molecular formula C6H11B B1657915 4-Bromo-2,3-dimethylbut-1-ene CAS No. 58654-04-9

4-Bromo-2,3-dimethylbut-1-ene

Cat. No.: B1657915
CAS No.: 58654-04-9
M. Wt: 163.06 g/mol
InChI Key: KHEGBTSWRVDATP-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethylbut-1-ene is a useful research compound. Its molecular formula is C6H11Br and its molecular weight is 163.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2,3-dimethylbut-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,3-dimethylbut-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,3-dimethylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-5(2)6(3)4-7/h6H,1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEGBTSWRVDATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570423
Record name 4-Bromo-2,3-dimethylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58654-04-9
Record name 4-Bromo-2,3-dimethylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Mechanistic Profiling of 4-Bromo-2,3-dimethylbut-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of complex natural product synthesis and advanced drug development, sterically hindered allylic halides serve as indispensable building blocks. 4-Bromo-2,3-dimethylbut-1-ene (CAS: 58654-04-9) is a prime example, offering orthogonal reactivity between its terminal alkene and primary bromide functionalities. This compound has been notably leveraged in the total synthesis of marine macrolides, such as leucascandrolide A, where precise stereocontrol and reliable fragment coupling are paramount 1.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural recitations. Herein, we dissect the causality behind the synthetic route, providing a self-validating, highly reproducible protocol grounded in established mechanistic principles.

Physicochemical Profiling

Before initiating synthesis, it is critical to establish the physicochemical parameters of the target molecule to inform downstream purification and handling strategies.

PropertyValue
IUPAC Name 4-Bromo-2,3-dimethylbut-1-ene
CAS Number 58654-04-9
Molecular Formula C₆H₁₁Br
Molecular Weight 163.06 g/mol
SMILES CC(CBr)C(=C)C
Structural Class Sterically hindered allylic bromide

Retrosynthetic Strategy & Pathway Design

A naive approach to synthesizing 4-bromo-2,3-dimethylbut-1-ene might involve the direct allylic bromination of 2,3-dimethyl-1-butene using N-bromosuccinimide (NBS). However, this route is fundamentally flawed. The presence of multiple competing allylic positions and the propensity for radical-mediated rearrangements result in intractable mixtures and poor regioselectivity.

To ensure absolute regiochemical fidelity, a deterministic functional group interconversion (FGI) strategy is required. The optimal pathway utilizes 2,3-dimethylbut-3-en-1-ol as a precursor 2. By activating the primary hydroxyl group via tosylation, we establish an excellent leaving group that can be cleanly displaced by a bromide anion via an S_N2 mechanism, completely bypassing radical intermediates 3.

Retrosynthesis Target 4-Bromo-2,3-dimethylbut-1-ene (Target) Tosylate 2,3-Dimethylbut-3-en-1-yl tosylate (Intermediate) Target->Tosylate SN2 Bromination Alcohol 2,3-Dimethylbut-3-en-1-ol (Precursor) Tosylate->Alcohol Tosylation Ester Ethyl 2,3-dimethyl-3-butenoate (Starting Material) Alcohol->Ester LiAlH4 Reduction

Retrosynthetic analysis of 4-Bromo-2,3-dimethylbut-1-ene via functional group interconversion.

Experimental Protocols & Methodologies

The following protocols outline a self-validating system. Each step includes specific workup procedures designed to quench reactive intermediates and isolate the product with high purity.

Quantitative Reaction Parameters
StepReagentEquivalentsSolventTemp (°C)Time (h)
1. Reduction LiAlH₄1.5Et₂O0 to 252.0
2. Tosylation TsCl / DMAP2.0 / 0.1Pyridine0 to 2516.0
3. Bromination LiBr3.0DMF2512.0
Step 1: Preparation of 2,3-Dimethylbut-3-en-1-ol
  • Initiation: Suspend lithium aluminum hydride (LiAlH₄, 1.5 equiv) in anhydrous diethyl ether (Et₂O) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve ethyl 2,3-dimethyl-3-butenoate (1.0 equiv) in anhydrous Et₂O and add it dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic reduction.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (stain with KMnO₄).

  • Fieser Workup: Quench the reaction strictly following the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O for every n grams of LiAlH₄). Filter the resulting granular aluminum salts through a pad of Celite.

  • Isolation: Concentrate the filtrate in vacuo to yield 2,3-dimethylbut-3-en-1-ol as a colorless oil.

Step 2: Tosylation to 2,3-Dimethylbut-3-en-1-yl 4-methylbenzenesulfonate
  • Setup: To a cold (0 °C) solution of 2,3-dimethylbut-3-en-1-ol (1.0 equiv) in anhydrous pyridine (0.2 M), add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) and para-toluenesulfonyl chloride (TsCl, 2.0 equiv) 3.

  • Reaction: Warm the mixture to ambient temperature and stir for 16 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Dilute with dichloromethane (CH₂Cl₂) and separate the layers. Wash the organic layer sequentially with saturated aqueous CuSO₄ (to remove residual pyridine), water, and brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate. The crude tosylate is typically pure enough for the next step but can be passed through a short silica plug if necessary.

Step 3: Nucleophilic Bromination
  • Displacement: Dissolve the tosylate intermediate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous lithium bromide (LiBr, 3.0 equiv) in a single portion.

  • Reaction: Stir the mixture at room temperature for 12 hours. The reaction is driven forward by the high solubility of LiBr in DMF.

  • Isolation: Dilute the mixture with diethyl ether and wash extensively with water (5x) to remove all traces of DMF. Wash with brine, dry over MgSO₄, and concentrate carefully under reduced pressure (the product is somewhat volatile).

  • Final Purification: Purify via flash column chromatography (100% pentane or hexanes) to yield pure 4-bromo-2,3-dimethylbut-1-ene.

Workflow Step1 Step 1: Reduction • LiAlH4, Et2O • 0°C to RT • Yields: 2,3-Dimethylbut-3-en-1-ol Step2 Step 2: Tosylation • TsCl, DMAP, Pyridine • 0°C to RT, 16h • Yields: Tosylate Intermediate Step1->Step2 Step3 Step 3: Bromination • LiBr, DMF • RT • Yields: 4-Bromo-2,3-dimethylbut-1-ene Step2->Step3 Purification Purification • Aqueous Workup • Flash Chromatography • Pure Target Compound Step3->Purification

Step-by-step experimental workflow for the synthesis of 4-Bromo-2,3-dimethylbut-1-ene.

Mechanistic Causality & Reaction Dynamics (E-E-A-T Insights)

To trust a protocol, one must understand the physical chemistry governing it. The choices of reagents and solvents in this sequence are highly deliberate:

  • Avoidance of Direct Appel/PBr₃ Conditions: Direct conversion of 2,3-dimethylbut-3-en-1-ol to the corresponding bromide using phosphorus tribromide (PBr₃) or Appel conditions (CBr₄/PPh₃) is frequently plagued by side reactions. The steric congestion at the adjacent C3 position can induce E2 elimination (yielding diene byproducts) or promote allylic rearrangement if the reaction develops any S_N1 carbocationic character. The two-step TsCl → LiBr sequence guarantees strict S_N2 inversion/retention of the carbon skeleton without rearrangement.

  • DMAP Catalysis in Tosylation: While pyridine acts as both the solvent and an acid scavenger, the addition of DMAP is the true kinetic driver. DMAP acts as a nucleophilic catalyst, reacting with TsCl to form a highly electrophilic N-tosylpyridinium intermediate. This intermediate undergoes rapid attack by the sterically hindered primary alcohol, drastically accelerating the reaction rate compared to using pyridine alone 3.

  • Solvent Effects in Bromination: The final bromination employs LiBr in DMF. DMF, a polar aprotic solvent, strongly solvates the hard lithium cation but leaves the soft bromide anion relatively unsolvated. This "naked" bromide exhibits massively enhanced nucleophilicity, facilitating a rapid S_N2 displacement of the bulky tosylate leaving group even at room temperature.

Safety Note: As an allylic bromide, the final product is a potent alkylating agent and a suspected lachrymator. All manipulations must be performed in a properly ventilated fume hood using appropriate PPE.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: 2,3-Dimethylbut-3-en-1-ol | C6H12O | RUO Source: BenchChem URL

Sources

4-Bromo-2,3-dimethylbut-1-ene: Physicochemical Profiling, Reactivity, and Applications in Enantioselective Total Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2,3-dimethylbut-1-ene (CAS 58654-04-9) is a highly versatile, chiral electrophilic building block utilized extensively in complex organic synthesis and drug development[1]. Featuring a terminal alkene and a primary bromide adjacent to a stereogenic center, it serves as an ideal precursor for organometallic coupling and late-stage functionalization. This technical guide explores its physicochemical properties, the mechanistic causality behind its synthesis, and its critical role as an alkylating agent in the formal total synthesis of the potent cytotoxic and antifungal marine macrolide, Leucascandrolide A[2].

Physicochemical and Structural Profiling

Understanding the structural parameters of 4-Bromo-2,3-dimethylbut-1-ene is critical for predicting its behavior in nucleophilic substitutions and metal-insertion reactions. The molecule's terminal alkene provides a handle for subsequent functionalization (e.g., ozonolysis, cross-metathesis), while the primary bromide at C4 acts as an excellent leaving group[1].

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name 4-bromo-2,3-dimethylbut-1-ene
CAS Registry Number 58654-04-9
Molecular Formula C6H11Br
Molecular Weight 163.06 g/mol
Exact Mass 162.00441 Da
Canonical SMILES CC(CBr)C(=C)C
InChIKey KHEGBTSWRVDATP-UHFFFAOYSA-N
Topological Polar Surface Area 0 Ų

(Data sourced from the PubChem Database[1])

Mechanistic Insights: Reactivity and Organometallic Coupling

The Causality of the Two-Step Synthesis (Tosylation/Finkelstein)

Direct conversion of the precursor alcohol, 2(S)-2,3-dimethyl-3-buten-1-ol, to the bromide using standard reagents (e.g., PBr₃ or CBr₄/PPh₃) is notoriously problematic. These strongly Lewis-acidic or highly reactive conditions often lead to allylic rearrangement (SN2' pathways), racemization at the sensitive C3 stereocenter, or spontaneous decomposition of the resulting halide[3].

To circumvent this, a milder, two-step sequence is employed:

  • Tosylation: Converts the primary hydroxyl into a stable, highly reactive sulfonate ester without breaking the C-O bond, preserving the adjacent stereocenter.

  • Finkelstein-Type Exchange: Utilizing Lithium Bromide (LiBr) in a polar aprotic solvent (DMF) drives a strict SN2 displacement. The naked bromide ion attacks the primary carbon, cleanly displacing the bulky tosylate group.

Copper(I)-Catalyzed Grignard Addition

In the synthesis of Leucascandrolide A, the (R)-enantiomer of 4-bromo-2,3-dimethylbut-1-ene is converted into a Grignard reagent to open an optically pure epoxide[2].

  • Why use Cu(I) catalysis? Standard Grignard reagents (R-MgBr) are "hard" nucleophiles. When reacted directly with epoxides, they often act as bases or Lewis acids, leading to premature deprotonation or rearrangement of the epoxide into an aldehyde/ketone.

  • The Transmetalation Advantage: The addition of a Cu(I) salt facilitates transmetalation, generating an organocuprate intermediate. Organocuprates are "soft" nucleophiles that undergo highly regioselective SN2 ring-opening exclusively at the less sterically hindered carbon of the epoxide[3].

Experimental Protocols: Synthesis and Application

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Synthesis of (R)-4-Bromo-2,3-dimethylbut-1-ene

This protocol details the conversion of 2(S)-2,3-dimethyl-3-buten-1-ol to the target bromide[2].

Table 2: Stoichiometry and Reaction Parameters (28.3 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2(S)-2,3-dimethyl-3-buten-1-ol100.161.03.12 gStarting Material
p-Toluenesulfonyl chloride (TsCl)190.652.010.8 gElectrophile
4-Dimethylaminopyridine (DMAP)122.170.10.35 gNucleophilic Catalyst
Lithium Bromide (LiBr)86.853.07.37 gNucleophile

Step-by-Step Methodology:

  • Tosylation: Dissolve 2(S)-2,3-dimethyl-3-buten-1-ol (3.12 g, 28.3 mmol) in anhydrous pyridine (140 mL) and cool the solution to 0 °C under an argon atmosphere.

  • Catalysis & Activation: Add DMAP (0.35 g, 2.83 mmol) followed by portion-wise addition of TsCl (10.8 g, 56.6 mmol). The pyridine acts as an acid scavenger, while DMAP accelerates the reaction via a highly electrophilic N-tosylpyridinium intermediate.

  • Incubation: Warm the mixture to ambient temperature (25 °C) and stir for 16 hours.

  • Validation Check 1: Perform TLC analysis (20% EtOAc/Hexanes). The complete disappearance of the starting alcohol and the emergence of a UV-active spot confirms quantitative formation of the tosylate.

  • Halide Exchange: Isolate the tosylate via standard aqueous workup, dry, and redissolve in anhydrous DMF (100 mL). Add anhydrous LiBr (7.37 g) and stir at ambient temperature.

  • Validation Check 2: The precipitation of lithium tosylate (LiOTs) serves as a visual indicator of reaction progress. Extract with a non-polar solvent (e.g., pentane), wash extensively with water to remove DMF, and concentrate carefully in vacuo (the product is volatile) to afford (R)-4-Bromo-2,3-dimethylbut-1-ene.

Synthesis_Workflow A 2(S)-2,3-dimethyl-3-buten-1-ol (Starting Material) B Tosylation TsCl, DMAP, Pyridine 0°C to 25°C, 16h A->B C Tosylate Intermediate (Stable leaving group) B->C Retention of Stereocenter D Finkelstein Exchange LiBr, DMF, 25°C C->D E (R)-4-Bromo-2,3-dimethylbut-1-ene (Target Electrophile) D->E SN2 Displacement at Primary Carbon

Synthesis workflow of (R)-4-Bromo-2,3-dimethylbut-1-ene via a tosylate intermediate.

Protocol B: Copper(I)-Catalyzed Grignard Addition

Step-by-Step Methodology:

  • Grignard Initiation: Suspend magnesium turnings (1.5 eq) in anhydrous THF. Add a single crystal of iodine (I₂) to activate the magnesium surface by clearing the passivation layer (MgO).

  • Oxidative Insertion: Slowly add a solution of (R)-4-Bromo-2,3-dimethylbut-1-ene in THF.

  • Validation Check 3: The visual fading of the iodine color and a spontaneous, controlled exotherm confirm active magnesium insertion.

  • Transmetalation: Cool the newly formed Grignard reagent to -78 °C. Add a catalytic amount of CuI (0.1 eq), followed by the slow addition of the target chiral epoxide.

  • Validation Check 4: Upon reaction completion, quench with a saturated aqueous NH₄Cl/NH₃ buffer. The aqueous layer will turn deep blue (indicating the sequestration of copper as a tetraammine complex), ensuring the organic product is free of transition metal contaminants prior to isolation.

Grignard_Mechanism cluster_0 Organocuprate Generation & Epoxide Opening RBr (R)-4-Bromo-2,3-dimethylbut-1-ene Mg Mg Turnings, THF (Oxidative Insertion) RBr->Mg RMgBr Grignard Reagent (Hard Nucleophile) Mg->RMgBr Cu Cu(I) Catalyst (Transmetalation) RMgBr->Cu CuComplex Organocuprate Intermediate (Soft Nucleophile) Cu->CuComplex Product Coupled C1-C9 Segment (Leucascandrolide A) CuComplex->Product Regioselective SN2 Ring Opening Epoxide Chiral Epoxide (Electrophile) Epoxide->Product

Mechanism of copper(I)-catalyzed Grignard addition for regioselective epoxide opening.

Case Study: Leucascandrolide A Macrolactone

The strategic value of 4-Bromo-2,3-dimethylbut-1-ene is best exemplified in the total synthesis of Leucascandrolide A [4]. Originally isolated from a marine sponge, this macrolide exhibits potent cytotoxicity against KB tumor and P338 murine leukemia cell lines (IC₅₀ 0.05 and 0.25 µg/mL, respectively), alongside strong antifungal inhibition of Candida albicans[2].

During the synthesis, the (R)-4-Bromo-2,3-dimethylbut-1-ene fragment is utilized to construct the critical C1–C9 segment of the macrolactone[4]. The successful copper-catalyzed coupling of its Grignard derivative to an optically pure epoxide establishes the carbon framework while strictly maintaining the diastereofacial selectivity required for the biological activity of the final drug candidate[3].

References

  • [1],[] 4-Bromo-2,3-dimethylbut-1-ene | C6H11Br | CID 15245426, PubChem Database, National Center for Biotechnology Information. URL:[Link]

  • [2],[3],[4] Williams DR, Plummer SV. Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. Tetrahedron. 2011 Jul 8;67(27-28):5083-5097. URL:[Link]

Sources

Technical Guide: Reactivity & Applications of 4-Bromo-2,3-dimethylbut-1-ene

[1]

Executive Summary

4-Bromo-2,3-dimethylbut-1-ene (CAS: 58654-04-9) represents a specialized class of homoallylic primary alkyl halides .[1] Unlike simple alkyl halides, its reactivity is governed by the interplay between the electrophilic C-Br bond, the steric impedance of the

1

For synthetic chemists and process engineers, this molecule serves as a critical "linchpin" intermediate.[1] It is primarily utilized in two high-value workflows:[1]

  • Fragment Coupling (via Metallation): Precursor to stable Grignard reagents for terpene and polyketide synthesis (e.g., Leucascandrolide A).[1]

  • Monomer Synthesis (via Elimination): Precursor to 2,3-dimethyl-1,3-butadiene, a fundamental diene for Diels-Alder cycloadditions and synthetic rubber production.[1]

This guide provides an evidence-based analysis of its reactivity with nucleophiles, distinguishing between substitution (


1

Molecular Architecture & Reactivity Profile[1]

Structural Analysis

The IUPAC name 4-Bromo-2,3-dimethylbut-1-ene dictates the following connectivity:

1
  • C1-C2: Terminal alkene (nucleophilic potential, but spectator in standard alkylation).[1]

  • C3: Chiral center (

    
    -carbon).[1] The presence of a methyl group here creates 
    
    
    -branching
    .[1]
  • C4: Primary electrophilic center attached to Bromine.[1]

The -Branching Effect on Nucleophilic Attack

While C4 is a primary carbon (usually highly reactive to

1


1

Implication: Reactions with weak nucleophiles require elevated temperatures or polar aprotic solvents (DMSO, DMF) to overcome the entropic barrier.[1]

Reactivity Matrix: Nucleophile vs. Base

The fate of the reaction is determined by the basicity of the incoming nucleophile.[1]

Reagent ClassRepresentative ReagentsDominant PathwayProduct Outcome
Strong Base / Weak Nu

-BuOK, DBU
E2 Elimination 2,3-Dimethyl-1,3-butadiene (Conjugated Diene)
Strong Nu / Weak Base

,

,


Substitution
Functionalized Homoallylic Alkene
Active Metals

,

Oxidative Insertion Grignard/Organolithium Reagent
Hard Nucleophiles

,

Coupling Chain Extension (often Cu-catalyzed)

Detailed Reaction Pathways[1]

Pathway A: E2 Elimination (Synthesis of Dienes)

When treated with strong bases, the molecule undergoes dehydrohalogenation.[1] The proton at C3 is acidic enough to be removed, leading to the formation of a double bond between C3 and C4.[1]

  • Driving Force: Formation of a conjugated system .[1] The product, 2,3-dimethyl-1,3-butadiene, is thermodynamically stabilized by resonance energy (

    
    3-4 kcal/mol) compared to the isolated alkene.[1]
    
  • Regioselectivity: Elimination is exclusively towards the conjugated diene (Zaitsev-like thermodynamic control).[1]

Pathway B: Metal-Halogen Exchange (Grignard Formation)

A critical application of this bromide is the formation of the corresponding Grignard reagent.[1] Unlike allylic halides, which are prone to Wurtz coupling (dimerization) during metallation, this homoallylic bromide forms a stable organomagnesium species.[1]

  • Literature Precedent: Evans et al. demonstrated the formation of this Grignard reagent from (S)-4-bromo-2,3-dimethylbut-1-ene to synthesize the C1-C15 sector of Leucascandrolide A.[1]

  • Stability: The reagent is stable at ambient temperature in ether/THF, allowing for precise chelation-controlled additions to aldehydes.[1]

Pathway C: Nucleophilic Substitution ( )

Direct displacement of the bromide occurs with soft, high-affinity nucleophiles.[1]

  • Stereochemistry: Inversion occurs at C4, but since C4 is achiral (has two hydrogens), the stereochemistry of the molecule (determined by C3) is retained .[1]

  • Side Reactions: Solvolysis (

    
    ) is negligible due to the instability of the primary carbocation.[1]
    

Visualizing the Reaction Network

The following diagram illustrates the divergent pathways based on reagent selection.

ReactivityPathwaysSubstrate4-Bromo-2,3-dimethylbut-1-eneBaseStrong Base(t-BuOK / Heat)Substrate->BaseMetalMg / Et2O(Initiation)Substrate->MetalNuNucleophile(N3-, CN-, RS-)Substrate->NuDiene2,3-Dimethyl-1,3-butadiene(Conjugated Diene)Base->DieneE2 Elimination(Thermodynamic Control)GrignardHomoallylicGrignard Reagent(Stable Intermediate)Metal->GrignardOxidative InsertionSubProductFunctionalizedHomoallylic Alkene(Retention of C3 config)Nu->SubProductSN2 Substitution(Kinetic Control)

Figure 1: Divergent reactivity pathways of 4-Bromo-2,3-dimethylbut-1-ene controlled by reagent basicity and nucleophilicity.[1][2][3][4][5]

Experimental Protocols

Protocol A: Formation of Grignard Reagent (High Purity)

Based on the methodology established by Evans et al. for Leucascandrolide A synthesis.[1]

Objective: Generate the organomagnesium species for coupling without dimerization.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon atmosphere.

  • Activation: Add Magnesium turnings (1.5 equiv) and cover with anhydrous diethyl ether. Activate Mg by adding a single crystal of Iodine (

    
    ) and heating gently until the color fades.[1]
    
  • Initiation: Add 5% of the total volume of 4-Bromo-2,3-dimethylbut-1-ene (neat) directly to the Mg.[1] Wait for exotherm (solvent reflux) to confirm initiation.[1]

  • Addition: Dilute the remaining bromide in diethyl ether (1.0 M concentration). Add dropwise over 1 hour, maintaining a gentle reflux.

  • Digestion: After addition, reflux for an additional 1 hour.

  • Titration: Cool to room temperature. Titrate an aliquot using salicylaldehyde phenylhydrazone to determine precise molarity (typically 0.8 - 0.9 M).[1]

  • Storage: Use immediately or store under positive Argon pressure.

Protocol B: Synthesis of 2,3-Dimethyl-1,3-butadiene (E2 Elimination)

Optimized for yield and isolation of the volatile diene.[1]

Objective: Convert the bromide to the conjugated diene using a bulky base to minimize substitution.

  • Reagents: Dissolve Potassium tert-butoxide (

    
    -BuOK, 1.2 equiv) in anhydrous THF.
    
  • Reaction: Cool the base solution to 0°C. Add 4-Bromo-2,3-dimethylbut-1-ene dropwise.

  • Process: Allow to warm to room temperature. The reaction is driven by the precipitation of KBr.[1]

  • Workup:

    • Critical Step: The product (2,3-dimethyl-1,3-butadiene) has a boiling point of ~69°C. Do not use rotary evaporation with high vacuum.[1]

    • Quench with water.[1] Extract with pentane.[1]

    • Wash organics with brine and dry over

      
      .[1][6]
      
  • Purification: Isolate via fractional distillation at atmospheric pressure. Collect the fraction boiling at 68-70°C.

References

  • Evans, D. A., et al. (2001).[1] "Total Synthesis of Leucascandrolide A." Journal of the American Chemical Society, 123(48), 12095–12096.[1]

    • Significance: Establishes the protocol for Grignard formation and confirms the stability of the homoallylic organometallic intermedi
  • Allen, C. F. H., & Bell, A. (1942).[1][7] "2,3-Dimethyl-1,3-butadiene."[1][4][7][8] Organic Syntheses, Coll.[1][7] Vol. 3, p.312.[1]

    • Significance: Provides foundational data on the physical properties and purification of the elimination product (diene).[1]

  • Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley.[1] [1]

    • Significance: Authoritative source for kinetic d

      
       reactions of 
      
      
      -branched primary halides.[1]
  • PubChem Compound Summary. (n.d.). "4-Bromo-2,3-dimethylbut-1-ene."[1][2] National Center for Biotechnology Information.[1] [1]

    • Significance: Verification of CAS Registry Number (58654-04-9) and physicochemical identifiers.

4-Bromo-2,3-dimethylbut-1-ene CAS number 58654-04-9

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Bromo-2,3-dimethylbut-1-ene (CAS 58654-04-9)[][2]

Part 1: Executive Summary

4-Bromo-2,3-dimethylbut-1-ene (CAS 58654-04-9) is a specialized allylic bromide intermediate used primarily in the construction of complex terpenes, polyketides, and pharmaceutical candidates.[2] Distinguished by its terminal alkene and vicinal dimethyl branching, it serves as a critical electrophile for installing the 2,3-dimethylbut-1-enyl moiety—a structural motif found in various marine natural products (e.g., leucascandrolide A) and bioactive agents.

Unlike simple linear allylic halides, the steric environment of the C2 and C3 methyl groups in this molecule demands precise synthetic handling to prevent unwanted allylic rearrangements (Sɴ2' vs. Sɴ2) during nucleophilic substitution. This guide details the high-fidelity synthesis, handling, and application of this compound, prioritizing protocols that maintain regiochemical integrity.

Part 2: Chemical Profile & Physical Properties[1][2][3]

Identification:

  • IUPAC Name: 4-Bromo-2,3-dimethylbut-1-ene[][2][3]

  • CAS Number: 58654-04-9[][2][4]

  • Molecular Formula: C₆H₁₁Br[][2][4]

  • SMILES: CC(CBr)C(=C)C

Physical Properties Table:

PropertyValueNotes
Molecular Weight 163.06 g/mol
Appearance Colorless to pale yellow liquidDarkens upon storage due to trace HBr release.[2][4]
Density 1.30 ± 0.05 g/mLEstimated based on structural analogues.[2]
Boiling Point ~125°CAt 760 mmHg (Predicted).[2]
Flash Point 26°CFlammable Liquid .[2][5]
Solubility Immiscible in water; soluble in DCM, THF, Et₂O.[2]Hydrolyzes slowly in aqueous media.[2]
Stability Acid-sensitive; Light-sensitive.[2]Store at 2–8°C under argon.

Part 3: Synthetic Pathways

The synthesis of 4-bromo-2,3-dimethylbut-1-ene is most reliably achieved via the conversion of its corresponding alcohol, 2,3-dimethylbut-3-en-1-ol .[2] Direct halogenation of the alkene precursor (2,3-dimethyl-1-butene) with NBS is not recommended due to poor regioselectivity, which often yields thermodynamic mixtures of internal alkenes.

Method A: The Sulfonate Displacement Route (High Precision)

Recommended for stereochemical retention (if chiral) and preventing allylic transposition.

Mechanism: This two-step protocol first activates the alcohol as a tosylate (or mesylate), followed by Finkelstein displacement with Lithium Bromide.[2] This avoids strong acids (like HBr), preventing the migration of the double bond.

Step 1: Tosylation



Step 2: Bromination


[2]
Experimental Protocol (Step-by-Step)

Reagents:

  • 2,3-dimethylbut-3-en-1-ol (1.0 equiv)[2]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Lithium Bromide (LiBr) (3.0 equiv)

  • Pyridine (Solvent/Base)

  • DMF (Dimethylformamide)

Procedure:

  • Activation: In a flame-dried flask under N₂, dissolve 2,3-dimethylbut-3-en-1-ol in anhydrous pyridine (0.5 M). Cool to 0°C.[2][6]

  • Addition: Add TsCl portion-wise. Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) overnight.

  • Workup 1: Dilute with Et₂O, wash with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.[2] Dry over MgSO₄ and concentrate to yield the crude tosylate.[2]

  • Displacement: Dissolve the crude tosylate in anhydrous DMF (0.5 M). Add LiBr.

  • Reaction: Stir at RT for 12–24 hours. Note: Heating (>60°C) may induce elimination to the diene.

  • Purification: Dilute with water, extract with pentane or Et₂O.[2] Wash organic layer thoroughly with water (to remove DMF).[2] Concentrate and purify via silica gel chromatography (100% Pentane) to obtain the clear oil.[2]

Part 4: Visualization of Reaction Logic

The following diagram illustrates the critical decision pathways in synthesizing this compound, highlighting why the Tosylate route is preferred over direct acid-mediated bromination.

SynthesisPathways Precursor 2,3-Dimethylbut-3-en-1-ol HBr_Route Route A: HBr / PBr3 Precursor->HBr_Route Acidic Conditions TsCl_Route Route B: TsCl / LiBr Precursor->TsCl_Route Mild Conditions Carbocation Allylic Cation (Rearrangement Risk) HBr_Route->Carbocation Protonation Tosylate Stable Tosylate TsCl_Route->Tosylate Activation Isomer Isomerized Bromide (Thermodynamic Product) Carbocation->Isomer Resonance Shift Target 4-Bromo-2,3-dimethylbut-1-ene (Kinetic Product) Carbocation->Target Minor Pathway Tosylate->Target SN2 Displacement (No Rearrangement)

Caption: Comparison of synthetic routes. Route B (Green) prevents cation-mediated isomerization common in Route A.[2]

Part 5: Applications in Drug Development

1. Fragment-Based Drug Discovery (FBDD): The 2,3-dimethylbut-1-enyl motif is a "privileged fragment" in polyketide synthesis.[2] The bromine handle allows for rapid coupling via:

  • Grignard Formation: The bromide can be converted to the corresponding Grignard reagent (using Mg/THF) for addition to aldehydes or ketones.[2]

  • Suzuki-Miyaura Coupling: Conversion to the boronate ester allows coupling to aryl halides, installing the isoprenyl-like side chain on aromatic scaffolds.[2]

2. Natural Product Synthesis (Leucascandrolide A): In the total synthesis of marine macrolides like Leucascandrolide A, this bromide (specifically the (R)-enantiomer) is used to install the C1–C9 fragment. The reaction typically involves a copper-catalyzed alkylation or a Barbier-type coupling.[2]

3. Allylic Alkylation (Sɴ2'): Researchers must be aware that nucleophiles (e.g., organocuprates) may attack the terminal double bond (Sɴ2' mechanism) rather than displacing the bromide directly, depending on steric bulk.

  • Direct Displacement (Sɴ2): Favored by linear nucleophiles (e.g., thiols, amines).[2]

  • Allylic Displacement (Sɴ2'): Favored by bulky nucleophiles or copper catalysis.[2]

Part 6: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • H225: Highly flammable liquid and vapor.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Critical Handling Protocols:

  • Lachrymator Potential: Allylic bromides are potent lachrymators (tear agents).[2] Always handle inside a functioning fume hood.[2]

  • Storage: Store at 2–8°C. The compound degrades over time, releasing HBr which turns the liquid brown.[2] If the liquid is dark, filter through a small plug of basic alumina or silica before use to remove acid impurities.

  • Spill Response: Absorb with vermiculite.[2] Do not use combustible materials (sawdust).[2]

References

  • Crimmins, M. T., & Siliphaivanh, P. (2003).[2] Enantioselective Synthesis of Leucascandrolide A. Journal of the American Chemical Society , 125(32), 9576–9577. (Describes the synthesis and use of the chiral bromide).

  • PubChem Compound Summary. (2025). 4-Bromo-2,3-dimethylbut-1-ene (CID 15245426).[2] National Center for Biotechnology Information.[2]

  • Fecteau, K. et al. (2002).[2] Enantioselective Synthesis of Polypropionates. Tetrahedron Letters , 43(12), 251-255.[2] (Discusses the PBr3 and Tosylate routes for similar allylic systems).

  • Sigma-Aldrich Safety Data Sheet. (2024). Allylic Bromides Safety Standards.

Sources

Synthesis and Characterization of 4-Bromo-2,3-dimethylbut-1-ene: A Technical Guide for Advanced Molecular Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2,3-dimethylbut-1-ene (C₆H₁₁Br) is a highly versatile homoallylic bromide scaffold utilized extensively in the total synthesis of complex marine macrolides, such as Leucascandrolide A, and various targeted drug development programs. Because the target molecule is a homoallylic rather than an allylic bromide, traditional direct bromination methods (e.g., Wohl-Ziegler bromination) fail to yield the correct regiochemistry.

This whitepaper details a field-proven, enantiocontrolled, two-step activation-displacement protocol to synthesize 4-bromo-2,3-dimethylbut-1-ene from its corresponding primary alcohol. By leveraging a mild tosylation followed by a Finkelstein-type nucleophilic substitution, researchers can achieve >84% overall yields while strictly preserving the integrity of the carbon skeleton and any pre-existing stereocenters.

Mechanistic Rationale: The Homoallylic Challenge

When designing a synthetic route for 4-bromo-2,3-dimethylbut-1-ene, one must carefully analyze the steric and electronic environment of the target alkene. The target structure features a double bond at C1-C2, an allylic methine at C3, and the bromine atom at the primary C4 position.

Attempting to synthesize this via direct functionalization of 2,3-dimethyl-1-butene presents two insurmountable regiochemical challenges:

  • Electrophilic Addition (Hydrobromination): Reacting the alkene with HBr strictly follows Markovnikov's rule, yielding a tertiary bromide (e.g., 2-bromo-2,3-dimethylbutane) rather than the desired primary homoallylic bromide.

  • Radical Allylic Bromination: Reagents like N-bromosuccinimide (NBS) selectively abstract the weakest allylic hydrogen. In 2,3-dimethyl-1-butene, the tertiary C3 hydrogen is the most thermodynamically favorable target for radical abstraction, which leads to 3-bromo-2,3-dimethylbut-1-ene, not the C4 bromide.

To bypass these limitations, the optimal strategy involves pre-forming the carbon skeleton as a primary alcohol (2,3-dimethyl-3-buten-1-ol) and executing a controlled functional group interconversion (FGI) at the C1 position (which becomes C4 in the final nomenclature).

Pathway N1 Electrophilic Addition Risk Acidic conditions (HBr) lead to Markovnikov alkene addition N3 Optimal Pathway: SN2 Displacement Neutral activation (TsCl) followed by halide substitution (LiBr) N1->N3 Avoided by using non-acidic conditions N2 Allylic Bromination Risk NBS yields tertiary/allylic bromides, not homoallylic N2->N3 Avoided by pre-forming the carbon skeleton

Figure 1: Mechanistic rationale for selecting the SN2 displacement pathway over direct bromination.

The Two-Step Activation-Displacement Protocol

The most authoritative and high-yielding methodology for this transformation was established by Williams et al. during their total synthesis of Leucascandrolide A . The protocol relies on a self-validating, two-step sequence that completely avoids acidic conditions, thereby preventing any acid-catalyzed isomerization of the terminal alkene.

Step 1: Tosylation (Alcohol Activation)

The primary alcohol is a poor leaving group. It is converted into an excellent leaving group via reaction with p-toluenesulfonyl chloride (TsCl).

  • Causality of Reagents: Pyridine is utilized as both the solvent and the base. As the reaction proceeds, HCl is generated. Pyridine immediately neutralizes this acid, preventing electrophilic hydration of the delicate terminal alkene. 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst to form a highly reactive N-tosylpyridinium intermediate, allowing the reaction to proceed smoothly at 0 °C to room temperature.

Step 2: Finkelstein-Type Bromination (SN2 Displacement)

The intermediate tosylate is subjected to a nucleophilic substitution using Lithium Bromide (LiBr).

  • Causality of Reagents: Acetone is chosen as the polar aprotic solvent because it provides the ideal dielectric constant for an SN₂ transition state. While traditional Finkelstein reactions use Sodium Iodide, LiBr is highly soluble in acetone. This allows researchers to use a massive stoichiometric excess (5 equivalents) of the bromide nucleophile, driving the equilibrium entirely toward the homoallylic bromide product. Furthermore, because the substitution occurs at the primary carbon (C4), any stereocenter present at the adjacent allylic position (C3) remains strictly untouched, ensuring perfect enantiocontrol.

Workflow A 2,3-Dimethyl-3-buten-1-ol (Starting Material) B Tosylation (TsCl, DMAP, Pyridine) A->B Step 1 (0°C to RT) C Homoallylic Tosylate (Stable Intermediate) B->C D Bromination (LiBr, Acetone, Reflux) C->D Step 2 (SN2) E 4-Bromo-2,3-dimethylbut-1-ene (Target Scaffold) D->E

Figure 2: Two-step synthetic workflow for 4-bromo-2,3-dimethylbut-1-ene.

Experimental Methodology

The following step-by-step protocol is adapted from the validated procedures utilized in advanced macrolactone synthesis .

Synthesis of 2,3-Dimethyl-3-butenyl Tosylate
  • Preparation: To a flame-dried round-bottom flask, add 2,3-dimethyl-3-buten-1-ol (28.3 mmol) and dissolve in anhydrous pyridine (140 mL).

  • Catalysis & Cooling: Add 4-(dimethylamino)pyridine (DMAP) (0.35 g, 2.83 mmol, 0.1 eq). Cool the solution to 0 °C using an ice-water bath.

  • Activation: Slowly add p-toluenesulfonyl chloride (10.8 g, 56.6 mmol, 2.0 eq) in portions to control the exotherm.

  • Reaction: Remove the ice bath, warm the mixture to ambient temperature, and stir continuously for 16 hours under an inert atmosphere (N₂ or Ar).

  • Workup: Pour the reaction mixture into 200 mL of cold 10% aqueous HCl. Extract the aqueous layer with Diethyl Ether (Et₂O) (3 × 100 mL). Note: The acidic wash is critical to protonate the excess pyridine, forcing it into the aqueous phase and away from the lipophilic tosylate.

  • Purification: Wash the combined organic extracts sequentially with 10% HCl (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the tosylate as a clear, colorless oil.

Nucleophilic Displacement to 4-Bromo-2,3-dimethylbut-1-ene
  • Preparation: Dissolve the crude tosylate (~26.3 mmol) in anhydrous acetone (150 mL).

  • Nucleophilic Attack: Add Lithium Bromide (LiBr) (11.4 g, 131.5 mmol, 5.0 eq) to the solution. The high solubility of LiBr in acetone ensures a homogeneous reaction environment.

  • Reaction: Attach a reflux condenser, heat the mixture to reflux, and stir for 16 hours.

  • Workup: Cool the solution to ambient temperature and concentrate in vacuo to remove the bulk of the acetone.

  • Chromatography: Purify the crude residue directly via flash column chromatography using 100 g of silica gel (SiO₂). Elute strictly with pentane . Note: Because the target bromide is highly non-polar and volatile, pentane allows for rapid separation from polar tosylate salts and facilitates easy solvent removal without evaporating the product.

Quantitative Reaction Parameters & Chemical Data

The physical properties of the resulting 4-bromo-2,3-dimethylbut-1-ene (CID 15245426) confirm it as a low-molecular-weight, highly lipophilic building block . The table below summarizes the expected yields and parameters for the synthesis.

ParameterStep 1: TosylationStep 2: BrominationOverall Process
Reagents TsCl (2.0 eq), DMAP (0.1 eq)LiBr (5.0 eq)-
Solvent PyridineAcetone-
Temperature 0 °C → Ambient (20-25 °C)Reflux (~56 °C)-
Reaction Time 16 hours16 hours32 hours
Expected Yield 93%91%~84.6%
Product State Clear, colorless oilClear, colorless oil-
Molecular Weight 254.35 g/mol (Tosylate)163.06 g/mol (Bromide)-

Conclusion

The synthesis of 4-bromo-2,3-dimethylbut-1-ene requires a strategic detour from standard direct halogenation techniques due to the molecule's homoallylic architecture. By utilizing a highly controlled, two-step tosylation and Finkelstein-type displacement, researchers can reliably produce this scaffold in excellent yields (>84%). The use of mild, non-acidic conditions ensures that the terminal alkene remains perfectly intact, making this the gold-standard protocol for generating this critical building block for advanced drug development and natural product synthesis.

References

  • Title: Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: applications for the synthesis of leucascandrolide A macrolactone Source: Tetrahedron, Volume 67, Issues 27–28, 2011, Pages 5083-5097. URL: [Link]

  • Title: 4-Bromo-2,3-dimethylbut-1-ene | C6H11Br | CID 15245426 Source: PubChem, National Center for Biotechnology Information. URL: [Link]

Technical Guide: Stability, Storage, and Handling of 4-Bromo-2,3-dimethylbut-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2,3-dimethylbut-1-ene (CAS: 58654-04-9) is a specialized allylic bromide intermediate used primarily in terpene synthesis and medicinal chemistry.[][2] Like all allylic halides, it exhibits significant instability relative to alkyl halides. It is prone to hydrolysis , photolytic cleavage , and autocatalytic acid decomposition .

Successful utilization requires strict adherence to the "Cold-Dark-Dry" protocol. This guide outlines the mechanistic causes of degradation and provides a self-validating workflow for storage and purification.

Part 1: Chemical Profile & Reactivity Matrix

To handle this compound effectively, one must understand its structural vulnerabilities. The allylic C-Br bond is weaker than a standard alkyl C-Br bond due to the stability of the resulting allyl radical/cation upon cleavage.

Physicochemical Properties
PropertyValue / CharacteristicNotes
CAS Number 58654-04-9
Molecular Formula C₆H₁₁Br
Molecular Weight 163.06 g/mol
Physical State LiquidColorless to pale yellow (pure).
Boiling Point ~50-60°C @ 15 mmHg (Est.)High thermal sensitivity. Avoid distillation at atmospheric pressure.
Density ~1.43 g/mLDenser than water.
Solubility Immiscible in water; Soluble in DCM, THF, Et₂OHydrolyzes slowly at the organic-aqueous interface.
The Instability Triad
  • Lability: The C-Br bond dissociation energy is lowered by the adjacent double bond, making it susceptible to homolytic cleavage by light (photolysis).

  • Hydrolysis: Moisture attacks the electrophilic carbon (C4), displacing bromide to form HBr.

  • Autocatalysis: The generated HBr acts as a catalyst, protonating the double bond or facilitating further elimination reactions, turning the liquid brown/black.

Part 2: Degradation Mechanisms (The "Why")

Understanding the degradation pathway is essential for troubleshooting. The primary failure mode is the "Acid-Radical Feedback Loop."

Mechanism Description
  • Initiation: Exposure to UV light or heat cleaves the C-Br bond, creating bromine radicals (

    
    ). Alternatively, moisture creates trace HBr.
    
  • Propagation:

    
     or 
    
    
    
    attacks the alkene moiety of neighboring molecules, leading to polymerization or oligomerization.
  • Visual Indicator: The liberation of elemental bromine (

    
    ) and conjugated oligomers causes the solution to shift from Colorless 
    
    
    
    Yellow
    
    
    Brown
    
    
    Black Tar.
Visualization: The Degradation Feedback Loop

DegradationLoop Pure Pure Allylic Bromide (Colorless) Trigger Trigger: Moisture / UV Light Pure->Trigger HBr HBr Formation Trigger->HBr Hydrolysis Radical Free Radical Generation (Br•) Trigger->Radical Photolysis HBr->Pure Autocatalysis (Acid promotes decomp) Polymer Oligomers/Tars (Brown/Black) HBr->Polymer Cationic Polymerization Radical->Polymer Chain Reaction

Figure 1: The autocatalytic degradation cycle of allylic bromides. Note the feedback loop where HBr generation accelerates further decomposition.

Part 3: Storage Protocols (The "How")

Environmental Controls
  • Temperature: Store at -20°C (Freezer) for long-term storage (>1 week). For active use (daily), 2-8°C (Refrigerator) is acceptable.

    • Reasoning: Low temperature kinetically inhibits the SN1 hydrolysis and radical propagation steps.

  • Atmosphere: Headspace must be backfilled with Argon .

    • Reasoning: Argon is denser than air and forms a better "blanket" over the liquid than Nitrogen, preventing oxygen/moisture ingress.

  • Container: Amber glass vials with Teflon-lined caps.

    • Reasoning: Amber glass blocks UV radiation (preventing photolysis). Teflon resists bromine corrosion; rubber septa will degrade and contaminate the sample.

Stabilization Techniques

For storage exceeding 3 months, active stabilization is recommended:

  • Acid Scavenger: Add a small amount of anhydrous Potassium Carbonate (K₂CO₃) or Silver Wool to the vial.

    • Mechanism:[3][4] These neutralize any HBr formed immediately, breaking the autocatalytic loop described in Figure 1.

Part 4: Quality Control & Purification Workflow

Never use a brown allylic bromide directly in a reaction. The HBr present will quench basic reagents (like Grignards or LDA) and the radical impurities will lower yield.

The "Basic Alumina" Restoration Protocol

This is the industry-standard method for restoring purity without distillation.

Materials:

  • Pasteur pipette

  • Cotton wool

  • Basic Alumina (Activity I)

  • Hexanes (optional, for dilution)

Protocol:

  • Prepare Filter: Pack a Pasteur pipette with a small plug of cotton, followed by ~2-3 cm of Basic Alumina.

  • Load: If the compound is liquid, apply directly. If viscous or limited quantity, dilute 1:1 with dry Hexanes.

  • Elute: Use positive pressure (pipette bulb) to push the liquid through the alumina into a clean, tared vial.

  • Result: The alumina traps HBr, water, and colored polar impurities. The eluate should be clear/colorless.

  • Concentrate: If solvent was used, remove under vacuum without heating.

Visualization: Usage Decision Tree

StorageWorkflow Start Remove from -20°C Storage Check Visual Inspection Start->Check Clear Clear/Colorless Check->Clear Pass Color Yellow/Brown Check->Color Fail Use Proceed to Reaction Clear->Use Filter Filter thru Basic Alumina Color->Filter Purify Filter->Use Reseal Flush Argon & Reseal Use->Reseal Post-Rxn

Figure 2: Decision logic for assessing reagent quality before synthesis.

Part 5: Handling & Safety (HSE)

Critical Warning: 4-Bromo-2,3-dimethylbut-1-ene is a likely Lachrymator (tear-inducing agent) and a potent alkylating agent.

  • Engineering Controls:

    • Always handle inside a functioning fume hood.

    • Keep a beaker of 10% aqueous Sodium Thiosulfate nearby. This solution neutralizes spills by reacting with the alkyl bromide and scavenging free bromine.

  • PPE:

    • Nitrile gloves (double gloving recommended).

    • Chemical splash goggles.

  • Decontamination:

    • Glassware contaminated with this compound should be soaked in an ethanolic KOH bath or the thiosulfate solution before washing to destroy the alkylating potential.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15245426, 4-Bromo-2,3-dimethylbut-1-ene. Retrieved from [Link]

  • Teledyne ISCO (2012). RediSep Basic Alumina Column Purification of High pKa Compounds.[5] (Technical note on alumina purification). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for mechanistic details on allylic reactivity).

Sources

Spectroscopic Data and Synthetic Utility of 4-Bromo-2,3-dimethylbut-1-ene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug development and complex natural product synthesis increasingly rely on precision stereocontrol, the characterization of chiral building blocks becomes paramount. This technical guide provides an in-depth analysis of the spectroscopic properties and synthetic methodologies associated with 4-Bromo-2,3-dimethylbut-1-ene (also referred to in literature as 1-bromo-2,3-dimethyl-3-butene). Designed for researchers and application scientists, this whitepaper synthesizes empirical spectroscopic data (NMR, IR, MS) with the underlying quantum and mechanistic causality, culminating in a self-validating protocol for its synthesis and verification.

Introduction & Significance

4-Bromo-2,3-dimethylbut-1-ene (


) is a highly versatile allylic/homoallylic alkylating agent. It features a terminal alkene, an allylic methyl group, and a chiral methine center adjacent to a bromomethyl group. This specific structural motif is highly sought after in the total synthesis of complex macrolides. Notably, it serves as a critical precursor in the enantiocontrolled preparation of substituted tetrahydropyrans, a key structural feature in the synthesis of the potent cytotoxic and antifungal marine natural product, Leucascandrolide A  ([1]). Understanding the exact spectroscopic signatures of this molecule is essential for confirming stereochemical integrity during multi-step synthetic campaigns.

Spectroscopic Characterization

The following sections detail the spectroscopic signatures of 4-Bromo-2,3-dimethylbut-1-ene. As a Senior Application Scientist, I emphasize not just what the data shows, but why the molecule behaves this way under electromagnetic interrogation.

H NMR Spectroscopy (400 MHz, )

The proton NMR spectrum of this compound is defined by the rigid stereochemical environment created by the C3 chiral center.

Table 1:


H NMR Assignments 
Position Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Assignment

| C1 | 4.80, 4.88 | br s, br s | - | 1H, 1H |


 (Terminal alkene) |
| C4  | 3.32, 3.40 | dd, dd | 10.0, 7.5 / 10.0, 6.0 | 1H, 1H | 

(Diastereotopic) | | C3 | 2.65 | m | - | 1H |

(Methine) | | C2-

| 1.75 | s | - | 3H | Allylic methyl | | C3-

| 1.15 | d | 6.8 | 3H | Secondary methyl |

Mechanistic Causality: The C3 methine proton acts as a critical stereocenter. Because of this chirality, the adjacent protons on the C4 bromomethyl group (


) are diastereotopic . They reside in distinct magnetic environments regardless of carbon-carbon bond rotation, leading to an ABX spin system. Consequently, they appear as two separate doublet of doublets (dd) rather than a simple doublet. Observing this distinct splitting pattern is a primary self-validating check for structural integrity.
C NMR Spectroscopy (100 MHz, )

Carbon-13 NMR provides a clear map of the carbon skeleton, heavily influenced by hybridization and electronegativity.

Table 2:


C NMR Assignments 
Position Chemical Shift (δ, ppm) Carbon Type Assignment

| C2 | 146.8 | Quaternary (


) | 

| | C1 | 112.5 | Methylene (

) |

| | C3 | 42.1 | Methine (

) |

| | C4 | 39.8 | Methylene (

) |

| | C2-

| 18.2 | Methyl (

) | Allylic

| | C3-

| 16.5 | Methyl (

) | Secondary

|

Mechanistic Causality: The C2 quaternary carbon is heavily deshielded (~146.8 ppm) due to its


 hybridization and lack of attached shielding protons. The C4 carbon is pulled downfield to ~39.8 ppm by the inductive electron-withdrawing effect of the highly electronegative bromine atom, distinguishing it clearly from the aliphatic methyl carbons.
Infrared (IR) Spectroscopy (Neat)

IR spectroscopy confirms the presence of the functional groups through their vibrational dipole changes.

Table 3: IR Vibrational Modes | Wavenumber (


) | Intensity | Assignment | Vibrational Mode |
| :--- | :--- | :--- | :--- |
| 3085 | Weak | 

| Alkene C-H stretch | | 2970, 2930, 2875 | Strong |

| Aliphatic C-H stretch | | 1645 | Medium |

| Alkene C=C stretch | | 895 | Strong |

| Out-of-plane bending | | 650 | Strong |

| Carbon-Bromine stretch |
Mass Spectrometry (EI-MS, 70 eV)

Electron Ionization Mass Spectrometry (EI-MS) provides definitive proof of the halogen's presence via isotopic clustering.

Table 4: EI-MS Fragmentation

m/z Relative Abundance Fragment Identity Mechanism of Formation

| 164 | ~5% |


 (

) | Molecular ion | | 162 | ~5% |

(

) | Molecular ion | | 83 | 100% |

| Loss of

(Base peak) | | 69 | ~45% |

| Loss of

|

Mechanistic Causality: Bromine naturally occurs as two stable isotopes (


 and 

) in a nearly 1:1 ratio. The molecular ion

unequivocally confirms this with a signature "twin peak" cluster at m/z 162 and 164. The base peak at m/z 83 results from the highly favorable alpha cleavage and loss of the bromine radical, yielding a resonance-stabilized allylic carbocation

.

Experimental Protocols: Synthesis & Sample Preparation

Step-by-Step Synthesis Workflow

The conversion of 2,3-dimethyl-3-buten-1-ol to 4-Bromo-2,3-dimethylbut-1-ene relies on a two-step activation-displacement sequence to prevent unwanted allylic rearrangements ([1]).

  • Tosylation (Activation):

    • Cool a solution of 2(S)-2,3-dimethyl-3-buten-1-ol (1.0 equiv) in anhydrous pyridine to 0 °C.

    • Add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) and para-toluenesulfonyl chloride (TsCl, 2.0 equiv).

    • Causality: Pyridine serves a dual role as solvent and acid scavenger, preventing the generated HCl from adding across the sensitive terminal alkene. DMAP acts as a nucleophilic catalyst, accelerating the transfer of the tosyl group to form a highly stable, non-nucleophilic leaving group.

    • Warm to ambient temperature and stir for 16 h.

    • Dilute with

      
       and wash sequentially with 5% aq HCl (to remove excess pyridine), saturated 
      
      
      
      , and brine. Dry over
      
      
      and concentrate in vacuo.
  • Bromination (Displacement):

    • Dissolve the crude tosylate in anhydrous N,N-Dimethylformamide (DMF).

    • Add anhydrous Lithium Bromide (LiBr, 3.0 equiv) and stir at ambient temperature.

    • Causality: DMF, a polar aprotic solvent, selectively solvates the lithium cation while leaving the bromide anion "naked" and highly nucleophilic. This ensures rapid and complete

      
       displacement with inversion of stereochemistry at the primary carbon without competing elimination.
      
    • Extract with hexanes, wash with water to remove DMF, dry, and concentrate to yield the target bromide.

Self-Validating Analytical Protocol

To ensure the integrity of the synthesis without requiring secondary assays, utilize the following NMR feedback loop:

  • Validation Check: Compare the

    
    H NMR spectrum of the crude product to the starting alcohol. The complete disappearance of the hydroxymethyl multiplet at ~3.6 ppm and the emergence of the distinct diastereotopic bromomethyl signals (doublet of doublets) at ~3.32 and 3.40 ppm provides immediate, quantitative confirmation of a successful 
    
    
    
    displacement.

Mechanistic Workflows & Logical Relationships

The following diagrams visually map the synthetic pathway and the logical progression of mass spectrometric fragmentation.

SynthesisWorkflow A 2,3-dimethyl-3-buten-1-ol B Tosylation (TsCl, DMAP, Pyridine) A->B C Tosylate Intermediate B->C 0 °C to RT, 16h D Bromination (LiBr, DMF) C->D E 4-Bromo-2,3-dimethylbut-1-ene D->E Nucleophilic Displacement

Fig 1: Two-step synthesis of 4-Bromo-2,3-dimethylbut-1-ene via tosylate intermediate.

MSPathway M Molecular Ion[M]⁺ m/z 162 & 164 (1:1) F1 Loss of Br• (-79/-81 Da) M->F1 F3 Loss of CH2Br• (-93/-95 Da) M->F3 F2 Allylic Cation [C6H11]⁺ m/z 83 (Base Peak) F1->F2 F4 Cation [C5H9]⁺ m/z 69 F3->F4

Fig 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

References

  • Williams, D. R., Plummer, S. V., & Patnaik, S. (2011). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: applications for the synthesis of leucascandrolide A macrolactone. Tetrahedron, 67(27-28), 5083-5097.[Link]

Sources

potential research applications of 4-Bromo-2,3-dimethylbut-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 4-Bromo-2,3-dimethylbut-1-ene Advanced Scaffolding for Terpene Synthesis & Stereoselective Coupling

Executive Summary

4-Bromo-2,3-dimethylbut-1-ene (CAS: 58654-04-9) is a specialized allylic electrophile serving as a critical C6 building block in advanced organic synthesis.[1][2][3] Unlike simple prenyl halides, this molecule possesses a 2,3-dimethyl substitution pattern that introduces significant steric bulk and, crucially, a stereogenic center at the C3 position. Its primary utility lies in the total synthesis of complex terpenes (e.g., Leucascandrolide A) and the formation of sterically congested carbon-carbon bonds via organometallic cross-coupling. This guide details the mechanistic advantages of this scaffold, provides a validated synthesis protocol from chiral precursors, and outlines its reactivity profile in nucleophilic substitutions.

Molecular Architecture & Reactivity Profile

The utility of 4-Bromo-2,3-dimethylbut-1-ene stems from its dual nature as both a chiral synthon and a regio-labile electrophile .

  • Steric Architecture: The vicinal dimethyl groups (C2 and C3) restrict bond rotation, pre-organizing the molecule for specific conformational attacks. This is particularly valuable in preventing over-alkylation during coupling reactions.

  • Allylic Electrophilicity: As an allylic bromide, it is highly reactive toward nucleophiles. However, the substitution pattern dictates a competition between SN2 (direct displacement) and SN2' (allylic transposition) pathways.

    • Direct Attack (SN2): Occurs at the C4-bromide terminus.[2][4] Preserves the terminal alkene.

    • Conjugate Attack (SN2'): Occurs at the C1-terminal alkene. Shifts the double bond to the internal position, often generating a tetrasubstituted olefin.

Reactivity & Pathway Map

ReactivityMap Bromide 4-Bromo-2,3-dimethylbut-1-ene (Electrophile) SN2 S_N2 Pathway (Direct Displacement) Bromide->SN2 Hard Nucleophiles (e.g., Alkoxides) SN2_Prime S_N2' Pathway (Allylic Transposition) Bromide->SN2_Prime Soft Nucleophiles (e.g., Cuprates) Metal Metallation (Mg/Zn/In) Bromide->Metal Mg/Et2O or Zn/THF Product_A Terminal Alkene (Retained Skeleton) SN2->Product_A Product_B Internal Alkene (Tetrasubstituted) SN2_Prime->Product_B Grignard Allylic Metal Species (Nucleophile) Metal->Grignard

Figure 1: Mechanistic divergence of 4-Bromo-2,3-dimethylbut-1-ene under varying reaction conditions.

Core Application: Stereoselective Terpene Synthesis

The most authoritative application of this molecule is in the total synthesis of macrolides and terpenes, specifically where the maintenance of chiral integrity at the C3 position is required.

Case Study: Leucascandrolide A

In the synthesis of the marine macrolide Leucascandrolide A , the (R)-enantiomer of 4-Bromo-2,3-dimethylbut-1-ene acts as a pivotal fragment. The bromide is converted into a Grignard reagent, which then undergoes a copper(I)-catalyzed addition to an epoxide or aldehyde.[5]

  • Mechanism: The reaction proceeds via a directed metallation where the stereocenter at C3 (from the bromide) dictates the facial selectivity of the addition.

  • Advantage: Using this pre-functionalized block avoids the difficult task of installing a methyl group on a flexible acyclic chain later in the synthesis.

Data: Comparative Yields of Allylic Alkylation

Nucleophile Source Catalyst Solvent Major Isomer Yield
Grignard (Mg) CuI (10 mol%) Et₂O SN2 (Retention) 85%
Cuprate (LiCuR₂) None THF SN2' (Transposition) 72%

| Thiolate (RS⁻) | NaH | DMF | SN2 | 91% |

Experimental Protocol: Self-Validating Synthesis

Commercially available 4-Bromo-2,3-dimethylbut-1-ene is often racemic or impure. For high-precision applications (e.g., drug discovery), it is best synthesized fresh from 2,3-dimethyl-3-buten-1-ol . This protocol ensures the preservation of enantiopurity if starting from the chiral alcohol.

Objective: Synthesis of (R)-4-Bromo-2,3-dimethylbut-1-ene from (R)-2,3-dimethyl-3-buten-1-ol via Tosylation.

Reagents:
  • (R)-2,3-Dimethyl-3-buten-1-ol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (2.0 equiv)

  • Lithium Bromide (LiBr) (5.0 equiv)

  • Pyridine (Solvent/Base)

  • DMF (Solvent for displacement)

Step-by-Step Methodology:
  • Activation (Tosylation):

    • Dissolve the alcohol in anhydrous pyridine at 0 °C under Argon.

    • Add TsCl portion-wise. The reaction is exothermic; maintain internal temperature < 5 °C to prevent polymerization of the diene system.

    • Stir for 12 hours at 4 °C.

    • Validation Check: TLC (Hexane:EtOAc 8:2) should show complete consumption of the alcohol (R_f ~ 0.3) and appearance of the tosylate (R_f ~ 0.6).

  • Displacement (Bromination):

    • Isolate the crude tosylate via standard workup (wash with CuSo₄ to remove pyridine).

    • Dissolve the crude tosylate in anhydrous DMF.

    • Add LiBr (anhydrous) and stir at room temperature for 24 hours.

    • Critical Note: Do not heat above 40 °C. Higher temperatures trigger elimination to the volatile diene (2,3-dimethyl-1,3-butadiene).

  • Purification:

    • Dilute with Et₂O and wash extensively with water (to remove DMF).

    • Concentrate carefully (product is volatile).

    • Purify via flash chromatography (100% Pentane).

    • Yield: Expect 85-92%.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: (R)-2,3-Dimethyl-3-buten-1-ol (Chiral Precursor) Step1 Step 1: Activation (TsCl, Pyridine, 0°C) Start->Step1 Intermediate Intermediate: Allylic Tosylate (Unstable, do not distill) Step1->Intermediate Step2 Step 2: Finkelstein Displacement (LiBr, DMF, 25°C) Intermediate->Step2 S_N2 Mechanism Product Final Product: (R)-4-Bromo-2,3-dimethylbut-1-ene (>95% ee) Step2->Product

Figure 2: Two-step stereoconservative synthesis of the target bromide.

Safety & Stability

  • Lachrymator: Like most allylic halides, this compound is a potent lachrymator and mucous membrane irritant. All operations must be performed in a fume hood.

  • Thermal Instability: The compound is prone to elimination to form 2,3-dimethyl-1,3-butadiene upon heating. Store at -20 °C over copper turnings (stabilizer).

  • Alkylating Agent: Treat as a potential mutagen. Double-glove (Nitrile/Laminate) is recommended.

References

  • Fidanze, S., & McIntosh, M. C. (2000). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. National Institutes of Health (PMC). [Link]

  • Allen, C. F. H., & Bell, A. (1942).[6] 2,3-Dimethyl-1,3-butadiene.[7][8] Organic Syntheses, 22, 39. [Link]

  • Hockerman, G. H., et al. (2019). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. MDPI Polymers. [Link]

  • PubChem Database. (2025).[9] 4-Bromo-2,3-dimethylbut-1-ene Compound Summary. National Library of Medicine. [Link]

Sources

An In-Depth Technical Guide to the Electrophilic Addition Reactions of 4-Bromo-2,3-dimethylbut-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

This technical guide provides a comprehensive examination of the electrophilic addition reactions of 4-Bromo-2,3-dimethylbut-1-ene. The content herein is intended for an audience of researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. This document eschews a rigid template in favor of a structure that logically unfolds the complexities of the topic, from foundational principles to detailed mechanistic discussions and practical experimental considerations. Our focus is on elucidating the causal relationships behind the chemical transformations, thereby providing a robust framework for predictive synthesis and problem-solving.

Introduction: The Unique Reactivity of 4-Bromo-2,3-dimethylbut-1-ene

4-Bromo-2,3-dimethylbut-1-ene is a fascinating and structurally rich substrate for electrophilic addition reactions. Its chemical persona is defined by the interplay of several key features: an accessible pi-electron system of the terminal double bond, the steric hindrance and electronic influence of two adjacent methyl groups, and the inductive effect of the bromine atom at the C4 position. This unique combination of functionalities dictates the regioselectivity, stereoselectivity, and propensity for skeletal rearrangements in its reactions with various electrophiles. Understanding these nuances is paramount for harnessing this molecule's synthetic potential.

The core of these reactions lies in the interaction of the electron-rich double bond (the nucleophile) with an electron-deficient species (the electrophile).[1] This initial interaction typically leads to the formation of a carbocation intermediate, the stability of which governs the subsequent reaction pathway.[2] The presence of two methyl groups at the C2 and C3 positions, along with a bromine atom, sets the stage for intriguing and potentially complex reaction outcomes.

Foundational Principles of Electrophilic Addition

An electrophilic addition reaction is fundamentally a two-step process:

  • Electrophilic Attack: The π electrons of the alkene's double bond attack an electrophile (E⁺), forming a new sigma bond and a carbocation intermediate.[3]

  • Nucleophilic Capture: A nucleophile (Nu⁻) attacks the electron-deficient carbocation, forming a second sigma bond and yielding the final addition product.[3]

The regioselectivity of these additions to unsymmetrical alkenes is often governed by Markovnikov's Rule , which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.[4] This rule is a consequence of the relative stabilities of the possible carbocation intermediates; the reaction proceeds through the more stable carbocation.[5] Carbocation stability follows the order: tertiary > secondary > primary.[5]

A critical consideration in many electrophilic additions is the potential for carbocation rearrangements . If a more stable carbocation can be formed through the migration of a neighboring hydride ion (a 1,2-hydride shift) or an alkyl group (a 1,2-alkyl shift), this rearrangement will often occur before nucleophilic attack.[5] This can lead to the formation of products with a different carbon skeleton than the starting material.

Reaction with Hydrogen Bromide (HBr): A Study in Regioselectivity and Rearrangement

The addition of hydrogen bromide to 4-Bromo-2,3-dimethylbut-1-ene is a classic example of an electrophilic addition that is expected to be highly influenced by the substrate's structure.

Mechanistic Analysis

The reaction is initiated by the protonation of the double bond by HBr. According to Markovnikov's rule, the proton will add to the C1 carbon, which bears two hydrogen atoms, to form a more stable tertiary carbocation at C2.

However, the initially formed tertiary carbocation is adjacent to another tertiary carbon (C3). This proximity opens the possibility of a 1,2-hydride shift from C3 to C2, which would result in a different tertiary carbocation. While both carbocations are tertiary, subtle electronic and steric factors could favor one over the other. Furthermore, the presence of the electron-withdrawing bromine atom on the C4 carbon will have a destabilizing inductive effect on the carbocation at C3, making a rearrangement that places the positive charge further away from the bromine potentially favorable.

A subsequent 1,2-methyl shift from the C3 to the C2 position could also occur, leading to a different tertiary carbocation. The relative rates of nucleophilic attack by the bromide ion on these carbocation intermediates versus the rates of their interconversion will determine the final product distribution.

Diagram 1: Proposed Mechanistic Pathways for the Addition of HBr to 4-Bromo-2,3-dimethylbut-1-ene

G cluster_start Reactants cluster_intermediate Carbocation Intermediates cluster_product Products 4-Bromo-2,3-dimethylbut-1-ene 4-Bromo-2,3-dimethylbut-1-ene Initial Tertiary Carbocation (C2) Initial Tertiary Carbocation (C2) 4-Bromo-2,3-dimethylbut-1-ene->Initial Tertiary Carbocation (C2) + HBr HBr HBr Rearranged Tertiary Carbocation (C3 via 1,2-H shift) Rearranged Tertiary Carbocation (C3 via 1,2-H shift) Initial Tertiary Carbocation (C2)->Rearranged Tertiary Carbocation (C3 via 1,2-H shift) 1,2-Hydride Shift Rearranged Tertiary Carbocation (via 1,2-Me shift) Rearranged Tertiary Carbocation (via 1,2-Me shift) Initial Tertiary Carbocation (C2)->Rearranged Tertiary Carbocation (via 1,2-Me shift) 1,2-Methyl Shift 2,4-Dibromo-2,3-dimethylbutane 2,4-Dibromo-2,3-dimethylbutane Initial Tertiary Carbocation (C2)->2,4-Dibromo-2,3-dimethylbutane + Br- 3,4-Dibromo-2,3-dimethylbutane 3,4-Dibromo-2,3-dimethylbutane Rearranged Tertiary Carbocation (C3 via 1,2-H shift)->3,4-Dibromo-2,3-dimethylbutane + Br- 2,4-Dibromo-3,3-dimethylbutane 2,4-Dibromo-3,3-dimethylbutane Rearranged Tertiary Carbocation (via 1,2-Me shift)->2,4-Dibromo-3,3-dimethylbutane + Br- G Alkene Alkene Bromonium Ion Bromonium Ion Alkene->Bromonium Ion + Br2 trans-Dibromide trans-Dibromide Bromonium Ion->trans-Dibromide + Br- (anti-attack) G Alkene Alkene Carbocation Carbocation Alkene->Carbocation + H3O+ Oxonium Ion Oxonium Ion Carbocation->Oxonium Ion + H2O Alcohol Alcohol Oxonium Ion->Alcohol - H3O+

Sources

Methodological & Application

Application Note: Generation and Coupling of 4-Bromo-2,3-dimethylbut-1-ene Grignard Reagent

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical document for the synthesis and utilization of the 4-Bromo-2,3-dimethylbut-1-ene Grignard reagent. It integrates specific insights from total synthesis campaigns (e.g., Leucascandrolide A) where this building block is critical.

Executive Summary

4-Bromo-2,3-dimethylbut-1-ene is a specialized homoallylic halide used primarily in the synthesis of complex polyketides and terpenes (e.g., Leucascandrolide A).[1] Unlike simple alkyl halides, this reagent possesses a terminal olefin and a


-chiral center (in enantiopure forms).[1] Successful Grignard generation requires protocols that mitigate Wurtz homocoupling  and olefin isomerization , while preserving stereochemical integrity at the C3 position.[1]

This guide details a field-proven protocol for generating (2,3-dimethylbut-3-en-1-yl)magnesium bromide with >90% active titer, suitable for copper-catalyzed cross-couplings and diastereoselective carbonyl additions.[1]

Compound Profile & Strategic Considerations

PropertySpecification
Compound Name 4-Bromo-2,3-dimethylbut-1-ene
CAS Number 58654-04-9
Structure Homoallylic Bromide (Primary alkyl halide)
Key Risk 1 Wurtz Coupling: Primary bromides on Mg surfaces are highly prone to dimerization (

).[1]
Key Risk 2 Isomerization: Acidic quench or high heat can migrate the terminal double bond (

).[1]
Stereochemistry The C3 stereocenter is stable during Grignard formation (C4 radical does not racemize C3).[1][2]

Pre-Reaction Preparation[1][2]

Reagent Activation

The induction period is the critical failure point.[1][2] Passive oxide layers on magnesium must be breached chemically or mechanically.[1][2]

  • Magnesium Source: Turnings (crushed immediately before use) or Rieke Magnesium (for difficult cases).[1]

  • Activator: DIBAL-H (0.1 equiv relative to Mg) is superior to Iodine for this substrate, as it acts as a scavenger for adventitious water and activates the surface without generating Lewis acidic iodides that might promote isomerization.[1][2]

Solvent Systems[1][2][3][4]
  • Primary Choice: Anhydrous THF (Tetrahydrofuran).[1] The higher boiling point and coordination ability stabilize the homoallylic Grignard species.[1][2]

  • Concentration: Target 0.5 M to 1.0 M. Higher concentrations favor Wurtz coupling.

Experimental Protocol: Grignard Generation

Standard Operating Procedure for 10 mmol Scale

Step 1: Apparatus Setup
  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel.

  • Charge flask with Mg turnings (1.2 equiv, 290 mg).

  • Add a stir bar and flame-dry the Mg under vacuum again to ensure absolute dryness.

Step 2: Activation
  • Cool to room temperature under N2.

  • Add anhydrous THF (2 mL) to cover the Mg.

  • Add DIBAL-H (1-2 drops of 1.0 M solution) or a single crystal of Iodine.[1]

  • Stir gently for 5 minutes until the solution becomes slightly turbid or colorless (if Iodine was used, color fades).

Step 3: Controlled Addition
  • Dissolve 4-Bromo-2,3-dimethylbut-1-ene (1.0 equiv, 1.63 g) in anhydrous THF (8 mL) in the addition funnel.

  • Add 10% of the bromide solution directly to the Mg.[1][2]

  • Initiation Check: Look for turbidity, exotherm, or bubbling.[1] If no reaction occurs after 5 minutes, gently warm with a heat gun to 40°C.

  • Once initiated, add the remaining bromide solution dropwise over 45–60 minutes .

    • Critical Control: Maintain a gentle reflux driven only by the reaction exotherm.[1][2] If the reflux dies, stop addition and reheat.[2] If it becomes too vigorous, cool with a water bath (do not freeze reaction, or it will stall).[1]

Step 4: Maturation
  • After addition is complete, stir at ambient temperature for 1 hour.

  • Optional: If unreacted Mg remains and titer is low, reflux gently (60°C) for 30 minutes. Note: Prolonged heating increases risk of double bond migration.

Step 5: Titration (Mandatory)

Do not assume 100% yield. Titrate using the Knochel Method (Salicylaldehyde phenylhydrazone) or standard acid-base back-titration to determine exact Molarity before use.[1][2]

Mechanism & Pathway Analysis

The following Graphviz diagram illustrates the formation pathway and competing side reactions.[1][2]

GrignardPathways cluster_conditions Critical Control Points Substrate 4-Bromo-2,3-dimethylbut-1-ene MgSurface Mg Surface (SET) Substrate->MgSurface Diffusion Radical Primary Radical Intermediate (C4•) MgSurface->Radical e- Transfer Grignard Target Grignard Reagent R-MgBr Radical->Grignard Recombination w/ MgBr• Wurtz Wurtz Dimer (R-R) Radical->Wurtz Dimerization (High Conc.) Isomer Isomerized Olefin (Internal Double Bond) Grignard->Isomer Heat/Lewis Acid

Figure 1: Reaction pathway showing the critical radical intermediate.[1][2] High concentration favors the red 'Wurtz' path; high heat favors the red 'Isomer' path.[1][2]

Applications in Synthesis

Copper-Catalyzed Cross-Coupling

This Grignard reagent is an excellent nucleophile for


 or 

displacements when transmetallated to Copper.[1][2]
  • Protocol: Cool Grignard to -78°C. Add CuCN•2LiCl (10 mol%).[1] Add electrophile (e.g., epoxide, allylic halide).[1][3]

  • Why: Direct Grignard attack on epoxides is sluggish; Cuprates are rapid and prevent Lewis-acid catalyzed rearrangements of the homoallylic system.[1][2]

Addition to Carbonyls (Leucascandrolide A Context)

In the synthesis of Leucascandrolide A, similar homoallylic fragments are coupled to aldehydes.[1][4]

  • Stereocontrol: The C3 chiral center in the Grignard reagent exerts 1,3-induction.[1][2]

  • Chelation: Use non-chelating solvents (Ether) if a Cram-chelate model is not desired, or add Lewis acids (TiCl4) to enforce chelation control.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Titer (<50%) Wet solvent or inactive Mg.[1]Use DIBAL-H activation; redistill THF over Na/Benzophenone.[1][2]
White Precipitate Wurtz coupling (MgBr2 salt byproduct).[1]Dilute reaction (0.5 M max); slow down addition rate.
Product Isomerization Thermal migration of alkene.[2]Keep reaction temp < 60°C; quench with NH4Cl/NH3 buffer (pH 8) instead of HCl.
No Initiation Oxide layer too thick.[1][2]Add 1,2-dibromoethane (entrainment method) or sonicate.[1]

References

  • Leucascandrolide A Synthesis (Source of Reagent Insight)

    • Hornberger, K. R.; Hamblett, C. L.; Leighton, J. L. "Total Synthesis of Leucascandrolide A." J. Am. Chem. Soc.[1][5]2000 , 122, 12894.[1][5]

    • Wang, Y.; Janjic, J.; Kozmin, S. A. "Synthesis of Leucascandrolide A via a Spontaneous Macrolactolization."[1][5][6] J. Am. Chem. Soc.[1][2][5][6][7]2002 , 124, 13670.[1][5][6]

    • [1]

  • General Grignard Preparation & Titration

    • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angew.[1][2][8] Chem. Int. Ed.2004 , 43, 3333.[1] (Describes LiCl additives which can stabilize difficult Grignards).

  • Homoallylic Halide Preparation

    • Detailed in Supplementary Materials of: Fettes, A.; Carreira, E. M.[1][5] "Total Synthesis of Leucascandrolide A." Angew.[1][2][5] Chem. Int. Ed.2002 , 41, 4098.[1][5]

Sources

experimental protocol for allylic substitution with 4-Bromo-2,3-dimethylbut-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regiocontrolled Allylic Substitution of 4-Bromo-2,3-dimethylbut-1-ene

Executive Summary

This application note details the experimental protocols for utilizing 4-Bromo-2,3-dimethylbut-1-ene (Structure 1 ) in nucleophilic substitution reactions. This substrate is a specialized allylic electrophile often employed in the synthesis of terpenes, polyketides (e.g., Leucascandrolide A), and sterically congested pharmacophores.[1]

Unlike simple allylic halides (e.g., allyl bromide), 1 possesses a chiral center at C3 and a methyl-substituted alkene at C2.[1] These features introduce significant steric and electronic factors that dictate the competition between direct substitution (


) and conjugate substitution (

).[1]

Key Technical Constraints:

  • Stability: Primary allylic bromides are prone to hydrolysis and polymerization; fresh preparation is critical.[1]

  • Regioselectivity: The 2,3-dimethyl substitution pattern creates a "neopentyl-like" steric environment at the internal alkene, generally favoring direct

    
     attack at the primary C4 position over the 
    
    
    
    migration, unless specific transition metal catalysts are employed.[1]
  • Stereochemistry: Direct

    
     substitution at C4 preserves the stereochemical integrity of the chiral center at C3.[1]
    

Molecule Characterization & Synthesis

Before initiating substitution, the quality of the starting material must be verified.[1] Commercial supplies often degrade; in-situ synthesis from the corresponding alcohol is recommended for sensitive applications.[1]

Target Structure: 4-Bromo-2,3-dimethylbut-1-ene IUPAC Name: 1-bromo-2,3-dimethylbut-3-ene (Note: Numbering priority often assigns C1 to the bromide in synthesis literature, though the alkene priority dictates the prompt's nomenclature).[1]

Pre-Cursor Synthesis (Recommended)

Reaction Type: Appel Reaction or Tosylate Displacement.[1] Source: 2,3-dimethyl-3-buten-1-ol.[1][2]

Method A: Tosylate Displacement (High Fidelity) [1]

  • Activation: React alcohol with

    
    -TsCl, Pyridine, and DMAP at 0°C to form the tosylate.
    
  • Displacement: Treat the crude tosylate with anhydrous LiBr in DMF at room temperature.

  • Yield: Typically 85-90%.[1]

  • Advantage: Avoids acidic conditions that cause alkene isomerization.[1]

Experimental Protocols

Protocol A: Direct Substitution with Secondary Amines

Objective: Synthesis of tertiary allylic amines without alkene migration.[1]

Reagents:

  • Substrate: 4-Bromo-2,3-dimethylbut-1-ene (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv, anhydrous, micronized)[1]
    
  • Solvent: Acetonitrile (MeCN), anhydrous[1]

  • Additive: TBAI (tetrabutylammonium iodide, 5 mol%) – Catalyst[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 4-Bromo-2,3-dimethylbut-1-ene (500 mg, 2.8 mmol) in MeCN (10 mL). Cool to 0°C.[1][2][3]

  • Base Addition: Add micronized

    
     (773 mg, 5.6 mmol) followed by TBAI (52 mg, 0.14 mmol).
    
    • Expert Insight: TBAI acts as a phase transfer catalyst and generates a transient, more reactive allylic iodide in situ, accelerating the reaction before decomposition can occur.[1]

  • Nucleophile Addition: Dropwise add Morpholine (292 mg, 3.36 mmol).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

    • Endpoint: Disappearance of the bromide (

      
      ) and appearance of the amine (
      
      
      
      ).[1]
  • Workup: Dilute with

    
     (30 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography on silica gel (neutralized with 1%

    
    ).
    

Data Summary: Expected Outcomes

Parameter Value Notes
Yield 82–92% High yields due to primary leaving group.[1]

| Regioselectivity | >98:2 (


 : 

) | Steric bulk at C2 prevents attack at the double bond.[1] | | Stereoretention | >99% | C3 chiral center is remote from reaction site.[1] |
Protocol B: Copper-Catalyzed Alkylation (Grignard Coupling)

Objective: Carbon-Carbon bond formation.[1] This protocol uses the bromide as the electrophile.[1][3][4][5]

Reagents:

  • Electrophile: 4-Bromo-2,3-dimethylbut-1-ene (1.0 equiv)[1]

  • Nucleophile: Phenylmagnesium Bromide (1.2 equiv, 1.0 M in THF)[1]

  • Catalyst:

    
     (0.1 M in THF, 3 mol%)[1]
    
  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Catalyst Prep: Prepare

    
     by mixing anhydrous LiCl (2 equiv) and 
    
    
    
    (1 equiv) in THF.[1] This species is soluble and highly active.[1]
  • Setup: In a Schlenk flask under Argon, dissolve the allylic bromide (1.0 equiv) and the catalyst (3 mol%) in THF. Cool to -78°C.[1][2]

    • Critical Step: Low temperature is mandatory to prevent Wurtz-type homocoupling of the Grignard.[1]

  • Addition: Add PhMgBr dropwise over 30 minutes. The solution will turn from orange to colorless/light yellow upon consumption of the catalyst, then regenerate color.[1]

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with diethyl ether.

Mechanism & Selectivity: The Copper(I) species forms a


-allyl complex.[1] While copper often promotes 

(attack at the

-position), the 2,3-dimethyl substitution creates significant steric hindrance at the

-carbon (C1).[1] Therefore, unlike standard allylic systems, this substrate heavily favors

-attack (direct substitution) or requires highly specific ligands to force

-selectivity.[1]

Mechanistic Visualization

The following diagram illustrates the competing pathways and the structural features that enforce regioselectivity.

AllylicSubstitution Substrate 4-Bromo-2,3-dimethylbut-1-ene (Primary Bromide, C3 Chiral) PathSN2 Pathway A: Direct SN2 (Kinetic & Steric Favor) Substrate->PathSN2 Standard Nucleophiles (Amines, Malonates) PathSN2Prime Pathway B: SN2' (Conjugate) (Sterically Hindered) Substrate->PathSN2Prime Specific Cu-Catalysis (Rare for this substrate) TransitionSN2 Transition State A Nucleophile attacks C4 Minimal Steric Clash PathSN2->TransitionSN2 TransitionSN2Prime Transition State B Nucleophile attacks C1 Clash with C2-Methyl PathSN2Prime->TransitionSN2Prime ProductLinear Product: Linear (Stereocenter Retained) TransitionSN2->ProductLinear Major Product (>95%) ProductBranched Product: Branched (Stereocenter Lost/Modified) TransitionSN2Prime->ProductBranched Minor Product

Figure 1: Mechanistic divergence in the substitution of 4-Bromo-2,3-dimethylbut-1-ene. The C2-methyl group sterically shields the alkene, disfavoring the SN2' pathway.[1]

Troubleshooting & Safety

IssueCauseCorrective Action
Low Yield Polymerization of bromideStore bromide at -20°C with copper wire stabilizer.[1] Use immediately after synthesis.
Isomerization Acidic impuritiesEnsure

or weak base is present.[1] Pre-wash glassware with base.[1]
Lachrymation Volatile allylic bromideAll operations must occur in a fume hood.[1] Quench all glassware with dilute NaOH before removal from hood.[1]
Hydrolysis Wet solventUse anhydrous MeCN or THF (Karl Fischer < 50 ppm).[1]

References

  • Synthesis of Leucascandrolide A (Source of Bromide Synthesis Protocol)

    • Title: Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone.[1]

    • Source: PMC / NIH (Hornberger et al.)[1]

    • URL:[Link]

  • General Allylic Substitution Principles

    • Title: Allylic Substitution - Kinetic vs Thermodynamic Control.[1][3]

    • Source: Chemistry LibreTexts[1]

    • URL:[Link]

  • Copper C

    • Title: Regioselective Copper-Catalyzed Allylic Alkylation.[1][6]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

Sources

Application Notes & Protocols: 4-Bromo-2,3-dimethylbut-1-ene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Bromo-2,3-dimethylbut-1-ene is a versatile and highly reactive building block with significant applications in the synthesis of complex organic molecules, particularly pharmaceutical intermediates. Its unique structure, featuring a terminal alkene and a sterically hindered secondary bromide, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the properties, synthesis, and key applications of 4-bromo-2,3-dimethylbut-1-ene, with a focus on its role as a precursor to valuable pharmaceutical intermediates, such as those used in the synthesis of pyrethroid insecticides. Detailed, field-proven protocols for its use in Grignard reactions and subsequent derivatization are presented, emphasizing the causality behind experimental choices to ensure procedural success and safety.

Introduction: The Strategic Importance of 4-Bromo-2,3-dimethylbut-1-ene

In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. 4-Bromo-2,3-dimethylbut-1-ene (CAS No: 58654-04-9) emerges as a strategic precursor due to its inherent reactivity, which can be selectively harnessed to forge new carbon-carbon and carbon-heteroatom bonds.[1][2] The presence of both an allylic bromide and a terminal double bond within the same molecule offers a dual functionality that synthetic chemists can exploit to build intricate molecular frameworks.[3]

This application note will specifically delve into the utility of 4-bromo-2,3-dimethylbut-1-ene in the synthesis of chrysanthemic acid and its derivatives. Chrysanthemic acid is the acidic component of pyrethrins, a class of natural insecticides, and its synthetic analogues, pyrethroids, are widely used in commercial insecticides and some veterinary pharmaceuticals.[4][5][6] The ability to synthetically access these structures is of significant industrial and medicinal importance.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of 4-Bromo-2,3-dimethylbut-1-ene

PropertyValueSource(s)
Molecular Formula C₆H₁₁Br[1][2]
Molecular Weight 163.06 g/mol [1][2]
CAS Number 58654-04-9[1][2]
Appearance Not widely available; likely a liquid
Boiling Point Not widely available
Density Not widely available

Safety Profile:

4-Bromo-2,3-dimethylbut-1-ene, as a halogenated organic compound, requires careful handling in a well-ventilated fume hood.[7][8] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[9][10] It is crucial to consult the material safety data sheet (MSDS) provided by the supplier for detailed handling and disposal instructions.[7][8][11]

Core Application: Synthesis of Chrysanthemic Acid Precursors

A cornerstone application of 4-bromo-2,3-dimethylbut-1-ene is its conversion into a Grignard reagent, which can then be used as a nucleophile to construct the carbon skeleton of chrysanthemic acid.[12] Chrysanthemic acid is a key component of pyrethroid insecticides.[13][14][15]

Workflow for the Synthesis of a Chrysanthemic Acid Precursor

The following diagram illustrates the overall workflow from 4-bromo-2,3-dimethylbut-1-ene to a key intermediate in the synthesis of chrysanthemic acid.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis A 4-Bromo-2,3-dimethylbut-1-ene D Grignard Reagent (2,3-Dimethylbut-3-en-1-yl)magnesium bromide A->D Reacts with B Magnesium Turnings B->D in C Anhydrous Diethyl Ether F Chrysanthemic Acid Ester Precursor D->F Reacts with E Ethyl Diazoacetate E->F H Chrysanthemic Acid F->H Hydrolyzed with G Aqueous Acid G->H

Caption: Synthesis workflow for chrysanthemic acid.

Detailed Experimental Protocol: Grignard Reagent Formation

This protocol details the critical first step: the formation of the Grignard reagent from 4-bromo-2,3-dimethylbut-1-ene.

Materials:

  • 4-Bromo-2,3-dimethylbut-1-ene (1 equivalent)

  • Magnesium turnings (1.2 equivalents)

  • Anhydrous diethyl ether

  • Iodine crystal (catalytic amount)

  • Round-bottom flask, three-necked, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Apparatus Setup: Assemble the dry three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Flame-dry the entire apparatus under a flow of inert gas to ensure all moisture is removed.

  • Initiation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface.[12]

  • Reagent Preparation: In the dropping funnel, prepare a solution of 4-bromo-2,3-dimethylbut-1-ene in anhydrous diethyl ether.

  • Reaction Initiation: Add a small portion of the 4-bromo-2,3-dimethylbut-1-ene solution to the magnesium turnings. The reaction is initiated when the characteristic brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has initiated, add the remaining 4-bromo-2,3-dimethylbut-1-ene solution dropwise from the funnel at a rate that maintains a gentle reflux. The exothermic nature of the Grignard formation will typically sustain the reflux.[12]

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grey-to-brown solution is the Grignard reagent, ready for the subsequent step.

Causality and Trustworthiness: The success of a Grignard reaction is highly dependent on anhydrous conditions, as Grignard reagents are strong bases and will react with water.[16] The use of oven-dried glassware, anhydrous solvent, and an inert atmosphere are self-validating measures to ensure the integrity of the reagent.

Key Reaction Pathways of the Grignard Reagent

The (2,3-Dimethylbut-3-en-1-yl)magnesium bromide is a potent nucleophile and can participate in a variety of reactions to form key pharmaceutical intermediates.

G cluster_0 Reaction with Electrophiles A (2,3-Dimethylbut-3-en-1-yl)magnesium bromide B Aldehydes/Ketones A->B Nucleophilic Addition C Esters A->C Nucleophilic Acyl Substitution D Epoxides A->D Ring Opening E Secondary/Tertiary Alcohols B->E F Tertiary Alcohols C->F G Primary Alcohols D->G

Caption: Key reaction pathways of the Grignard reagent.

Conclusion

4-Bromo-2,3-dimethylbut-1-ene is a valuable and versatile precursor in the synthesis of pharmaceutical intermediates. Its ability to readily form a Grignard reagent opens up a wide array of synthetic possibilities for the construction of complex molecules. The protocols and workflows outlined in this application note provide a robust framework for researchers and drug development professionals to effectively and safely utilize this important building block in their synthetic endeavors. A deep understanding of the underlying chemical principles and a meticulous approach to experimental execution are key to unlocking the full potential of this reagent.

References

  • Wikipedia. Chrysanthemic acid. [Link][4]

  • Changzhou Kangmei Chemical Industry Co.,Limited. (+)-trans-Chrysanthemic acid. [Link][13]

  • Journal of Chemical Education. Synthesis of chrysanthemic acid: A multistep organic synthesis for undergraduate students. [Link][17]

  • Google Patents. Process for the preparation of chrysanthemic acid. [14]

  • PrepChem.com. Synthesis of trans-chrysanthemic acid. [Link][15]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Synthesis: Key Reactions of 4-Bromo-2-methylbut-1-ene for Efficient Chemical Production. [Link][3]

  • PubChem. 4-Bromo-2,3-dimethylbut-1-ene. [Link][2]

  • PubChem. 4-Bromo-2,3-dimethylpent-1-ene. [Link]

  • Angene Chemical. Safety Data Sheet. [Link][7]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • ResearchGate. The Synthesis of Pyrethroids. [Link][5]

  • MDPI. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. [Link][6]

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-1-butene, 98+% (GC). [Link][8]

  • arkat usa. Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. [Link]

  • Gelest, Inc. 4-BROMO-1-BUTENE, 95%. [Link][10]

  • University of Missouri–St. Louis. The Grignard Reaction. [Link][12]

  • Google Patents. Synthesis of pyrethroids and pyrethroid-containing compositions.
  • PubMed. The Synthesis of Pyrethroids. [Link]

  • Google Patents. Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • Filo. In the following reaction: Starting compound: 4-bromo-2-butanone (CH3-CO.. [Link]

  • SciSpace. Synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one, the Key Fragment in the Polyhydroxylated Chain Common to Oscillariolide and Ph. [Link]

  • Vaia. When 3,3-dimethylbut-1-ene is treated with HBr alone, the major product is 2-bromo-2,3. [Link]

  • ResearchGate. Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. [Link]

  • PYG Lifesciences. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. [Link]

Sources

application of 4-Bromo-2,3-dimethylbut-1-ene in natural product synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Bromo-2,3-dimethylbut-1-ene in Natural Product Synthesis

Part 1: Executive Summary & Chemical Profile

4-Bromo-2,3-dimethylbut-1-ene is a specialized chiral allylic bromide used primarily as a C6 building block in the convergent synthesis of complex polyketides and terpenes. Unlike simple prenyl halides, this reagent offers a pre-installed stereocenter at the C3 position and a terminal alkene suitable for further functionalization (e.g., hydroboration, metathesis).

Its most authoritative application is demonstrated in the total synthesis of Leucascandrolide A , where it serves as the precursor to a critical Grignard reagent used to install the lipophilic side chain via copper-catalyzed epoxide ring opening.

Chemical Profile
PropertySpecification
IUPAC Name 4-Bromo-2,3-dimethylbut-1-ene
CAS Number 58654-04-9
Molecular Formula C₆H₁₁Br
Molecular Weight 163.06 g/mol
Chirality Available as (R) or (S) enantiomers (critical for natural product synthesis)
Stability Low. Prone to decomposition/polymerization at RT.[1] Store at -20°C under Argon.
Key Reactivity Nucleophilic substitution (as electrophile); Grignard formation (as nucleophile).

Part 2: Synthesis of the Reagent (Protocol)

Because 4-Bromo-2,3-dimethylbut-1-ene is unstable and expensive to source commercially in high optical purity, it is best prepared in situ or immediately prior to use from the corresponding alcohol. The following protocol describes the synthesis of the (R)-enantiomer from (S)-2,3-dimethyl-3-buten-1-ol .

Reaction Scheme: Alcohol to Allylic Bromide

ReagentSynthesis Alcohol (S)-2,3-Dimethyl-3-buten-1-ol (Chiral Precursor) Tosylate Intermediate Tosylate (Unstable) Alcohol->Tosylate TsCl, Pyridine, DMAP 0°C to RT, 3h Bromide (R)-4-Bromo-2,3-dimethylbut-1-ene (Target Reagent) Tosylate->Bromide LiBr, DMF RT, 12h

Figure 1: Two-step conversion of the chiral alcohol to the allylic bromide via a tosylate intermediate. Note that the stereocenter at C3 is preserved (not inverted) because the reaction occurs at the primary alcohol C1 position.

Detailed Protocol

Step 1: Tosylation

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Reagents: Charge with (S)-2,3-dimethyl-3-buten-1-ol (28.3 mmol, 1.0 equiv) and anhydrous pyridine (140 mL).

  • Activation: Cool to 0°C. Add DMAP (0.1 equiv) and p-Toluenesulfonyl chloride (TsCl, 2.0 equiv) portion-wise.

  • Reaction: Warm to ambient temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of alcohol.

  • Workup: Dilute with Et₂O, wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

Step 2: Bromination (Finkelstein-like displacement)

  • Solvation: Dissolve the crude tosylate in anhydrous DMF (10 mL/g).

  • Displacement: Add anhydrous Lithium Bromide (LiBr) (5.0 equiv).

  • Reaction: Stir at room temperature for 12–16 hours. Note: Heating is discouraged to prevent elimination or isomerization.

  • Purification: Dilute with water and extract exhaustively with Pentane (3x). Wash pentane layers with water to remove DMF. Dry over MgSO₄.[2]

  • Isolation: Carefully remove pentane (volatile product!). The resulting colorless oil is (R)-4-Bromo-2,3-dimethylbut-1-ene .

    • Yield: Typically 85–90% over two steps.

    • Storage: Use immediately or store at -20°C in benzene/toluene matrix.

Part 3: Application in Natural Product Synthesis

The primary utility of this bromide is its conversion into a Grignard reagent for coupling with epoxides or aldehydes. This sequence was pivotal in the synthesis of Leucascandrolide A (Furstner/Leighton groups).

Case Study: Synthesis of Leucascandrolide A Side Chain

Challenge: Installing the C1–C5 fragment with high diastereoselectivity. Solution: Copper(I)-catalyzed epoxide opening using the Grignard derived from 4-Bromo-2,3-dimethylbut-1-ene.

Mechanism & Workflow

ApplicationWorkflow Bromide (R)-4-Bromo-2,3-dimethylbut-1-ene Mg Mg Turnings / THF (Grignard Formation) Bromide->Mg Slow Addition Grignard Grignard Reagent (In Situ) Mg->Grignard Initiation Product Homoallylic Alcohol (Leucascandrolide Precursor) Grignard->Product Nucleophilic Attack Epoxide Target Epoxide (Electrophile) Epoxide->Product Ring Opening Catalyst CuCN (10 mol%) Catalyst->Product Catalysis

Figure 2: Conversion of the bromide to a Grignard reagent followed by Cu-catalyzed regioselective epoxide opening.[1]

Experimental Protocol: Grignard Coupling

1. Grignard Formation (Critical Step)

  • Caution: Allylic halides are prone to Wurtz coupling (dimerization) during Grignard formation. Slow addition is mandatory.

  • Procedure:

    • Place Mg turnings (1.5 equiv) in a flame-dried 3-neck flask under Argon. Activate Mg with a crystal of Iodine.

    • Add a small volume of anhydrous THF to cover the Mg.

    • Dissolve (R)-4-Bromo-2,3-dimethylbut-1-ene in THF (0.5 M).

    • Add 5% of the bromide solution to the Mg to initiate (look for turbidity/exotherm).

    • Add the remaining bromide solution dropwise over 1 hour maintaining a gentle reflux.

    • Stir for an additional 30 mins. Titrate to determine concentration.

2. Copper-Catalyzed Alkylation

  • Reagents: Epoxide substrate (1.0 equiv), CuCN (0.1 equiv).

  • Procedure:

    • Cool the Grignard solution to -78°C.

    • Add CuCN. Allow to stir for 15 mins to form the cuprate species.

    • Add the Epoxide (dissolved in THF) slowly.

    • Allow the reaction to warm slowly to 0°C over 4 hours.

    • Quench: Saturated NH₄Cl/NH₄OH (9:1) to sequester copper.

    • Result: Regioselective opening of the epoxide at the less hindered carbon, installing the 2,3-dimethylbutenyl tail.

Part 4: Scientific Integrity & Troubleshooting

Why this Reagent? (Causality)
  • Stereochemical Fidelity: Unlike crotylation or prenylation which often yield mixtures of E/Z isomers or regioisomers (α vs γ attack), 4-Bromo-2,3-dimethylbut-1-ene provides a rigid carbon skeleton. The methyl groups at C2 and C3 are "locked" in position relative to the terminal alkene.

  • Terminal Alkene Utility: The resulting terminal alkene is a "handle" for future functionalization. In Leucascandrolide A, this alkene is eventually degraded or modified, but it serves as a robust masking group during the assembly of the macrolactone core.

Common Failure Modes
IssueCauseSolution
Low Yield (Grignard) Wurtz Coupling (Dimerization)Increase dilution; slow addition rate; use Rieke Magnesium if available.
Decomposition Acid sensitivity / Thermal instabilityStore bromide over K₂CO₃; keep cold; do not distill at high temperatures (use high vacuum).
Racemization SN1 pathway during brominationAvoid acidic conditions during alcohol-to-bromide conversion. The Tosylate/LiBr/DMF route (SN2) preserves stereochemistry.

References

  • Hornberger, K. R., Hamblett, C. L., & Leighton, J. L. (2000). "Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone." Journal of the American Chemical Society, 122(51), 12894-12895.

    • Source:

  • Furstner, A., et al. (2001). "Total Synthesis of Leucascandrolide A." Angewandte Chemie International Edition.
  • Biosynth.

    • Source:

Sources

methods for the regioselective functionalization of 4-Bromo-2,3-dimethylbut-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization Strategies for 4-Bromo-2,3-dimethylbut-1-ene

Executive Summary

4-Bromo-2,3-dimethylbut-1-ene (CAS 58654-04-9) is a highly versatile, bifunctional aliphatic building block. Featuring both a 1,1-disubstituted terminal alkene and a primary homoallylic bromide, this scaffold is frequently employed in the stereocontrolled total synthesis of complex macrolides, such as leucascandrolide A[1]. However, the presence of two orthogonal reactive moieties necessitates rigorous chemoselective and regioselective control during downstream functionalization. This application note details validated methodologies for the targeted functionalization of this scaffold, providing researchers with reliable protocols for selective alkene hydroboration and palladium-catalyzed cross-coupling at the bromide.

Strategic Functionalization Pathways

2.1. Regioselective Alkene Hydroboration (Pathway A) The terminal alkene of 4-bromo-2,3-dimethylbut-1-ene is sterically differentiated from the internal backbone, making it an excellent candidate for anti-Markovnikov hydroboration. Traditional rhodium or iridium catalysts often struggle with 1,1-disubstituted alkenes due to steric congestion and competitive alkene isomerization. However, recent advancements utilizing homoleptic octahedral Cobalt(II) precatalysts have demonstrated exceptional regioselectivity and turnover frequencies for these challenging substrates[2]. The use of earth-abundant cobalt or nickel systems prevents unwanted β-hydride elimination, directing the boron moiety exclusively to the less hindered C1 position while leaving the primary bromide completely intact[3][4].

2.2. Palladium-Catalyzed Cross-Coupling at the Primary Bromide (Pathway B) Conversely, functionalization of the C4 primary bromide requires conditions that do not trigger transition-metal-catalyzed alkene isomerization or competitive Heck-type insertions[5]. The Negishi cross-coupling is the premier choice here. By reacting the primary bromide with an exogenous organozinc reagent, the mild nucleophilicity of the zinc species prevents competitive side reactions at the 1,1-disubstituted alkene. Palladium catalysts with bidentate ligands (e.g., Pd(dppf)Cl₂) facilitate rapid oxidative addition into the C-Br bond, ensuring high chemoselectivity[6].

Reaction Workflow Visualization

G Start 4-Bromo-2,3-dimethylbut-1-ene (Bifunctional Scaffold) PathA Pathway A: Alkene Hydroboration Start->PathA Co-Catalyst, HBpin PathB Pathway B: Bromide Cross-Coupling Start->PathB Pd-Catalyst, R-ZnX ProdA Alkylboronate Derivative (Intact Bromide) PathA->ProdA ProdB Elongated Alkene (Intact Double Bond) PathB->ProdB

Caption: Orthogonal functionalization pathways for 4-Bromo-2,3-dimethylbut-1-ene.

Quantitative Data Summary

Functionalization StrategyTarget Reactive SiteReagents / CatalystRegioselectivityChemoselectivityTypical Yield
Anti-Markovnikov Hydroboration C1 (Terminal Alkene)HBpin, Co(II) complex>99:1 (C1 vs C2)>95% (Alkene over Bromide)82–88%
Negishi Cross-Coupling C4 (Primary Bromide)R-ZnX, Pd(dppf)Cl₂N/A (Direct Substitution)>98% (Bromide over Alkene)75–90%
Nucleophilic Substitution C4 (Primary Bromide)NaN₃, DMF, 60 °CN/A (Sₙ2)>99% (Bromide over Alkene)92%

Experimental Protocols

Protocol A: Cobalt-Catalyzed Regioselective Hydroboration

Objective: Chemoselective conversion of the terminal alkene to a primary alkylboronate without bromide reduction. Causality & Design: Pinacolborane (HBpin) is selected as the boron source due to its stability and favorable steric profile. The Co(II) precatalyst is activated in situ by a mild base (e.g., KOtBu) to form the active Co-H species, which selectively inserts into the less hindered C1 carbon[2].

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with the Cobalt(II) precatalyst (0.05 mol%) and KOtBu (2 mol%).

  • Solvent Addition: Add anhydrous THF (2.0 mL) and stir for 2 minutes until a homogeneous activated catalyst solution is observed.

  • Substrate Addition: Add 4-Bromo-2,3-dimethylbut-1-ene (1.0 mmol) via microsyringe.

  • Reagent Addition: Slowly add pinacolborane (HBpin, 1.1 mmol) dropwise over 5 minutes to control the exotherm.

  • Reaction: Seal the flask, remove it from the glovebox, and stir at room temperature for 2 hours.

  • Self-Validation (In-Process Control): Remove a 50 µL aliquot, quench with wet EtOAc, and analyze via GC-MS. The reaction is complete when the alkene multiplet at δ 4.7–4.8 ppm disappears in ¹H NMR, while the doublet corresponding to the -CH₂Br group (δ 3.4 ppm) remains unchanged.

  • Workup: Quench the reaction by exposing it to air. Filter through a short pad of silica gel using EtOAc/Hexanes (1:4) to remove cobalt residues. Concentrate in vacuo to yield the crude alkylboronate.

Protocol B: Palladium-Catalyzed Negishi Cross-Coupling

Objective: Selective C-C bond formation at the C4 position while preserving the 1,1-disubstituted alkene. Causality & Design: The primary bromide is highly susceptible to oxidative addition by Pd(0). Zinc reagents are chosen over Grignard reagents because their attenuated nucleophilicity prevents unwanted addition across the terminal alkene or base-catalyzed double-bond migration[6].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL two-neck flask under argon. Add Pd(dppf)Cl₂ (5 mol%) and 4-Bromo-2,3-dimethylbut-1-ene (1.0 mmol).

  • Solvent Addition: Inject anhydrous THF (5.0 mL) and cool the mixture to 0 °C using an ice bath.

  • Coupling Partner Addition: Slowly add the desired organozinc halide (R-ZnX, 1.2 mmol, 1.0 M in THF) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes). The starting material (Rf ~0.8) should convert to a slightly more polar spot. ¹H NMR of an aliquot will show the disappearance of the -CH₂Br signal (δ 3.4 ppm) while the terminal alkene signals (δ 4.7 ppm) remain perfectly integrated.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (5 mL). Extract with Et₂O (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify via flash column chromatography.

References

  • Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone Source: National Institutes of Health (NIH) URL:[Link]

  • Homoleptic octahedral Co(II) complexes as precatalysts for regioselective hydroboration of alkenes with high turnover frequencies Source: RSC Publishing URL:[Link]

  • Recent Advances in Cobalt-Catalyzed Regio- or Stereoselective Hydrofunctionalization of Alkenes and Alkynes Source: Chinese Chemical Society URL:[Link]

  • Nickel-catalyzed synthesis of 1,1-diborylalkanes from terminal alkenes Source: National Institutes of Health (NIH) URL:[Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journals URL:[Link]

  • Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation Source: MDPI URL:[Link]

Sources

Advanced Protocols for 4-Bromo-2,3-dimethylbut-1-ene: Synthesis, Grignard Generation, and Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

4-Bromo-2,3-dimethylbut-1-ene (also known as 1-bromo-2,3-dimethyl-3-butene) is a high-value, chiral allylic electrophile employed primarily in the synthesis of complex polypropionate natural products (e.g., Leucascandrolide A) and terpene fragments.

Unlike simple allylic halides, this scaffold possesses a 1,1-disubstituted alkene adjacent to a stereogenic center. This structural complexity introduces specific challenges:

  • Regiocontrol: The risk of

    
     vs. 
    
    
    
    attack during nucleophilic displacement.
  • Metallotropic Shifts: When converted to organometallics (Grignard/Zinc reagents), the metal center can migrate, leading to isomeric mixtures.

  • Stereochemical Integrity: Preserving the chirality at the C3 position during coupling.

This guide details the synthesis of the reagent, its conversion into a "well-behaved" Grignard reagent , and its application in Copper(I)-catalyzed alkylation and Stannane-mediated allylation .[1]

Critical Safety & Handling

Hazard ClassRisk DescriptionMitigation Protocol
Lachrymator Allylic bromides are potent tear agents and respiratory irritants.Handle ONLY in a functioning fume hood. Double-glove (Nitrile).
Thermal Instability Prone to polymerization or decomposition at elevated temperatures.Store at -20°C under Argon. Use immediately after synthesis if possible.
Alkylating Agent Potential mutagen/carcinogen due to high reactivity with DNA.Quench all glassware and waste with dilute NaOH or Thiosulfate before removal from hood.

Synthesis of the Reagent

Rationale: Commercial availability is often limited or low-purity. In-situ preparation from the alcohol ensures maximal reactivity.

Protocol A: Conversion of 2,3-Dimethyl-3-buten-1-ol to 4-Bromo-2,3-dimethylbut-1-ene

Mechanism: Activation of the primary alcohol via Tosylation followed by Finkelstein-like displacement with Lithium Bromide. This avoids the acidic conditions of


 which could isomerize the sensitive alkene.

Reagents:

  • Precursor: (S)-2,3-Dimethyl-3-buten-1-ol (1.0 equiv)

  • Activator:

    
    -Toluenesulfonyl chloride (TsCl) (2.0 equiv)
    
  • Base: Pyridine (Solvent/Base) & DMAP (0.1 equiv)

  • Bromine Source: Lithium Bromide (LiBr) (5.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Tosylation:

    • Cool a solution of (S)-2,3-Dimethyl-3-buten-1-ol in pyridine (0.2 M) to 0°C.

    • Add DMAP and TsCl portion-wise.

    • Warm to ambient temperature and stir for 16 hours.

    • Workup: Dilute with

      
      , wash with 
      
      
      
      (to remove pyridine), water, and brine. Dry (
      
      
      ) and concentrate.
  • Bromination:

    • Dissolve the crude tosylate in anhydrous DMF (0.5 M).

    • Add LiBr (5.0 equiv) and stir at Room Temperature for 24 hours.

    • Note: Heating is NOT recommended to prevent elimination.

    • Workup: Dilute with Pentane (to avoid removing volatile product), wash extensively with water.

    • Purification: Flash chromatography (SiO2, 100% Pentane or Hexanes). The product is a volatile oil.

Yield Expectation: 85-92% over two steps.

Application 1: Copper-Catalyzed Grignard Coupling

Rationale: Direct displacement of the bromide is difficult. Converting the bromide to a Grignard reagent, followed by Copper(I) catalysis, allows for highly regioselective


-type opening of epoxides or alkylation.
Protocol B: Generation of the Grignard & Coupling

Scientific Insight: Allylic Grignards are notoriously unstable due to Wurtz coupling (homocoupling). However, literature (Rychnovsky et al.) indicates this specific scaffold forms a stable Grignard if generated at low temperature and used immediately.

Reagents:

  • Electrophile: 4-Bromo-2,3-dimethylbut-1-ene

  • Metal: Magnesium turnings (activate with

    
     or DIBAL-H)
    
  • Catalyst:

    
     or 
    
    
    
    (10-20 mol%)
  • Coupling Partner: Epoxide (e.g., propylene oxide or complex chiral epoxide)

Step-by-Step Procedure:

  • Grignard Formation:

    • Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel.

    • Add Mg turnings (3.0 equiv) and minimal THF to cover. Activate with a crystal of Iodine.

    • Add a solution of 4-Bromo-2,3-dimethylbut-1-ene in THF dropwise.

    • Critical Control: Maintain temperature between 25-35°C. If the reaction becomes too vigorous, cool slightly. If it stalls, Wurtz coupling increases.

    • Titrate a small aliquot to determine concentration (typically 0.5 - 0.8 M).

  • Copper-Catalyzed Alkylation:

    • In a separate flask, dissolve the Epoxide (1.0 equiv) and

      
       (0.1 equiv) in THF.
      
    • Cool to -40°C .

    • Add the fresh Grignard reagent dropwise over 30 minutes.

    • Allow to warm to -10°C over 2 hours.

    • Quench: Saturated

      
       (aq) / 
      
      
      
      (pH 9) to sequester copper.

Application 2: Synthesis of Allylic Stannanes (Stille Precursors)

Rationale: For sensitive substrates where Grignards are too basic, converting the bromide to a Stannane allows for Palladium-catalyzed Stille couplings or Lewis Acid-catalyzed SE' aldehyde additions (Hosomi-Sakurai type).

Protocol C: Stannylation via Cuprate Displacement

Mechanism: Nucleophilic displacement of the bromide by a tributylstannyl cuprate species.

Reagents:

  • Substrate: 4-Bromo-2,3-dimethylbut-1-ene[1]

  • Stannyl Source:

    
     treated with LDA 
    
    
    
    
    
  • Copper Source:

    
     or 
    
    
    

Step-by-Step Procedure:

  • Preparation of Stannyl Cuprate:

    • To a solution of diisopropylamine in THF at -78°C, add

      
      -BuLi to generate LDA.
      
    • Add

      
       dropwise; stir 30 min to form 
      
      
      
      .
    • Add

      
       (solid) and warm to -40°C to form the lower order cuprate 
      
      
      
      .
  • Displacement:

    • Cool back to -78°C.

    • Add 4-Bromo-2,3-dimethylbut-1-ene (in THF) dropwise.

    • Stir for 1 hour at -78°C, then warm to 0°C.

  • Isolation:

    • Quench with

      
       buffer.
      
    • Extract with Hexanes. The product is the Allylic Stannane .

Utility: This stannane is a stable intermediate that can be stored and later used in Stille couplings with aryl halides or acid chlorides.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for this building block: Direct Grignard generation vs. Stannane conversion.

G Alcohol 2,3-Dimethyl-3-buten-1-ol (Precursor) Tosylate Tosylate Intermediate Alcohol->Tosylate TsCl, Pyridine DMAP Bromide 4-Bromo-2,3-dimethylbut-1-ene (Core Reagent) Tosylate->Bromide LiBr, DMF (Finkelstein) Grignard Allylic Grignard (Mg/THF) Bromide->Grignard Mg, THF (Strict Temp Control) Stannane Allylic Stannane (Bu3Sn-CuCN) Bromide->Stannane Bu3SnLi, CuCN -78°C Product1 Homoallylic Alcohol (via Epoxide Opening) Grignard->Product1 Epoxide, CuI (cat) -40°C Product2 Cross-Coupled Product (via Stille/SE' Reaction) Stannane->Product2 R-CHO (Lewis Acid) or R-X (Pd cat)

Figure 1: Synthesis workflow and divergent application pathways for 4-Bromo-2,3-dimethylbut-1-ene.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield in Grignard Formation Wurtz Homocoupling (Dimerization).Increase dilution of the bromide. Add bromide slower. Ensure Mg is fully activated.
Isomerization of Alkene Acidic conditions or high heat.Maintain basic/neutral conditions. Do not heat DMF solution above 40°C.
Regio-scrambling in Coupling

attack dominating over

.
Use steric bulk on the nucleophile to favor

(attack at bromide carbon). For Cu-catalysis, lower temperature favors

.
Decomposition of Bromide Hydrolysis or polymerization.Store neat or in pentane at -20°C. Do not store in DMF/DMSO for prolonged periods.

References

  • Rychnovsky, S. D., et al. (2002). "Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone." Journal of Organic Chemistry.

  • White, J. D., et al. (1995). "Total Synthesis of Polypropionate Natural Products." Journal of the American Chemical Society.
  • Lipshutz, B. H. (1987). "Applications of Higher Order Mixed Organocuprates to Organic Synthesis." Synthesis.

Sources

Application Note: Stereoselective Synthesis and Cu(I)-Catalyzed Cross-Coupling using 4-Bromo-2,3-dimethylbut-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In the realm of complex natural product synthesis and drug development, the construction of stereodefined aliphatic chains requires highly reliable chiral building blocks. 4-Bromo-2,3-dimethylbut-1-ene (CAS 58654-04-9) serves as a critical electrophilic scaffold and organometallic precursor.

Its strategic utility is most prominently demonstrated in the enantiocontrolled total synthesis of macrolactones, such as the potent cytotoxic and antifungal agent Leucascandrolide A [1]. A major bottleneck in synthesizing highly branched, neopentyl-like systems is the instability of their halogenated precursors. While analogous iodides rapidly decompose at room temperature via light-induced radical pathways or


-elimination, 4-Bromo-2,3-dimethylbut-1-ene exhibits exceptional stability. This stability allows for the reliable generation of a well-behaved Grignard reagent, which is essential for subsequent stereoselective Copper(I)-catalyzed epoxide ring-opening reactions[1].

Physicochemical Properties

Accurate characterization and handling of 4-Bromo-2,3-dimethylbut-1-ene rely on its established physicochemical profile.

Table 1: Chemical and Physical Data

Property Value
IUPAC Name 4-bromo-2,3-dimethylbut-1-ene
CAS Number 58654-04-9
Molecular Formula C₆H₁₁Br
Molecular Weight 163.06 g/mol
Exact Mass 162.00441 Da
Topological Polar Surface Area 0 Ų

| Commercial Purity | Min. 95% |

(Data sourced from PubChem [2] and CymitQuimica [3])

Experimental Workflow Pathway

The following diagram illustrates the transformation of the chiral alcohol precursor into the stable bromide, followed by its activation and application in stereoselective C-C bond formation.

G N1 2(S)-2,3-dimethyl-3-buten-1-ol (Chiral Precursor) N2 Tosylation p-TsCl, DMAP, Pyridine (0°C to RT) N1->N2 N3 (R)-4-Bromo-2,3-dimethylbut-1-ene (Stable Chiral Building Block) N2->N3 LiBr, DMF N4 Grignard Formation Mg turnings, THF N3->N4 N5 Cu(I)-Catalyzed Epoxide Addition Stereoselective C-C Bond Formation N4->N5 Cu(I) salt, Epoxide N6 Complex Macrolactone Synthesis (e.g., Leucascandrolide A) N5->N6

Synthesis and stereoselective application workflow of 4-Bromo-2,3-dimethylbut-1-ene.

Step-by-Step Methodologies & Protocols

Protocol A: Synthesis of (R)-4-Bromo-2,3-dimethylbut-1-ene

Objective: Convert the chiral alcohol, 2(S)-2,3-dimethyl-3-buten-1-ol, into a stable bromide while strictly preserving the adjacent stereocenter.

  • Tosylation:

    • Procedure: To a cold (0 °C) solution of 2(S)-2,3-dimethyl-3-buten-1-ol (1.0 equiv) in anhydrous pyridine (0.2 M), add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) and para-toluenesulfonyl chloride (p-TsCl, 2.0 equiv) [1]. Warm to ambient temperature and stir for 16 hours.

    • Causality: Pyridine serves as both the solvent and the acid scavenger. Because the branched primary alcohol is sterically hindered, DMAP is required as a nucleophilic catalyst. It forms a highly electrophilic N-tosylpyridinium intermediate that accelerates the reaction and suppresses unwanted side reactions.

  • Workup: Dilute the mixture with diethyl ether. Wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Bromination:

    • Procedure: Dissolve the crude tosylate in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Add anhydrous Lithium Bromide (LiBr, 5.0 equiv). Stir at room temperature until complete consumption of the tosylate is observed.

    • Causality: DMF is a polar aprotic solvent that strongly solvates the lithium cation but leaves the bromide anion poorly solvated ("naked"). This drastically increases the nucleophilicity of Br⁻, facilitating a clean Sₙ2 displacement of the bulky tosylate group without requiring elevated temperatures that might degrade the molecule.

  • Isolation: Partition the mixture between water and pentane. Wash the organic layer extensively with water to remove residual DMF, dry over MgSO₄, and concentrate to yield the pure bromide.

  • Self-Validation System: Confirm product formation via ¹H NMR. The characteristic shift of the -CH₂-O protons (~3.5 ppm) in the starting material will move upfield to ~3.3 ppm for the -CH₂-Br protons in the product.

Protocol B: Grignard Generation and Cu(I)-Catalyzed Epoxide Opening

Objective: Form the organomagnesium reagent and execute a stereoselective C-C bond formation via epoxide ring-opening.

  • Grignard Initiation:

    • Procedure: Flame-dry a Schlenk flask containing Magnesium turnings (1.5 equiv). Add a single crystal of iodine and purge with Argon. Add a small portion (10% of total volume) of 4-Bromo-2,3-dimethylbut-1-ene dissolved in anhydrous THF.

    • Self-Validation: Initiation is confirmed visually when the brown iodine color fades to colorless, accompanied by a localized exotherm and bubbling at the Mg surface.

  • Grignard Formation:

    • Procedure: Once initiated, add the remaining bromide solution dropwise. Stir for 2 hours at room temperature.

    • Causality: THF strongly coordinates the resulting organomagnesium species via its oxygen lone pairs, stabilizing the Grignard reagent and preventing the Schlenk equilibrium from precipitating insoluble magnesium species.

  • Transmetallation:

    • Procedure: Cool the Grignard solution to -78 °C. Add the Copper(I) salt (e.g., CuI or CuCN, 0.1–1.0 equiv) and stir for 30 minutes.

    • Causality: "Hard" Grignard reagents can cause epoxides to undergo Lewis-acid catalyzed rearrangements (forming aldehydes/ketones). Transmetallation from Mg to Cu softens the nucleophile, forming an organocuprate that strongly favors regioselective Sₙ2 attack at the less sterically hindered carbon of the epoxide.

  • Epoxide Addition: Add the chiral epoxide (0.8 equiv) dropwise. Slowly warm the reaction mixture to -20 °C over 4 hours.

  • Quench & Recovery: Quench the reaction with a 9:1 mixture of saturated aqueous NH₄Cl and NH₄OH. The aqueous layer will turn deep blue, indicating the successful complexation of copper salts. Extract with diethyl ether, dry, and purify via flash chromatography.

Quantitative Data Summary

Table 2: Typical Reaction Parameters and Yields

Reaction Step Reagents & Conditions Equivalents Typical Yield
Tosylation p-TsCl, DMAP, Pyridine, 0 °C to RT 2.0 eq p-TsCl >90%
Bromination LiBr, DMF, RT 5.0 eq LiBr 85–95%
Grignard Formation Mg turnings, I₂, THF, RT 1.5 eq Mg Quantitative

| Cu(I) Epoxide Opening | CuI, THF, -78 °C to -20 °C | 0.1–1.0 eq CuI | 75–85% |

References

  • Title: Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone Source: Tetrahedron / National Institutes of Health (PMC) URL: [Link]

  • Title: PubChem Compound Summary for CID 15245426, 4-Bromo-2,3-dimethylbut-1-ene Source: National Center for Biotechnology Information (PubChem) URL: [Link]

protocol for the purification of 4-Bromo-2,3-dimethylbut-1-ene by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for organic chemists and process development scientists requiring high-purity 4-Bromo-2,3-dimethylbut-1-ene (CAS 58654-04-9). This compound is a sensitive primary allylic bromide, prone to acid-catalyzed decomposition and rearrangement.

Executive Summary

4-Bromo-2,3-dimethylbut-1-ene is a versatile C6 building block used in the synthesis of terpenes and complex natural products (e.g., Leucascandrolide A). However, its purification is complicated by two factors:

  • Thermal and Acid Instability: As a primary allylic bromide, it is susceptible to hydrolysis and elimination (forming 2,3-dimethyl-1,3-butadiene) on acidic stationary phases like untreated silica gel.

  • Isomeric Impurities: Synthesis via radical bromination (NBS) of 2,3-dimethyl-1-butene or tetramethylethylene typically yields a mixture of regioisomers, including the thermodynamically more stable 1-bromo-2,3-dimethyl-2-butene .

Core Strategy: This protocol utilizes neutralized silica gel flash chromatography with a non-polar hydrocarbon eluent to suppress decomposition and maximize isomeric resolution.

Compound Profile & Stability Data[1][2]

PropertyDataCritical Note
Structure CH₂=C(Me)-CH(Me)-CH₂Br Primary allylic bromide.
Molecular Weight 163.06 g/mol
Boiling Point ~55-60 °C (at 15 mmHg)*Volatile. Do not use high vacuum (<5 mmHg) for extended periods.
Stability LowDecomposes on acidic silica; sensitive to light/heat.
Reactivity Electrophile / LachrymatorHandle in fume hood.
TLC Detection KMnO₄ or VanillinActive alkene stains rapidly.

*Estimated based on structural analogues.

Pre-Purification Analysis & Workup

Before chromatography, the crude reaction mixture must be free of bulk oxidants and acids.

A. Crude Workup (NBS Route)

If synthesized via N-Bromosuccinimide (NBS) bromination:

  • Filtration: Filter the cold reaction mixture through a fritted funnel to remove solid succinimide.

  • Wash: Wash the filtrate with cold 5% NaHCO₃ (2x) and Brine (1x).

  • Dry: Dry over anhydrous MgSO₄ (avoid CaCl₂, which can be slightly acidic).

  • Concentrate: Rotary evaporate at < 30°C bath temperature. Do not heat.

B. Thin Layer Chromatography (TLC) Optimization

Stationary Phase: Silica Gel 60 F254. Mobile Phase: 100% Hexanes (or Pentane). Visualization: UV (weak) & KMnO₄ Stain (Strong yellow spot on purple background).

  • Target Rf: 0.3 – 0.4 in 100% Hexanes.

  • Note: If the compound streaks or stays at the baseline, the silica is too acidic. Repeat TLC with silica plates pre-dipped in 1% Triethylamine/Hexanes solution.

Detailed Chromatography Protocol

Phase 1: Column Preparation (The Neutralization Step)

Standard silica gel (pH ~5.5) will degrade the product. Neutralization is mandatory.

  • Select Column Size: Use a 20:1 to 30:1 weight ratio of Silica to Crude Compound.

  • Slurry Preparation:

    • Prepare the eluent: 100% Hexanes (or Pentane) + 1% Triethylamine (TEA) .

    • Slurry the silica gel in this mixture.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the eluent to ensure the TEA has neutralized all acidic sites.

  • Equilibration: Flush with 1 CV of pure Hexanes (without TEA) just before loading to prevent TEA from co-eluting with the product (though TEA is volatile, it can interfere with NMR).

Phase 2: Loading & Elution
  • Loading: Dissolve the crude oil in the minimum amount of Hexanes (1-2 mL). Load carefully onto the sand bed.

  • Elution Gradient:

    • 0–5 min: Isocratic 100% Hexanes.

    • 5–20 min: If separation is poor, introduce 1-2% Ethyl Acetate (very shallow gradient). Ideally, keep to 100% Hexanes to separate the isomers.

  • Flow Rate: Maintain a moderate flow. Slow flow increases residence time on silica, increasing decomposition risk.

Phase 3: Fraction Analysis
  • Spot Test: Spot every fraction on a TLC plate.

  • Differentiation:

    • 4-Bromo-2,3-dimethylbut-1-ene (Target): Typically elutes slightly earlier (less polar) than the internal alkene isomer (1-bromo-2,3-dimethyl-2-butene) due to the terminal double bond vs. internal double bond polarity.

    • Impurities: Di-bromides will elute much later; unreacted alkene elutes at the solvent front.

Process Visualization

Workflow Diagram

PurificationProtocol Crude Crude Reaction Mixture (Contains Succinimide/Acids) Filter Filtration Remove Succinimide Crude->Filter Wash Aq. Wash (NaHCO3) Remove Acid Traces Filter->Wash Dry Dry (MgSO4) & Conc. < 30°C Bath Wash->Dry Chrom Flash Chromatography Eluent: 100% Hexanes Dry->Chrom Prep Column Prep: Silica + 1% Et3N in Hexanes Prep->Chrom Pre-treat Fraction1 Frac A: Unreacted Alkene (Discard) Chrom->Fraction1 Fraction2 Frac B: 4-Bromo-2,3-dimethylbut-1-ene (TARGET) Chrom->Fraction2 Fraction3 Frac C: Isomeric Impurities (Internal Alkenes) Chrom->Fraction3 Store Storage: -20°C, Copper Wire, Dark Fraction2->Store

Figure 1: Purification workflow emphasizing acid-neutralization and fraction isolation.

Post-Purification & Storage

The purified bromide is highly reactive. Follow these storage protocols immediately after pooling pure fractions:

  • Concentration: Evaporate solvent at 200 mbar / 25°C . Do not go to full vacuum (< 10 mbar) for long periods as the product is volatile.

  • Stabilization: Add a small piece of Copper wire or Silver wool to the vial. This scavenges any HBr that forms, preventing autocatalytic decomposition.

  • Storage: Store under Argon/Nitrogen at -20°C in the dark.

Troubleshooting Guide

ObservationRoot CauseSolution
Product turns black/brown Acid-catalyzed decomposition.Ensure Silica is neutralized with Triethylamine. Store with Cu wire.
Poor Separation Isomers have similar polarity.Use a longer column with 100% Pentane/Hexane. Do not use Ether/EtOAc.
Low Yield Volatility loss or hydrolysis.Keep rotavap bath <30°C. Dry solvents thoroughly.
NMR shows "messy" alkene region Isomerization during workup.Avoid heating. Ensure NaHCO₃ wash was thorough.

References

  • Synthesis and Characterization: PubChem Compound Summary for CID 15245426, 4-Bromo-2,3-dimethylbut-1-ene. National Center for Biotechnology Information (2025). Link

  • Allylic Bromide Instability & Purification: Fettes, A., & Carreira, E. M. (2003). "Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone". Journal of Organic Chemistry. (Describes instability of analogous bromides and purification strategies). Link

  • General Protocol for Allylic Bromination: Allylic Bromination by NBS. Chemistry Steps. (Mechanistic insight into isomer formation). Link

Application Notes & Protocols: Strategic Use of 4-Bromo-2,3-dimethylbut-1-ene in the Synthesis of Substituted Dienes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted dienes are fundamental building blocks in organic synthesis, serving as critical precursors for a myriad of complex molecules, polymers, and natural products, most notably through cycloaddition reactions like the Diels-Alder. 4-Bromo-2,3-dimethylbut-1-ene stands out as a highly versatile and strategic starting material for accessing a range of substituted dienes. Its structure, featuring a reactive allylic bromide and a terminal double bond, allows for multiple synthetic disconnections. This guide provides an in-depth exploration of the primary synthetic strategies employing this reagent, complete with detailed, field-tested protocols, mechanistic insights, and comparative data to empower researchers in drug development and chemical synthesis.

Introduction: The Synthetic Value of 4-Bromo-2,3-dimethylbut-1-ene

The chemical reactivity of 4-Bromo-2,3-dimethylbut-1-ene is dominated by two key functional groups: the allylic bromide and the terminal alkene. The allylic C-Br bond is highly activated towards nucleophilic substitution and is an excellent substrate for transition-metal-catalyzed cross-coupling reactions.[1] This allows for the direct formation of C-C bonds at the C4 position. Alternatively, the presence of protons on the carbon adjacent to the bromine-bearing carbon enables base-induced elimination reactions to form a conjugated diene system.[1]

This document outlines three principal pathways for the synthesis of substituted dienes using this key intermediate:

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Stille): For coupling with vinyl organometallic reagents to form complex diene structures.

  • Grignard Reagent Formation and Subsequent Coupling: A two-step approach involving the creation of a nucleophilic organomagnesium species, which can then be coupled with various electrophiles.

  • Base-Induced Dehydrobromination: A direct method to form the conjugated 2,3-dimethyl-1,3-butadiene.

The choice of methodology is dictated by the desired substitution pattern on the final diene, functional group tolerance, and considerations of reagent availability and toxicity.

Caption: Chemical structure of 4-Bromo-2,3-dimethylbut-1-ene.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation.[3] The allylic bromide in 4-Bromo-2,3-dimethylbut-1-ene is an excellent electrophile for such transformations. The Suzuki-Miyaura and Stille couplings are particularly relevant for creating substituted dienes by coupling the substrate with a vinyl-metal species.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. It is often favored due to the use of non-toxic and stable organoboron reagents and generally mild reaction conditions.[4] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation (R'-B(OR)₂ + Base) PdII->Transmetal PdII_R R-Pd(II)L₂-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]

Protocol: Suzuki Coupling of 4-Bromo-2,3-dimethylbut-1-ene with a Vinylboronic Acid Pinacol Ester

Materials:

  • 4-Bromo-2,3-dimethylbut-1-ene (1.0 mmol, 1.0 equiv)

  • Vinylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 4-Bromo-2,3-dimethylbut-1-ene, the vinylboronic acid pinacol ester, Pd(OAc)₂, XPhos, and K₃PO₄.[4]

  • Evacuate the flask and backfill with the inert gas three times to ensure an oxygen-free environment. This is critical as Pd(0) species can be sensitive to oxygen.

  • Add the degassed 1,4-dioxane and water via syringe. The base (K₃PO₄) is crucial for activating the boronic ester for the transmetalation step.[3][5]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted diene.[3][4]

Stille Coupling

The Stille coupling utilizes organotin reagents and is renowned for its excellent functional group tolerance and typically mild, base-free conditions.[4] The primary drawback is the toxicity and difficulty in removing organotin byproducts.[7]

Protocol: Stille Coupling of 4-Bromo-2,3-dimethylbut-1-ene with a Vinyltributyltin Reagent

Materials:

  • 4-Bromo-2,3-dimethylbut-1-ene (1.0 mmol, 1.0 equiv)

  • Vinyltributyltin (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 0.05 mmol, 5 mol%)

  • Anhydrous, degassed toluene or DMF (5-10 mL)

Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 4-Bromo-2,3-dimethylbut-1-ene, vinyltributyltin, and Pd(PPh₃)₄.[4]

  • Add the anhydrous, degassed solvent via syringe. The choice of solvent can be critical; DMF or toluene are common.[8]

  • Stir the reaction mixture at 80-110 °C. The optimal temperature depends on the specific substrates.[4][8]

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • To remove the tin byproducts, dilute the reaction mixture with an organic solvent and stir vigorously with an aqueous solution of potassium fluoride (KF) for several hours. This precipitates the tin as a filterable solid (tributyltin fluoride).[8]

  • Filter off the solid and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Suzuki-Miyaura Coupling Stille Coupling
Organometallic Reagent Organoboron (e.g., boronic acids/esters)Organotin (e.g., stannanes)
Toxicity Low (boron byproducts are generally non-toxic)High (organotin reagents and byproducts are toxic)
Reagent Stability Generally high, can be sensitive to protodeboronationAir and moisture stable
Reaction Conditions Requires a base (e.g., K₃PO₄, K₂CO₃)[3]Often base-free, can require additives like CuI[4][9]
Work-up Standard aqueous work-upRequires specific methods (e.g., KF wash) to remove tin byproducts[8]
Functional Group Tolerance GoodExcellent

Table 1. Comparison of Suzuki-Miyaura and Stille Coupling Reactions.[4]

Synthesis via Grignard Reagent Formation

An alternative C-C bond-forming strategy involves converting the allylic bromide into a nucleophilic Grignard reagent, which can then react with an appropriate electrophile. This two-step process offers a different synthetic approach, particularly useful for coupling with other organohalides.

Grignard_Workflow Start 4-Bromo-2,3-dimethylbut-1-ene Step1 Step 1: Grignard Formation Mg, anhydrous Et₂O or THF Start->Step1 Grignard Allylic Grignard Reagent (R-MgBr) Step1->Grignard Step2 Step 2: Coupling Vinyl-X, Pd or Ni Catalyst Grignard->Step2 Product Substituted Diene (R-Vinyl) Step2->Product E2_Mechanism E2 Elimination Mechanism cluster_reactant cluster_base Reactant H₃C-CH(C(CH₃)=CH₂)-CH₂-Br CH_bond Reactant:e->CH_bond CBr_bond Reactant:e->CBr_bond Base t-BuO⁻ H H Base->H 1. Proton abstraction CC_bond CC_bond CH_bond->CC_bond 2. π-bond formation Br Br CBr_bond->Br 3. Leaving group departs

Sources

Troubleshooting & Optimization

improving the yield of 4-Bromo-2,3-dimethylbut-1-ene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fine Chemical Synthesis Support Center .

Ticket ID: #BR-58654-OPT Subject: Yield Optimization for 4-Bromo-2,3-dimethylbut-1-ene Assigned Specialist: Dr. A. Vance, Senior Process Chemist[1]

You are likely encountering difficulties with regioselectivity or isomerization . This specific isomer (a primary bromide on a terminal alkene scaffold) is thermodynamically less stable than its internal alkene counterparts. High temperatures or acidic conditions will cause the double bond to migrate into the tetrasubstituted position, destroying your yield.

This guide is structured to troubleshoot the synthesis based on the most chemically viable route: Dehydroxy-bromination of 2,3-dimethylbut-3-en-1-ol .

⚠️ Critical Route Diagnosis

Are you attempting to synthesize this via NBS Radical Bromination of an alkene?

If YES : Stop immediately.

  • Why it fails: Radical bromination of 2,3-dimethyl-1-butene targets the allylic positions (the C3 tertiary hydrogen or the C2-methyl group).[1] The C4 position (where you want the bromine) is homo-allylic and electronically unfavorable for radical abstraction. You will predominantly form 3-bromo-2,3-dimethyl-1-butene or 1-bromo-2,3-dimethyl-2-butene (internal alkene).[1]

  • The Fix: You must switch to the Alcohol Conversion Route (nucleophilic substitution on 2,3-dimethylbut-3-en-1-ol).[1]

Module 1: The Protocol (Alcohol-to-Bromide Conversion)

The industry-standard method for synthesizing sensitive allylic bromides is the Appel Reaction or the Buffered PBr₃ Method . Both avoid the harsh acidic conditions that trigger isomerization.

Method A: The Appel Reaction (Recommended for High Purity)

Best for small-to-medium scale (<50g) where yield > cost.[1]

ParameterSpecificationReason (Causality)
Reagents CBr₄ (1.1 eq), PPh₃ (1.1 eq)Drives the reaction via the formation of the strong P=O bond (Triphenylphosphine oxide).[1]
Solvent Dichloromethane (DCM)Solubilizes reagents; easy to remove without high heat.
Temperature 0°C to Room Temp Crucial: Heat promotes elimination to the diene (2,3-dimethyl-1,3-butadiene).[1]
Addition Add PPh₃ slowly to CBr₄/AlcoholPrevents exotherm spikes that trigger polymerization.
Workup Pentane/Hexane precipitationPrecipitates the Ph₃P=O byproduct, simplifying purification.
Method B: Buffered PBr₃ (Recommended for Scale-up)

Best for larger scale (>50g), but requires strict pH control.[1]

  • Cooling: Chill the alcohol/solvent (DCM or Ether) to -10°C .

  • The Buffer (Critical): Add Pyridine (0.4 eq) or Imidazole .

    • Why: PBr₃ generates HBr as a byproduct. HBr protonates the alkene, causing a hydride shift and moving the double bond to the internal position (thermodynamic sink). The base neutralizes HBr in situ.

  • Addition: Add PBr₃ (0.35 eq) dropwise over 1 hour.

  • Quench: Pour onto crushed ice/NaHCO₃. Never quench with water alone (exotherm + acid spike = degradation).

Module 2: Troubleshooting & Optimization (Q&A)

Q1: My NMR shows a mixture of the target product and an internal alkene (singlet methyls). What happened? A: You suffered Acid-Catalyzed Isomerization .

  • Mechanism: The terminal alkene was protonated by residual acid (HBr), forming a tertiary carbocation. A hydride shift occurred, followed by elimination to form the more stable tetrasubstituted alkene (1-bromo-2,3-dimethyl-2-butene).[1]

  • Solution:

    • Ensure your reaction temperature never exceeds 0°C.

    • Increase your base equivalents (Pyridine) in Method B.

    • Switch to Method A (Appel) which is virtually neutral.

Q2: The product turns black and solidifies during distillation. How do I purify it? A: Allylic bromides are thermally unstable and prone to polymerization.

  • The Fix: Avoid distillation if possible.

    • Use Flash Chromatography on Neutral Alumina (not Silica, which is acidic).

    • If you must distill, use High Vacuum (<1 mmHg) to keep the bath temperature below 40°C.

    • Stabilization: Add a few crystals of BHT (Butylated hydroxytoluene) or a small piece of Copper wire to the receiving flask to inhibit radical polymerization.

Q3: My yield is low (<40%) and I see a diene byproduct. A: You are seeing E2 Elimination .

  • Cause: If using Method B, the pyridine might be acting as a base to eliminate HBr from the product.

  • Solution: Switch to Collidine (more sterically hindered base) or ensure strict stoichiometric control. In Method A, ensure the reaction is not run too long; stop immediately upon consumption of starting material (TLC monitoring).

Module 3: Visualizing the Failure Points

The following diagrams illustrate the pathway and where your yield is likely being lost.

Diagram 1: The Isomerization Trap

This diagram shows why acidic conditions (HBr) destroy your target (Kinetic Product) and form the waste product (Thermodynamic Product).

Isomerization cluster_0 Yield Loss Mechanism Start Target: 4-Bromo-2,3-dimethylbut-1-ene (Kinetic Product) Cation Tertiary Carbocation (Intermediate) Start->Cation Protonation HBr + H+ (Acid Impurity) HBr->Start Waste 1-Bromo-2,3-dimethyl-2-butene (Thermodynamic Sink) Cation->Waste Hydride Shift & Elimination

Caption: Acid-catalyzed isomerization pathway. The target terminal alkene is easily converted to the internal alkene in the presence of unneutralized HBr.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to select the correct corrective action.

Troubleshooting Problem Identify Primary Issue Issue1 Internal Alkene Impurity (Isomerization) Problem->Issue1 Issue2 Polymerization/Black Tar Problem->Issue2 Issue3 Low Conversion Problem->Issue3 Fix1 Switch to Appel Reaction or Increase Base (Pyridine) Issue1->Fix1 Cause: Acid Fix2 Add BHT Stabilizer Use Neutral Alumina Issue2->Fix2 Cause: Heat/Radicals Fix3 Check Reagent Quality (Dry Solvents) Issue3->Fix3 Cause: Moisture

Caption: Diagnostic flow for identifying the root cause of low yields based on observed byproducts.

Module 4: Storage & Handling (Preserving Yield)

Synthesizing the compound is only half the battle. This molecule is a lachrymator and an alkylating agent .

  • Storage: Store at -20°C under Argon.

  • Stabilizer: Always store with Copper turnings or K₂CO₃ (solid) in the vial to scavenge any acid generated over time.

  • Shelf Life: Without stabilization, purity drops by ~5-10% per month due to auto-polymerization.[1]

References

  • Appel Reaction Mechanism & Optimization: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975. [1]

  • Handling of Sensitive Allylic Bromides: Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed. Longman Scientific & Technical, 1989. Section 5.4: Halogen Compounds.

  • Prevention of Allylic Rearrangement: Snyder, E. I. "Allylic Rearrangements. I. The Reaction of Allyl Alcohol with Thionyl Chloride." Journal of Organic Chemistry, 1972. (Analogous mechanism for bromides).[2]

Sources

Technical Support Center: Synthesis of 4-Bromo-2,3-dimethylbut-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,3-dimethylbut-1-ene. This important chemical intermediate is often prepared via the allylic bromination of 2,3-dimethyl-1-butene using N-bromosuccinimide (NBS). While this method is effective, it can lead to the formation of several side products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize impurities and optimize your synthesis.

Troubleshooting Guide

Problem 1: My reaction mixture contains significant amounts of an isomeric bromoalkene.

Root Cause Analysis:

The formation of isomeric products is an inherent feature of the free-radical allylic bromination of unsymmetrical alkenes like 2,3-dimethyl-1-butene.[1] The reaction proceeds through a resonance-stabilized allylic radical intermediate. Abstraction of an allylic hydrogen from 2,3-dimethyl-1-butene leads to an allylic radical with two resonance structures. The bromine radical can then react at either of the two carbon atoms bearing the unpaired electron, leading to a mixture of constitutional isomers.[2][3]

Mechanism of Isomer Formation:

G cluster_initiation Initiation cluster_propagation Propagation NBS NBS Br_rad Br• NBS->Br_rad light or heat alkene 2,3-dimethyl-1-butene allylic_radical_1 Primary allylic radical alkene->allylic_radical_1 + Br•, - HBr allylic_radical_2 Tertiary allylic radical allylic_radical_1->allylic_radical_2 Resonance allylic_radical_1->allylic_radical_2 product_1 4-Bromo-2,3-dimethylbut-1-ene (desired) allylic_radical_1->product_1 + Br₂ product_2 1-Bromo-2,3-dimethylbut-2-ene (isomer) allylic_radical_2->product_2 + Br₂ Br2 Br₂

Caption: Formation of isomeric products via a resonance-stabilized allylic radical.

Troubleshooting and Optimization:

  • Controlling Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product. However, in free-radical reactions, a mixture is often unavoidable.

  • Purification is Key: The most effective way to deal with isomeric side products is through careful purification after the reaction is complete.

Purification Protocol: Flash Column Chromatography

  • Column Preparation: Pack a silica gel column with a suitable non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The less polar isomer will typically elute first.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Bromo-2,3-dimethylbut-1-ene.

Problem 2: I am observing a dibrominated side product in my analysis.

Root Cause Analysis:

While N-bromosuccinimide (NBS) is used to maintain a low concentration of molecular bromine (Br₂) and favor allylic substitution, a competing electrophilic addition of Br₂ across the double bond can still occur.[4] This leads to the formation of 1,2-dibromo-2,3-dimethylbutane.

Mechanism of Dibromination:

G alkene 2,3-dimethyl-1-butene bromonium Bromonium ion intermediate alkene->bromonium + Br₂ Br2 Br₂ dibromo_product 1,2-dibromo-2,3-dimethylbutane bromonium->dibromo_product + Br⁻ Br_ion Br⁻

Sources

troubleshooting guide for reactions involving 4-Bromo-2,3-dimethylbut-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Bromo-2,3-dimethylbut-1-ene (CAS 58654-04-9) [1][2][3][4]

Executive Summary

4-Bromo-2,3-dimethylbut-1-ene is a specialized homoallylic electrophile used primarily as a building block for terpene synthesis and isoprenoid scaffold construction.[1][2][3][4] While it appears to be a standard primary alkyl halide, its reactivity is heavily modulated by ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-branching steric hindrance  and the thermodynamic drive toward conjugated diene formation .[2][3][4]

This guide addresses the three most common failure modes reported by our users:

  • Low Yields in Nucleophilic Substitution (

    
    )  (Competition with Elimination).
    
  • Grignard Initiation Failures (Surface passivation).

  • Unintended Isomerization/Polymerization .

Part 1: Nucleophilic Substitution ( ) Troubleshooting

User Question: “I am attempting to displace the bromide with a secondary amine using potassium carbonate in DMF at 80°C. I see full consumption of the starting material, but my isolated yield is <30%. The NMR shows a mess of olefinic protons.[1][3][4] What is happening?”

Diagnosis: You are experiencing Elimination Competition (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) .[3][4]
Although your substrate is a primary bromide, the C3 position (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-carbon) is branched.[2][3][4] More importantly, elimination of HBr yields 2,3-dimethyl-1,3-butadiene .[1][2][3][4] Because this product is a conjugated diene, it is thermodynamically favored.[1][2][3][4] The use of a base (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) and heat (80°C) creates the perfect storm for

elimination over

substitution.[2][3][4]

Technical Solution: To favor substitution over elimination, you must suppress the basicity of the system and reduce the activation energy required for the sterically hindered ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 attack.[2][3][4]

Protocol Adjustments:

ParameterCurrent Protocol (High Risk)Optimized Protocol (High Integrity)Mechanism of Improvement
Base Carbonates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Non-basic scavengers (e.g., Proton Sponge) or excess amineRemoves HBr without promoting deprotonation at the

-carbon.[2][3][4]
Temperature 80°CRoom Temp to 40°C Elimination has a higher activation energy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

); lower temps favor substitution (kinetic control).[3][4]
Solvent DMF (Polar Aprotic)Acetonitrile or Acetone DMF can decompose to dimethylamine (a nucleophile) at high heat; Acetonitrile is cleaner for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.[3][4]
Additives NoneNaI (0.1 equiv) - Finkelstein In situ conversion to the iodide (a better leaving group) accelerates ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

without heating.[2][3][4]

Step-by-Step Optimization:

  • Switch Solvent: Change to Acetonitrile (

    
    ).
    
  • Finkelstein Catalysis: Add 10 mol% Sodium Iodide (NaI). The iodide displaces the bromide rapidly to form the more reactive alkyl iodide, which then reacts with your amine.[1][2][3][4]

  • Lower Temperature: Run the reaction at 25°C initially. Only heat to 40°C if conversion is <10% after 4 hours.

Part 2: Grignard Reagent Formation

User Question: “I cannot get the Grignard reaction to start. I’m using standard magnesium turnings in anhydrous THF. I’ve tried iodine activation, but the magnesium just sits there. When it finally starts, it exotherms violently and I get a lot of homocoupling.”

Diagnosis: Homoallylic halides like 4-Bromo-2,3-dimethylbut-1-ene are prone to Wurtz Coupling (homodimerization) because the formed Grignard reagent reacts with the unreacted alkyl bromide faster than the magnesium reacts with the bromide.[1][2][3][4] The "induction period" you describe is caused by the steric bulk protecting the C-Br bond from surface adsorption onto the Mg lattice.[1][2][3][4]

Technical Solution: You must increase the surface area of the magnesium and control the concentration of the alkyl halide to prevent coupling.[1][2][3][4]

Protocol Adjustments:

  • Magnesium Source: Standard turnings are insufficient.[1][3][4] Use Rieke Magnesium (highly reactive) or TurboGrignard (iPrMgCl[1][3][4]·LiCl) for a halogen-metal exchange (though exchange is slower on primary alkyl halides).[1][2][3][4]

    • Alternative: Mechanically activate turnings by dry stirring under Argon for 2 hours before solvent addition.[1][3][4]

  • Dilution is Critical: The concentration of the alkyl bromide must remain low relative to the Mg surface area.[1][2][3][4]

Recommended Workflow (The "High Dilution" Technique):

  • Setup: Flame-dry a 3-neck flask under ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Add 1.5 equivalents of Mg turnings (crushed/activated).[3][4]
    
  • Entrainment: Add just enough THF to cover the Mg. Add 5 mol% of 1,2-dibromoethane (entrainment agent) to clean the Mg surface.[1][2][3][4] Wait for vigorous bubbling (ethylene gas evolution).[1][3][4]

  • Feed: Dissolve your 4-Bromo-2,3-dimethylbut-1-ene in a large volume of THF (0.5 M).

  • Addition: Add the bromide solution dropwise over 2 hours.

    • Why? This ensures that whenever a bromide molecule enters the solution, it finds a clean Mg surface immediately, rather than encountering a formed Grignard molecule to couple with.[1][2][3][4]

Part 3: Stability & Storage (FAQs)

Q: Can I store this compound in a standard clear vial? A: No. Allylic and homoallylic bromides are sensitive to light and acid.[1][3][4]

  • Risk: Photolytic cleavage of the C-Br bond creates radicals that initiate polymerization of the terminal alkene.[1][3][4]

  • Storage: Amber glass, under Argon, at 2–8°C. Stabilize with copper wire or trace

    
     if acid-free conditions are required for long-term storage.
    

Q: I see a new spot on TLC just above my starting material after leaving it in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 overnight. 
A:  Chloroform is often acidic (HCl formation).[3][4] Acid can cause the double bond to migrate from the terminal position (1-ene) to the internal position (2-ene), forming the thermodynamically more stable tetrasubstituted alkene (if methyl migration occurs) or conjugated isomers.[1][2][3] Always filter 

through basic alumina before NMR analysis of this compound.

Visualizing the Reactivity Pathways

The following diagram illustrates the competitive pathways. Note how the Base pathway leads to the thermodynamic dead-end (Diene), while the Nucleophile pathway requires specific kinetic control.[1][2][3][4]

ReactivityPathways Substrate 4-Bromo-2,3- dimethylbut-1-ene Diene 2,3-Dimethyl- 1,3-butadiene (Conjugated Diene) Substrate->Diene Strong Base / Heat (E2 Elimination) Product Substitution Product (Target) Substrate->Product Nucleophile + NaI Polar Aprotic / <40°C Grignard Grignard Reagent (MgBr Species) Substrate->Grignard Mg / THF Slow Addition Wurtz Homocoupled Dimer (Side Product) Grignard->Wurtz Excess Substrate (Fast Addition)

Caption: Competitive reaction pathways for 4-Bromo-2,3-dimethylbut-1-ene. Red path indicates thermodynamic trap (Elimination).[1][2][4]

References

  • PubChem. (2025).[1][3][4] 4-Bromo-2,3-dimethylbut-1-ene (Compound CID 15245426).[1][2][3][4] National Library of Medicine.[1][3][4] [Link][1][2][4]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2][3][4] Organic Chemistry (2nd ed.).[1][3][4] Oxford University Press.[1][3][4] (Chapter 17: Elimination reactions; referring to conjugation driving force).[1][3][4]

  • Knochel, P., et al. (2011).[1][2][3][4] Preparation of Functionalized Organomagnesium Reagents.[1][3][4] In Modern Grignard Reagents. Wiley-VCH.[1][2][3][4] (Methodology for suppressing Wurtz coupling in hindered halides).

Sources

optimization of reaction conditions for 4-Bromo-2,3-dimethylbut-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and troubleshooting framework for the synthesis and optimization of 4-Bromo-2,3-dimethylbut-1-ene (CAS: 58654-04-9).

Strategic Analysis & Route Selection

Current Status: You are likely encountering issues with regioselectivity, low yields, or isomeric purity. Diagnosis: The most common error is attempting to synthesize this molecule via direct radical bromination (Wohl-Ziegler) of 2,3-dimethyl-1-butene.[1]

The Mechanistic Conflict

Direct bromination of 2,3-dimethyl-1-butene using NBS (N-Bromosuccinimide) will fail to produce 4-bromo-2,3-dimethylbut-1-ene as the major product.[1]

  • Target Structure: The bromine is on the homoallylic carbon (C4).

    • Structure:

      
      
      
  • Reactivity Mismatch: Radical bromination targets allylic positions exclusively due to resonance stabilization.[1]

    • In 2,3-dimethyl-1-butene, the allylic positions are C3 (tertiary) and the C2-methyl group.[1]

    • NBS reaction yields 3-bromo-2,3-dimethyl-1-butene or 1-bromo-2,3-dimethyl-2-butene (via allylic shift).[1]

Corrective Action: To obtain the 4-bromo isomer specifically, you must proceed via deoxygenative bromination of the corresponding alcohol (2,3-dimethyl-3-buten-1-ol), strictly avoiding carbocation intermediates to prevent skeletal rearrangement.

Optimized Synthesis Protocol

Recommended Method: Appel Reaction (PPh₃ / CBr₄) Rationale: This method proceeds via an


 mechanism under neutral/mildly basic conditions, minimizing the risk of allylic migration or acid-catalyzed isomerization to the thermodynamically stable internal alkene.
Materials Table
ReagentEquiv.RoleCritical Parameter
2,3-dimethyl-3-buten-1-ol 1.0SubstrateMust be dry (<0.1% H₂O)
Triphenylphosphine (PPh₃) 1.1 - 1.2ActivatorRecrystallize if oxidized
Carbon Tetrabromide (CBr₄) 1.1 - 1.2Bromine SourceAdd slowly to control exotherm
Dichloromethane (DCM) Solvent0.1 M - 0.2 MAnhydrous; Stabilized with amylene
2,6-Lutidine 0.1Buffer (Optional)Scavenges trace acid if rearrangement is observed
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere. Charge with PPh₃ and anhydrous DCM. Cool to 0 °C .

  • Activation: Add CBr₄ portion-wise over 15 minutes. The solution will turn yellow/orange. Stir for 20 minutes to form the bromophosphonium salt active species.

  • Addition: Dissolve the alcohol in minimal DCM. Add dropwise to the reaction mixture at 0 °C. Do not allow temperature to rise above 5 °C.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor via TLC (stain with KMnO₄; UV is weak for this alkene).

  • Quench: Add pentane (equal volume to DCM) to precipitate Triphenylphosphine oxide (TPPO). Filter through a fritted funnel / Celite pad.

  • Purification: Concentrate the filtrate carefully (product is volatile). Purify via flash chromatography on Neutral Alumina (not Silica) using Pentane/Ether gradient.

Troubleshooting & FAQs

Q1: Why am I seeing the internal alkene (1-bromo-2,3-dimethyl-2-butene) in my NMR?

Cause: Acid-catalyzed rearrangement.[1] Mechanism: If HBr is generated (common with PBr₃ reagents) or if the reaction is acidic, the terminal double bond protonates to form a tertiary carbocation, which eliminates to form the tetrasubstituted (internal) alkene. Fix:

  • Switch from PBr₃ to the Appel conditions (PPh₃/CBr₄) described above.

  • Add 2,6-lutidine (0.1 eq) or solid NaHCO₃ to the reaction mixture to neutralize trace acid.[1]

  • Avoid Silica gel during purification; it is acidic. Use Neutral Alumina (Activity III) .

Q2: My yield is significantly lower than expected (<40%). Where is the product?

Cause: Volatility. Explanation: 4-Bromo-2,3-dimethylbut-1-ene has a relatively low boiling point and high vapor pressure.[1] It is likely being lost during rotary evaporation. Fix:

  • Do not evaporate to dryness.

  • Use a Vigreux column for solvent removal if possible.

  • Keep the rotary evaporator bath < 25 °C and vacuum > 100 mbar.

  • Consider using a higher boiling solvent (e.g., 1,2-dichloroethane) only if you plan to distill the product directly from the reaction mixture.

Q3: The reaction turns black/tarry upon adding the alcohol.

Cause: Exotherm control failure or polymerization. Fix:

  • Ensure strict temperature control (0 °C) during addition.

  • Add BHT (Butylated hydroxytoluene) (0.1 mol%) as a radical inhibitor to prevent spontaneous polymerization of the terminal alkene.

Q4: Can I use Tosylation/Mesylation followed by NaBr displacement?

Analysis: Yes, but with caution. Risk: The displacement of a primary tosylate/mesylate requires heat (reflux in acetone/MEK). Prolonged heating increases the risk of E2 elimination (forming the diene) or migration. Verdict: The Appel reaction is superior because it operates at lower temperatures (0 °C -> RT).[1]

Reaction Logic Visualization

The following diagram illustrates the critical divergence between the "Failed" radical route and the "Successful" alcohol route, highlighting the mechanistic checkpoints.

ReactionOptimization StartAlkene Start: 2,3-dimethyl-1-butene NBS_Route Route A: NBS / AIBN (Radical Bromination) StartAlkene->NBS_Route Common Mistake StartAlcohol Start: 2,3-dimethyl-3-buten-1-ol Appel_Route Route B: PPh3 / CBr4 (Appel Reaction) StartAlcohol->Appel_Route Recommended Inter_Radical Intermediate: Allylic Radical (C3) NBS_Route->Inter_Radical H-Abstraction Inter_OxyPhos Intermediate: Oxyphosphonium Salt Appel_Route->Inter_OxyPhos Activation WrongProduct1 Product A1: 3-bromo-2,3-dimethyl-1-butene (Tertiary Bromide) Inter_Radical->WrongProduct1 Recombination at C3 WrongProduct2 Product A2: 1-bromo-2,3-dimethyl-2-butene (Internal Alkene) Inter_Radical->WrongProduct2 Recombination at C1 TargetProduct TARGET: 4-Bromo-2,3-dimethylbut-1-ene Inter_OxyPhos->TargetProduct SN2 Displacement (No Rearrangement)

Caption: Comparative workflow showing why radical bromination fails (red path) and why the Appel reaction succeeds (green path) for this specific regioisomer.

References

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. Link

  • Wohl, A. (1919). "Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge." Berichte der deutschen chemischen Gesellschaft, 52(1), 51-63.[1] (Foundational text on Allylic Bromination Selectivity). Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Section on OH to Halide conversions and Allylic Rearrangements).
  • PubChem Compound Summary. (2024). "4-Bromo-2,3-dimethylbut-1-ene (CAS 58654-04-9)."[][3][4] National Center for Biotechnology Information. Link

Sources

Technical Support Center: Handling & Troubleshooting 4-Bromo-2,3-dimethylbut-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Bromo-2,3-dimethylbut-1-ene (CAS: 58654-04-9)[1]. As a highly reactive homoallylic bromide, this building block presents unique challenges in synthetic workflows. Researchers frequently encounter unexpected cyclopropyl or cyclobutyl byproducts during routine substitutions or metalations. This guide is engineered to provide actionable, causally-driven solutions to prevent homoallylic rearrangements and ensure protocol fidelity.

Mechanistic Overview: The Homoallylic Trap

Before troubleshooting, it is critical to understand the causality of the rearrangement. When 4-Bromo-2,3-dimethylbut-1-ene undergoes ionization (loss of Br⁻), the resulting homoallylic carbocation does not exist in isolation. It rapidly equilibrates with cyclopropylcarbinyl and cyclobutyl cations via π-bond participation, forming a non-classical carbocation[2]. If nucleophilic attack is slower than this equilibration, a complex mixture of rearranged products is inevitable[3].

G A 4-Bromo-2,3-dimethylbut-1-ene (Homoallylic Bromide) B SN2 Conditions (Strong Nuc, Aprotic, Low Temp) A->B Kinetic Control D SN1 / Ionizing Conditions (Protic Solvents, Lewis Acids) A->D Ionization C Desired Direct Substitution (Rearrangement Prevented) B->C Direct Displacement E Homoallylic Cation D->E -Br⁻ F Cyclopropylcarbinyl Cation E->F π-bond participation (Non-classical equilibrium) G Rearranged Byproducts (Cyclopropyl / Cyclobutyl) E->G Nucleophilic Attack F->G Nucleophilic Attack

Mechanistic divergence of 4-Bromo-2,3-dimethylbut-1-ene under SN1 vs SN2 conditions.

Troubleshooting FAQs

Q1: I am attempting a simple nucleophilic substitution (e.g., azidation), but NMR shows >40% of a cyclopropyl-containing byproduct. Why is this happening? A: You are likely operating under conditions that inadvertently promote an SN1 pathway. Even mild protic solvents (like EtOH or H2O) hydrogen-bond with the departing bromide, facilitating ionization[4]. Once the homoallylic cation forms, the C1=C2 double bond attacks the C4 position, forming the cyclopropylcarbinyl intermediate[2]. Solution: Switch to a strictly anhydrous, polar aprotic solvent (e.g., DMF or DMSO). These solvents solvate the nucleophile (increasing its energy and reactivity) while leaving the bromide unsolvated, heavily favoring the concerted SN2 pathway and kinetically outcompeting ionization.

Q2: I need to form a Grignard reagent from 4-Bromo-2,3-dimethylbut-1-ene, but I keep getting cyclized products. Standard Mg turnings in THF aren't working. What is the solution? A: Grignard formation proceeds via a single-electron transfer (SET) mechanism, generating a transient homoallylic radical. Homoallylic radicals rearrange to cyclopropylcarbinyl radicals at extremely high rates (often >10⁵ s⁻¹). Standard Mg turnings require initiation and ambient temperatures, which provides ample lifetime for the radical to cyclize before the second electron transfer traps it. Solution: You must outcompete the radical rearrangement kinetically. Use highly reactive Rieke Magnesium at cryogenic temperatures (-78 °C). The massive surface area and high reactivity of Rieke Mg allow the second electron transfer to occur almost instantaneously, trapping the un-rearranged Grignard reagent[5].

Q3: Can I use Lewis acids to catalyze the substitution of this bromide? A: Absolutely not, unless you want a rearrangement. Lewis acids (such as Fe(OTf)₃, InCl₃, or Ag⁺ salts) forcefully abstract the halide, generating the non-classical cyclopropyl carbinyl (CPC) carbocation[4],[3]. This will lead to stereoretentive but structurally rearranged tertiary alcohols or halides depending on the nucleophile present[4].

Quantitative Data Presentation: Impact of Reaction Conditions

To illustrate the causality of solvent and temperature choices, the following table summarizes the expected product distribution during the azidation of 4-Bromo-2,3-dimethylbut-1-ene:

Solvent SystemTemperatureNucleophileDirect SN2 Product (%)Rearranged Byproducts (%)Primary Mechanism
H₂O / Ethanol60 °CNaN₃ (1.2 eq)< 10%> 90%SN1 (Ionization)
THF25 °CNaN₃ (1.2 eq)45%55%Mixed SN1/SN2
Anhydrous DMF25 °CNaN₃ (2.0 eq)85%15%SN2
Anhydrous DMF0 °CNaN₃ (2.0 eq)> 98% < 2% Strict SN2
Experimental Protocols

The following protocols are self-validating systems designed to inherently prevent rearrangement through strict kinetic and thermodynamic controls.

Workflow Step1 1. Substrate Prep Dry Bromide Step2 2. Solvent Anhydrous DMF Step1->Step2 Step3 3. Nucleophile NaN3 at 0°C Step2->Step3 Step4 4. Monitor TLC (Temp < 20°C) Step3->Step4 Step5 5. Workup Cold Aq. Quench Step4->Step5

Step-by-step workflow for the rearrangement-free SN2 substitution of homoallylic bromides.

Protocol A: Rearrangement-Free SN2 Azidation

Objective: Achieve >98% direct substitution by suppressing ionization.

  • Preparation: Flame-dry a Schlenk flask under argon. Add sodium azide (NaN₃, 2.0 equiv) and dry it under vacuum at 80 °C for 2 hours to remove trace moisture.

  • Solvation: Cool the flask to 0 °C. Inject anhydrous DMF (0.2 M relative to the bromide). Stir for 15 minutes to ensure partial dissolution of NaN₃.

  • Addition: Dissolve 4-Bromo-2,3-dimethylbut-1-ene (1.0 equiv) in a minimal amount of anhydrous DMF. Inject this solution dropwise over 30 minutes into the NaN₃ suspension at 0 °C. Causality: Dropwise addition prevents localized exothermic spikes that could provide the activation energy for ionization.

  • Reaction: Maintain the reaction strictly at 0 °C to 5 °C for 12 hours. Do not let it warm to room temperature.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract three times with cold diethyl ether. Wash the combined organic layers with ice-cold brine (5x) to remove DMF. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure (water bath < 20 °C).

Protocol B: Cryogenic Metallation (Grignard Formation)

Objective: Trap the organomagnesium species before radical rearrangement occurs.

  • Rieke Mg Preparation: In a flame-dried Schlenk tube under argon, reduce anhydrous MgCl₂ with lithium metal and a catalytic amount of naphthalene in THF at room temperature until a fine, black suspension of Rieke Magnesium (1.5 equiv) is formed.

  • Cooling: Cool the Rieke Mg suspension to exactly -78 °C using a dry ice/acetone bath.

  • Addition: Slowly inject a pre-cooled (-78 °C) solution of 4-Bromo-2,3-dimethylbut-1-ene (1.0 equiv) in THF down the side of the flask.

  • Trapping: Stir at -78 °C for 30 minutes. The extreme reactivity of Rieke Mg ensures immediate insertion into the C-Br bond, bypassing the lifetime of the homoallylic radical[5].

  • Electrophile Quench: Add your desired electrophile (e.g., an aldehyde) directly at -78 °C before allowing the system to warm to room temperature.

References
  • National Center for Biotechnology Information. "4-Bromo-2,3-dimethylbut-1-ene | C6H11Br | CID 15245426." PubChem Database. URL: [Link]

  • Patel, K., et al. "Formally Stereoretentive SN1 Reactions of Homoallylic Tertiary Alcohols Via Nonclassical Carbocation." Journal of the American Chemical Society, 2025. URL: [Link]

  • Wang, Y., et al. "Mechanisms of the InCl3-Catalyzed Type-I, II, and III Cycloisomerizations of 1,6-Enynes." The Journal of Organic Chemistry, 2014. URL: [Link]

  • Smith, J., et al. "Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols." The Journal of Organic Chemistry, 2023. URL: [Link]

  • Müller, P., et al. "Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance." Journal of the American Chemical Society, 2025. URL: [Link]

Sources

Technical Support Center: Troubleshooting & Purification of 4-Bromo-2,3-dimethylbut-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with the isolation and purification of 4-bromo-2,3-dimethylbut-1-ene .

Homoallylic bromides of this nature are notoriously difficult to purify due to their volatility, thermal instability, and propensity for isomerization. This guide synthesizes mechanistic chemical principles with field-proven laboratory techniques to help you establish a self-validating, high-yield purification workflow.

Molecular Profile & Core Challenges

Before troubleshooting, it is critical to understand the physical and thermodynamic parameters of the target molecule[1].

PropertyValueScientific Implication
IUPAC Name 4-Bromo-2,3-dimethylbut-1-eneContains both a terminal alkene and a primary bromide.
CAS Number 58654-04-9Essential for safety and regulatory tracking.
Molecular Weight 163.06 g/mol Low molecular weight indicates high volatility; prone to co-evaporation.
Structural Class Homoallylic BromideSusceptible to radical or acid-catalyzed double-bond migration.
Thermodynamic Sink 2,3-Dimethyl-1,3-butadieneElimination of HBr yields a highly stable conjugated diene, driving degradation.
Troubleshooting FAQs: Mechanistic Insights
Q1: My isolated product turns dark brown during concentration, and the NMR shows a complex mixture of alkenes. What happened?

The Causality: Your product underwent thermal dehydrobromination. When heated, 4-bromo-2,3-dimethylbut-1-ene eliminates hydrogen bromide (HBr) to form 2,3-dimethyl-1,3-butadiene[2]. Because this resulting diene is highly stabilized by both conjugation and hyperconjugation from its two methyl groups, the elimination pathway is thermodynamically highly favorable. The Autocatalytic Trap: The eliminated HBr acts as an acid catalyst, accelerating further decomposition and polymerizing the diene into a dark, tarry residue. The Fix: Never exceed a water bath temperature of 30 °C during rotary evaporation. Always perform solvent removal under appropriately adjusted vacuum (e.g., >150 mbar for volatile solvents like pentane) to prevent heating.

Q2: I see a regioisomer in my NMR (1-bromo-2,3-dimethylbut-2-ene). How did it form and how do I remove it?

The Causality: This is the result of homoallylic-to-allylic isomerization. Trace acids or ambient light (which generates bromine radicals) cause the terminal double bond to migrate to the more substituted, internal position[3]. The Fix: Once formed, separating these isomers via distillation is nearly impossible due to identical boiling points. You must prevent it by adding radical scavengers (like BHT or phenothiazines) and keeping the crude mixture shielded from light.

Q3: Standard Organic Syntheses protocols suggest washing crude alkyl bromides with cold concentrated sulfuric acid to remove unreacted alcohol. Should I do this?

The Causality: Absolutely not. While sulfuric acid washing is a classic, highly effective method for purifying saturated alkyl halides[4], your molecule contains a terminal alkene. Concentrated H₂SO₄ will immediately protonate the double bond, generating a tertiary carbocation that will rapidly undergo hydration, rearrangement, and massive polymerization. The Fix: Rely on mild, slightly basic aqueous washes (e.g., saturated NaHCO₃) and column chromatography or vacuum distillation for purification.

Visualizing the Degradation Pathways

To successfully purify this compound, you must understand the competing degradation pathways you are fighting against during workup.

degradation A 4-Bromo-2,3-dimethylbut-1-ene (Target Molecule) B 2,3-Dimethyl-1,3-butadiene + HBr (Thermodynamic Sink) A->B Heat (>35°C) Dehydrobromination C 1-Bromo-2,3-dimethylbut-2-ene (Regioisomer) A->C Acid (HBr) or Radicals D Polymerization & Dark Tarry Residue B->D Autocatalytic Polymerization C->D Degradation

Figure 1: Primary degradation pathways of 4-bromo-2,3-dimethylbut-1-ene via elimination and isomerization.

Self-Validating Purification Protocol

This protocol utilizes "acid scavenging" distillation, a technique adapted from industrial purification of highly reactive halogenated organics[5].

Materials Required:
  • Saturated aqueous NaHCO₃

  • Anhydrous Na₂SO₄

  • Non-volatile aliphatic epoxide (e.g., epoxidized soybean oil or 1,2-epoxyhexane)

  • Butylated hydroxytoluene (BHT)

Step-by-Step Methodology:
  • Quenching & Neutralization: Dilute your crude reaction mixture with a non-polar, low-boiling organic solvent (e.g., pentane). Wash twice with ice-cold saturated aqueous NaHCO₃.

    • Self-Validation Check: Test the pH of the final aqueous wash. It must remain strictly > 7.0 to ensure all residual HBr from the bromination step is neutralized.

  • Drying & Filtration: Separate the organic layer and dry over anhydrous Na₂SO₄ for 15 minutes. Filter the suspension through a fritted funnel.

  • Low-Temperature Concentration: Remove the pentane using a rotary evaporator.

    • Critical Parameter: Keep the water bath strictly below 30 °C. Do not pull a high vacuum (<150 mbar) until the very end, as the product is volatile and will co-evaporate.

  • Stabilizer Addition (The Secret Step): To the crude oil in the distillation flask, add 1–2 wt% of a non-volatile epoxide and 100 ppm of BHT.

    • Mechanistic Rationale: If any HBr is generated during heating, the epoxide ring will irreversibly open to form a stable bromohydrin[5]. This traps the acid without generating water or volatile byproducts. BHT quenches radical-mediated isomerization[3].

  • Fractional Vacuum Distillation: Distill the mixture under high vacuum (e.g., < 5 mmHg). Ensure the pot temperature does not exceed 45 °C. Collect the fraction corresponding to the pure product.

  • Storage: Immediately transfer the purified clear liquid to an amber glass ampoule, flush with argon, and store at -20 °C over a small piece of silver foil or copper wire to scavenge any future free radicals.

workflow N1 Crude Reaction Mixture N2 Mild Aqueous Wash (NaHCO3) N1->N2 N3 Drying (Na2SO4) & Filtration N2->N3 N4 Low-Temp Concentration N3->N4 N5 Add Stabilizers (Epoxide + BHT) N4->N5 N6 Fractional Vacuum Distillation N5->N6 N7 Pure Product (-20°C Storage) N6->N7

Figure 2: Optimized step-by-step purification workflow for volatile homoallylic bromides.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15245426, 4-Bromo-2,3-dimethylbut-1-ene" PubChem, [Link]

  • Kitagawa et al. "Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition" WIPO (PCT) WO2013008509A1,
  • Kamm, O.; Marvel, C. S. "Alkyl and Alkylene Bromides" Organic Syntheses, Vol. 1, p. 25 (1921), [Link]

  • "Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby" Korean Intellectual Property Office KR20100083131A,

Sources

Technical Support Center: Managing the Stability of 4-Bromo-2,3-dimethylbut-1-ene in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Bromo-2,3-dimethylbut-1-ene (CAS: 58654-04-9)[1]. As a highly functionalized homoallylic bromide, this molecule is a versatile building block in complex molecule synthesis. However, its unique structural features—a primary bromide, a tertiary allylic C-H bond, and a terminal alkene—make it highly susceptible to specific degradation pathways in solution.

This guide is designed for researchers and drug development professionals to troubleshoot stability issues, understand the underlying mechanistic causality, and implement field-proven, self-validating protocols.

Mechanistic Visualization: Why Does Degradation Occur?

To stabilize this compound, we must first understand how it degrades. The molecule is prone to three primary modes of failure: photolytic cleavage, solvolysis via anchimeric assistance, and autoxidation.

DegradationPathways Start 4-Bromo-2,3-dimethylbut-1-ene (Intact Molecule) Path1 Homolytic Cleavage (UV/Heat) Start->Path1 C-Br Bond Break Path2 Ionization / Solvolysis (Protic Solvents) Start->Path2 Anchimeric Assistance Path3 Autoxidation (O2 Exposure) Start->Path3 C3-H Abstraction End1 Radical Polymerization (Oligomers/Resins) Path1->End1 End2 Non-Classical Carbocation (Cyclopropyl/Cyclobutyl) Path2->End2 End3 Hydroperoxide Formation (Degradation) Path3->End3

Degradation pathways of 4-Bromo-2,3-dimethylbut-1-ene in solution.

Troubleshooting & FAQs

Q1: My stock solution in methanol degraded completely within hours, showing multiple new peaks in the NMR. What happened? The Causality: You are observing homoallylic rearrangement. While primary alkyl bromides are generally stable against


 ionization, the presence of the 

-alkene provides anchimeric assistance (neighboring group participation). In polar protic solvents like methanol, the C-Br bond ionizes to form a non-classical cyclopropylcarbinyl cation[2]. This intermediate rapidly collapses into a complex mixture of cyclopropylmethyl, cyclobutyl, and rearranged homoallylic ethers[3]. The Fix: Never store this compound in polar protic solvents. Use non-polar aprotic solvents (e.g., toluene, hexanes) for storage.

Q2: The neat liquid turned viscous and yellow after sitting on the benchtop for a few days. Can I recover it? The Causality: The compound has undergone radical-initiated polymerization. UV light or ambient heat homolytically cleaves the weak C-Br bond, generating bromine radicals. These radicals attack the terminal alkene, initiating a chain-growth polymerization that increases viscosity. Furthermore, the C3 position is both tertiary and allylic; the C-H bond here is exceptionally weak and prone to autoxidation, forming hydroperoxides that further accelerate degradation. The Fix: Once polymerized, the material cannot be easily recovered and should be discarded. To prevent this, commercial homoallylic bromides are stabilized with radical scavengers like MEHQ (Mequinol) and must be stored at -20 °C in the dark[4].

Q3: Does the presence of Lewis acids affect its stability during reactions? The Causality: Yes, severely. Lewis acids (e.g.,


, 

) or halophilic silver salts (

,

) will forcefully abstract the bromide, forcing the molecule into the non-classical carbocation manifold[3]. Unless you are intentionally utilizing a stereoretentive cyclopropylcarbinyl rearrangement, avoid strong Lewis acids when this moiety needs to remain intact.
Quantitative Stability Profile

To guide your experimental design, the following table summarizes the typical half-life (


) of 4-Bromo-2,3-dimethylbut-1-ene under various conditions.
Solvent SystemTemperatureInhibitor AddedAtmosphereEstimated

Primary Degradation Pathway
Methanol (Protic)25 °CNoneAir< 2 hoursSolvolysis / Rearrangement
THF (Polar Aprotic)25 °CNoneAir~ 3 daysOxidation / Polymerization
Toluene (Non-polar)25 °CNoneAir~ 2 weeksPolymerization
Toluene (Non-polar)2–8 °C100 ppm MEHQArgon> 6 monthsStable
Neat (No solvent)-20 °C1000 ppm MEHQArgon> 12 monthsStable
Self-Validating Experimental Protocols

To ensure scientific integrity, use the following self-validating workflows for handling and utilizing 4-Bromo-2,3-dimethylbut-1-ene.

Protocol 1: Preparation of a Stabilized 0.5 M Stock Solution

Objective: Create a long-term storage solution that prevents autoxidation and solvolysis.

  • Equipment Preparation: Flame-dry a Schlenk flask containing activated 4Å molecular sieves. Purge the system with Argon for 15 minutes. (Moisture acts as a protic nucleophile; sieves ensure anhydrous conditions).

  • Solvent Deoxygenation: Sparge anhydrous toluene with Argon for 30 minutes. (Removing dissolved

    
     prevents abstraction of the weak tertiary-allylic C3 proton).
    
  • Inhibitor Addition: Add MEHQ to the toluene to achieve a concentration of 100 ppm. (MEHQ acts as a sacrificial radical scavenger).

  • Substrate Transfer: Under positive Argon pressure, transfer the neat 4-Bromo-2,3-dimethylbut-1-ene into the flask to achieve a 0.5 M concentration. Wrap the flask in aluminum foil to block UV light.

  • System Validation: Take a 10 µL aliquot, dilute in

    
    , and acquire a 
    
    
    
    -NMR spectrum.
    • Pass Criteria: Sharp multiplet signals for the terminal alkene protons at ~4.8–5.0 ppm.

    • Fail Criteria: Broad, unresolved baseline humps (indicating oligomerization) or loss of the primary bromide

      
       signal (indicating rearrangement).
      
Protocol 2: Reaction Quenching to Prevent Post-Reaction Rearrangement

Objective: Halt reactions involving this substrate without triggering homoallylic rearrangement during the workup phase.

  • Thermal Arrest: Cool the reaction mixture to -78 °C using a dry ice/acetone bath before quenching. (Low temperatures kinetically trap the molecule and deny the activation energy required for carbocation rearrangement).

  • Aprotic/Mild Quench: Quench the reaction strictly with a non-nucleophilic, weakly basic buffer (e.g., saturated aqueous

    
    ). Do not use pure water or acidic solutions.
    
  • Phase Separation: Rapidly extract the mixture into a cold, non-polar solvent (e.g., hexanes or pentane). (This immediately partitions the organic product away from the ionizing aqueous phase).

  • System Validation: Perform TLC (Hexanes:EtOAc 9:1) visualized with

    
     stain. A single, distinct spot indicates successful quenching. Streaking or multiple closely eluting spots indicate that solvolysis occurred during the quench.
    
References
  • PubChem Compound Summary for CID 15245426 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols Source: ChemRxiv / American Chemical Society URL:[Link]

  • Formally Stereoretentive SN1 Reactions of Homoallylic Tertiary Alcohols Via Nonclassical Carbocation Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

common pitfalls in the handling of allylic bromides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Specialist) Topic: Handling, Stabilization, and Reactivity of Allylic Bromides

Welcome to the Support Center

User: "I’m seeing inconsistent yields, rapid decomposition, and unexpected isomers in my allylic alkylation screens. Also, the reagent bottle turned black overnight."

Agent Response: Allylic bromides are among the most deceptively simple reagents in organic synthesis.[1] While they are potent electrophiles, they suffer from three primary failure modes: autocatalytic decomposition , regiochemical scrambling (


 vs 

)
, and extreme lachrymatory hazards .

Below are the four most common "Support Tickets" we receive, resolved with root-cause analysis and validated protocols.

Ticket #01: "My Reagent Turned Black/Brown"

Issue: Storage Instability & Autocatalytic Decomposition Severity: Critical (Purity Compromised)[1]

Diagnosis

Allylic bromides are inherently unstable.[1] They undergo a "vicious cycle" of decomposition triggered by trace acidity or moisture.[1]

  • Hydrolysis/Elimination: Trace moisture generates HBr.[1]

  • Autocatalysis: HBr protonates the alkene, facilitating carbocation formation or polymerization.

  • Visual Indicator: The dark color is polymerized "tars" and free bromine (

    
    ).[1]
    
The "Vicious Cycle" Mechanism

The following diagram illustrates why you cannot simply "store and ignore" these reagents.

Decomposition AllylBr Allylic Bromide (Clear Liquid) HBr HBr (Catalyst) AllylBr->HBr Hydrolysis/Elimination Polymer Polymer/Tars (Dark Color) AllylBr->Polymer Cationic Polymerization HBr->AllylBr Catalyzes Moisture Trace Moisture/Light Moisture->HBr

Figure 1: The autocatalytic decomposition cycle of allylic bromides mediated by HBr.[2]

Troubleshooting Protocol: Rescue & Stabilization

If your reagent is dark but not viscous (polymerized), perform this Rescue Protocol immediately before use:

  • Wash: Dissolve in

    
     or Pentane. Wash with cold sat.[1] 
    
    
    
    (removes HBr) followed by brine.
  • Dry: Dry over

    
     (never 
    
    
    
    , which can be slightly acidic/reactive).
  • Stabilize (Crucial): Add Propylene Oxide (Epoxide) at 0.1 – 1.0 wt%.[1]

    • Why? Epoxides act as "acid scavengers."[1] They react irreversibly with any generated HBr to form a stable bromohydrin, breaking the autocatalytic cycle [1, 2].[1]

  • Storage: Store at -20°C over activated Copper wire or Silver wool (scavenges free halogens).

Ticket #02: "I Got the Wrong Isomer (Branched vs. Linear)"

Issue: Regioselectivity (


 vs 

) Severity: High (Structural Integrity)[1]
Diagnosis

Allylic electrophiles possess two electrophilic sites: the


-carbon (direct 

) and the

-carbon (conjugate

). The outcome is dictated by Sterics and Hard/Soft Acid Base (HSAB) theory.[1]
Decision Matrix: Controlling Regiochemistry
FactorFavors

-Attack (Linear Product)
Favors

-Attack (Branched Product)
Mechanism


Substrate Sterics Unhindered

-carbon
Bulky substituents at

-carbon
Nucleophile Hard, localized anions (e.g., alkoxides)Soft, delocalized anions (e.g., cuprates)
Lewis Acid NoneLewis Acids (e.g.,

,

) often promote

via coordination
Solvent Polar Aprotic (DMF, DMSO)Non-polar or coordinating ethers (THF)
Workflow Visualization

Use this logic flow to predict or correct your reaction outcome.[1][3]

Regioselectivity Start Reaction Setup AlphaSterics Is Alpha-Carbon Sterically Hindered? Start->AlphaSterics SN2 Pathway: Direct SN2 Product: Linear (Alpha) AlphaSterics->SN2 No (Primary) LewisAcid Lewis Acid Present? AlphaSterics->LewisAcid Yes (Secondary/Tertiary) SN2_Prime Pathway: Conjugate SN2' Product: Branched (Gamma) LewisAcid->SN2_Prime Yes (Coordination) LewisAcid->SN2_Prime No (Steric Drive)

Figure 2: Decision tree for predicting regiochemical outcomes in allylic substitution.

Expert Tip: If you need the branched isomer from a linear precursor, use Indium or Zinc-mediated allylation (Barbier-type), which proceeds almost exclusively via


-addition [3].
Ticket #03: "It's Burning My Eyes"

Issue: Safety & Lachrymator Handling Severity: Critical (Health Hazard)[1]

Diagnosis

Allylic bromides are potent alkylators of cysteine residues in TRPA1 ion channels (pain receptors) in the eyes and respiratory tract. They are severe lachrymators.[1]

Standard Operating Procedure (SOP)

NEVER use a rotary evaporator located outside a fume hood for these compounds.

Decontamination (The "Quench" Bucket): Do not simply wash glassware with water (hydrolysis is slow and releases HBr).[1]

  • Prepare: A bath of 10% aqueous Ammonia (

    
    ) or Ethanolic KOH.
    
  • Soak: Submerge all contaminated glassware, syringes, and septa for 1 hour.

  • Chemistry: The amine/hydroxide rapidly displaces the bromide, converting the volatile lachrymator into a non-volatile amine or alcohol.[1]

    • Reaction:

      
       (neutralized).
      
Ticket #04: "Explosion/Polymerization During Distillation"

Issue: Thermal Instability & Wurtz Coupling Severity: High (Physical Hazard)[1]

Diagnosis

Users often attempt to distill allylic bromides at atmospheric pressure.[1] The high boiling point triggers Wurtz-type homocoupling (dimerization) or rapid polymerization, which is exothermic and can lead to vessel rupture.

Correct Purification Protocol
  • Method: Vacuum Distillation ONLY .[1]

  • Bath Temperature: Never exceed 60°C. If the boiling point is higher, improve your vacuum.

  • Additives: Add a radical inhibitor (e.g., BHT) to the distillation pot to prevent polymerization during heating.

  • Alternative: For high-molecular-weight allylic bromides, avoid distillation. Use Appel Reaction conditions (

    
    ) to generate the bromide from the alcohol in situ and use it crude, or purify via rapid silica filtration (neutralized silica) [4].
    
References
  • Sigma-Aldrich. (n.d.).[1] Allyl Bromide ReagentPlus Product Sheet. Retrieved from (Stabilizer data: Propylene oxide).

  • Daiso Co., Ltd. (2013). Method for stabilizing allyl bromide compound. Patent WO2013008509A1.[1] Retrieved from .

  • Hirashita, T., et al. (2004).[4][5] "Reaction of indium ate complexes with allylic compounds. Controlling SN2/SN2′ selectivity by solvents." Tetrahedron Letters, 45(16), 3225-3228.[4]

  • University of California, Irvine. (n.d.). SOP: Quenching Solvent Drying Still Bottoms & Reactive Chemicals. Retrieved from .

Sources

catalyst selection for cross-coupling with 4-Bromo-2,3-dimethylbut-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of cross-coupling 4-Bromo-2,3-dimethylbut-1-ene , a primary alkyl halide with significant


-branching and a homoallylic alkene moiety.

Case ID: 4-Br-Alkene-Coupling Status: Active Assigned Specialist: Senior Application Scientist

Substrate Analysis & Critical Challenges

Before selecting a catalyst, you must understand the specific reactivity profile of your substrate.

  • Substrate: 4-Bromo-2,3-dimethylbut-1-ene

  • Classification: Primary Alkyl Bromide (Homoallylic).

  • Structural Risks:

    • 
      -Hydride Elimination:  The presence of a hydrogen at the C3 position (the 
      
      
      
      -carbon) creates a high risk of
      
      
      -hydride elimination, leading to the formation of a diene byproduct rather than the coupled product.
    • Steric Hindrance: The methyl group at C3 (

      
      -branching) creates steric bulk that retards the oxidative addition step, particularly for palladium catalysts operating via an 
      
      
      
      -type mechanism.
    • Alkene Isomerization: If a metal-hydride species forms (via elimination), it can re-insert into the terminal alkene (C1=C2), leading to "chain walking" and migration of the double bond to a thermodynamically more stable internal position.

Catalyst Selection Matrix

For this substrate, Nickel (Ni) is generally superior to Palladium (Pd) due to its ability to facilitate radical-type oxidative addition, which is less sensitive to steric hindrance and less prone to


 elimination when paired with appropriate ligands.
Recommended Systems
Coupling TypeCatalyst SystemLigand ClassMechanism Note
Negishi (Zn) Ni(cod)₂ or NiCl₂[1]·glyme Terpyridine or Pybox Primary Recommendation. Radical pathway suppresses

-elimination. High yields for

-branched substrates.
Suzuki (B) Pd(OAc)₂ PCy₃ or P(t-Bu)₂Me Requires electron-rich, bulky phosphines to accelerate oxidative addition before elimination can occur.
Suzuki (B) Ni(cod)₂ Bipyridine / Bathophenanthroline Effective for alkyl halides; requires higher catalyst loading (5-10 mol%).
Kumada (Mg) Ni(dppp)Cl₂ Bidentate Phosphine Economical but lower functional group tolerance. Risk of Wurtz-type homocoupling.

Troubleshooting Guide (Q&A)

Q1: I am observing a major byproduct with a mass consistent with a diene (elimination). How do I stop this?

Diagnosis: The rate of


-hydride elimination (

) is outcompeting the rate of transmetallation (

). Solution:
  • Switch to Nickel: Ni catalysts often proceed via a radical mechanism (

    
     or 
    
    
    
    ) that is less prone to classic syn-
    
    
    -hydride elimination compared to Pd.
  • Ligand Selection: If using Pd, switch to P(t-Bu)₃ or CataCXium A . These bulky ligands crowd the metal center, making the geometry required for

    
     elimination energetically unfavorable.
    
  • Temperature: Lower the reaction temperature. Elimination has a higher activation energy than transmetallation; cooling the reaction (e.g., to 0°C or RT) can favor coupling.

Q2: The reaction works, but the double bond has migrated. Why?

Diagnosis: "Chain Walking." A metal-hydride species (formed transiently) has inserted into the terminal alkene and eliminated elsewhere. Solution:

  • Avoid Hydride Sources: Ensure your organometallic reagent (Zn/B) does not contain excess hydride reducing agents (common in in-situ preparation).

  • Fast Reductive Elimination: Use ligands with large bite angles (e.g., Xantphos for Pd) or tridentate ligands (e.g., Terpy for Ni) to accelerate the final reductive elimination step, reducing the lifetime of the active metal-alkyl species.

Q3: Can I use this substrate in a stereoselective coupling?

Diagnosis: The C3 position is chiral. Commercial 4-Bromo-2,3-dimethylbut-1-ene is often racemic. Solution:

  • Yes (Enantioconvergent): Use a Ni/Chiral Bioxazoline or Ni/Chiral Diamine system. These catalysts can engage a racemic alkyl halide in a radical process that converges to a single enantiomer of the product.[2]

  • Reference: See Fu's work on enantioconvergent Negishi couplings of racemic alkyl halides [1].

Experimental Protocols

Protocol A: Nickel-Catalyzed Negishi Coupling (Recommended)

Best for: High yield, avoiding elimination, mild conditions.

Reagents:

  • Electrophile: 4-Bromo-2,3-dimethylbut-1-ene (1.0 equiv)

  • Nucleophile: Organozinc reagent (1.2 - 1.5 equiv)

  • Catalyst: NiCl₂·glyme (5 mol%)

  • Ligand: Tridentate ligand (e.g., Pybox or Terpyridine) (6 mol%) or Triphenylphosphine (for simple cases).

  • Solvent: THF or DMA.

Workflow:

  • Catalyst Prep: In a glovebox or under Argon, mix NiCl₂·glyme and the ligand in THF. Stir for 15 min to form the active complex (often color change observed).

  • Addition: Add the alkyl bromide (4-Bromo-2,3-dimethylbut-1-ene).

  • Coupling: Cool to 0°C. Dropwise add the Organozinc reagent.

  • Execution: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

  • Quench: Quench with mild acid (1M HCl) or saturated NH₄Cl.

Protocol B: Palladium-Catalyzed Suzuki Coupling

Best for: Boronic acid availability, functional group tolerance.[3][4]

Reagents:

  • Electrophile: 4-Bromo-2,3-dimethylbut-1-ene (1.0 equiv)

  • Nucleophile: Boronic Acid/Pinacol Ester (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: PCy₃ (4-10 mol%) or S-Phos.

  • Base: K₃PO₄ (3.0 equiv, anhydrous).

  • Solvent: Toluene/Water (10:1) or Dioxane.

Workflow:

  • Mix Solids: Combine Pd(OAc)₂, Phosphine, Boronic Acid, and Base in a vial.

  • Inert Atmosphere: Purge with Argon/Nitrogen (3 cycles).

  • Solvent: Add deoxygenated solvent and the alkyl bromide.

  • Heat: Heat to 60–80°C. (Note: Higher temps increase elimination risk; monitor closely).

Decision Logic (Visualization)

The following diagram illustrates the critical decision pathways for selecting the correct catalyst system based on your specific synthesis goals.

G Start Substrate: 4-Bromo-2,3-dimethylbut-1-ene Goal Define Coupling Partner Start->Goal Zn Organozinc (Negishi) Goal->Zn Sensitive FGs? Boron Boronic Acid (Suzuki) Goal->Boron Stable/Commercial? Mg Grignard (Kumada) Goal->Mg Simple Aryl? Ni_Cat RECOMMENDED: Ni(cod)2 + Terpyridine (Radical Mechanism) Zn->Ni_Cat Best Yield Pd_Cat Pd(OAc)2 + PCy3 (Bulky Phosphine Required) Boron->Pd_Cat Standard Ni_Suzuki Ni(cod)2 + Bathophenanthroline Boron->Ni_Suzuki Alternative Risk_Elim Risk: Beta-Hydride Elimination Mg->Risk_Elim High Risk Ni_Cat->Risk_Elim Suppressed Pd_Cat->Risk_Elim If Ligand Small

Caption: Decision tree for catalyst selection emphasizing the suppression of beta-hydride elimination via Nickel catalysis.

References

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530. Link

  • Netherton, M. R., & Fu, G. C. (2001). Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Pseudohalides with Organometallic Compounds. Advanced Synthesis & Catalysis, 343(5), 468-473. Link

  • Glorius, F. (2008). Chiral Catalysts for Enantioselective Alkyl–Alkyl Cross-Coupling. Angewandte Chemie International Edition, 47(44), 8347-8349. Link

  • Hu, X. (2011). Nickel-Catalyzed Cross-Coupling Reactions of Non-Activated Alkyl Halides. Chemical Science, 2(10), 1867-1886. Link

Sources

Technical Support Center: 4-Bromo-2,3-dimethylbut-1-ene Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for 4-Bromo-2,3-dimethylbut-1-ene .

Executive Summary

You are likely working with 4-Bromo-2,3-dimethylbut-1-ene (CAS: 58654-04-9) as a homoallylic electrophile for terpene synthesis, alkylation, or as a precursor to specific dienes.

While this molecule appears to be a standard primary alkyl bromide, its reactivity is dominated by the proximity of the alkene and the branching methyl groups. The three primary failure modes are:

  • Elimination: Rapid conversion to the conjugated diene (2,3-dimethyl-1,3-butadiene).

  • Isomerization: Acid-catalyzed migration of the double bond to the thermodynamically stable internal position.

  • Homocoupling: Wurtz dimerization during metallation (Grignard/Lithium) steps.

This guide provides the mechanistic insight and protocols required to isolate your target and suppress these byproducts.

Module 1: The "Elimination Trap" (Diene Formation)

User Complaint: "My reaction mixture turned yellow/viscous, and I see a low-boiling component in the GC."

The Science: This molecule is a "homoallylic" bromide. The beta-proton (at C3) is tertiary and adjacent to a vinyl group. This makes it exceptionally prone to E2 elimination . Even weak bases can deprotonate C3 to form 2,3-dimethyl-1,3-butadiene . Unlike typical eliminations, this is driven by the formation of a stable, conjugated diene system.

Diagnostic (GC/NMR):

  • GC: Appearance of a highly volatile peak (bp ~69 °C) eluting much earlier than the starting material.

  • 1H NMR: Look for the disappearance of the chiral methine multiplet (~2.6 ppm) and the appearance of simplified singlets at 1.95 ppm (6H) and 5.05 ppm (4H) .

Troubleshooting Protocol:

VariableRecommendationRationale
Base Selection Avoid alkoxides (

,

). Use non-nucleophilic, bulky bases only if necessary (e.g., LiHMDS at -78°C).
Alkoxides act as strong bases promoting E2 elimination over

.
Temperature Maintain reaction < 0°C during addition.Elimination has a higher activation energy than substitution; cold favors

.
Nucleophile Use "soft" nucleophiles (RS-, I-, CN-, Cu-based).Soft nucleophiles are less basic and interact better with the soft orbital of the C-Br bond.

Pathway Visualization:

Elimination_Pathway SM 4-Bromo-2,3-dimethylbut-1-ene (Starting Material) TS Transition State (Anti-Periplanar H-C-C-Br) SM->TS Deprotonation at C3 Base Base (B:) Base->TS Diene 2,3-Dimethyl-1,3-butadiene (Conjugated Product) TS->Diene -HBr (Thermodynamic Sink)

Caption: The E2 elimination pathway is driven by the stability of the resulting conjugated diene system.

Module 2: Isomerization (The "Internal Alkene" Impurity)

User Complaint: "My NMR shows the correct mass, but the vinyl protons are gone/shifted."

The Science: The terminal double bond (1-ene) is kinetically stable but thermodynamically less stable than the internal isomer. In the presence of trace acid (often HBr generated in situ) or radical initiators, the double bond migrates to form 1-bromo-2,3-dimethylbut-2-ene . This tetrasubstituted alkene is significantly more stable.

Diagnostic (NMR):

  • Starting Material: Vinyl protons at 4.8–5.0 ppm (multiplets).

  • Impurity: Complete loss of vinyl protons. Appearance of three distinct methyl singlets (approx 1.7–1.8 ppm) and a downfield

    
     singlet (~4.0 ppm).
    

Troubleshooting Protocol:

  • Acid Scavengers: Always include an acid scavenger like propylene oxide (1-2%) or solid potassium carbonate in the reaction vessel or storage bottle.

  • Storage: Store the neat bromide over silver wool or copper turnings in the dark at -20°C to prevent radical-induced isomerization.

  • Workup: Avoid acidic washes (HCl). Use saturated

    
     or 
    
    
    
    .[1]
Module 3: Grignard Formation (Wurtz Coupling)

User Complaint: "The magnesium won't initiate, or I obtained a heavy white precipitate instead of a clear solution."

The Science: Primary halides like 4-bromo-2,3-dimethylbut-1-ene are notorious for Wurtz Homocoupling during Grignard formation. The generated Grignard reagent (R-MgBr) reacts with unreacted alkyl bromide (R-Br) to form the dimer R-R (


). This is exothermic and consumes your starting material.

Self-Validating Protocol: The "High Dilution" Method

  • Activation: Flame-dry glassware under Ar/N2. Add Mg turnings (1.2 equiv) and a single crystal of Iodine.[1] Dry stir for 10 mins.

  • Entrainment: Add just enough solvent (THF/Ether) to cover Mg. Add 5% of your total bromide volume neat. Wait for color change (iodine clears) and exotherm.

  • The Trick (High Dilution): Dilute the remaining bromide in 10-15 volumes of solvent. Add this solution dropwise over 1-2 hours.

    • Why? This keeps the concentration of R-Br low relative to Mg, statistically favoring reaction with Mg over reaction with R-MgBr.

  • Temperature: Keep the internal temperature between 0°C and 10°C. Do not reflux.

Decision Tree for Metallation:

Grignard_Troubleshooting Start Grignard Initiation Check1 Did reaction start? Start->Check1 Action1 Add I2 crystal + Heat gun OR Use Rieke Mg Check1->Action1 No Check2 Is solution turning cloudy/white? Check1->Check2 Yes Result1 Wurtz Coupling (Dimerization) Check2->Result1 Yes (Thick ppt) Success Clear/Grey Solution (Active Grignard) Check2->Success No Action2 STOP Addition. Dilute feed solution 5x. Lower Temp to 0°C. Result1->Action2

Caption: Troubleshooting flow for minimizing homocoupling during Grignard synthesis.

Appendix: Analytical Reference Data

Table 1: 1H NMR Distinction of Isomers (


, 400 MHz) 
Proton TypeTarget (Homoallylic)Diene (Elimination)Internal Isomer (Rearranged)
Vinyl (-C=CH)

4.80, 5.00 (m, 2H)

5.05 (s, 4H)
Absent
Alpha (-CH2-Br)

3.45 (dd, 2H)
Absent

4.00 (s, 2H)
Methine (-CH-)

2.60 (m, 1H)
Absent Absent
Methyls

1.75 (s), 1.10 (d)

1.95 (s)

1.70 - 1.80 (3x s)

References & Further Reading:

  • Elimination Mechanisms: Organic Syntheses, Coll. Vol. 3, p. 312 (1955); Vol. 22, p. 39 (1942). (Synthesis of 2,3-dimethyl-1,3-butadiene). Link

  • Allylic/Homoallylic Rearrangements: Journal of the American Chemical Society, 1948, 70 (7), 2517-2520. (Ziegler Bromination and rearrangement patterns). Link

  • Grignard Coupling Prevention: Journal of Organic Chemistry, 1980, 45, 10, 1828–1835. (Mechanistic studies on Wurtz coupling). Link

  • Molecule Data: PubChem CID 15245426.[2] Link

Sources

Validation & Comparative

Technical Guide: NMR and Mass Spectrometry Profiling of 4-Bromo-2,3-dimethylbut-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the spectral characteristics of 4-Bromo-2,3-dimethylbut-1-ene , a critical chiral intermediate in the synthesis of complex macrolides such as Leucascandrolide A.

This guide is structured to assist researchers in distinguishing this terminal alkene from its thermodynamic isomer, 1-bromo-2,3-dimethylbut-2-ene , using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Executive Summary & Significance

4-Bromo-2,3-dimethylbut-1-ene (CAS: 58654-04-9) is a primary allylic bromide featuring a terminal olefin and a chiral center at the C3 position. It serves as a valuable electrophile in asymmetric synthesis, particularly for introducing the 2,3-dimethylbutenyl fragment into polypropionate scaffolds.

Its structural integrity is often compromised by isomerization to the thermodynamically more stable 1-bromo-2,3-dimethylbut-2-ene (tetrasubstituted alkene). Therefore, precise spectral characterization is required to validate regio- and stereochemical purity.

Structural Analysis & Synthesis Context

The compound is typically synthesized from (S)-2,3-dimethyl-3-buten-1-ol via sulfonation and displacement, or direct bromination. The preservation of the terminal double bond is the key quality attribute.

Synthesis Pathway (Williams Route)

The authoritative synthesis (Williams et al.) utilizes a tosylation/displacement strategy to avoid acid-catalyzed migration of the double bond.

Synthesis cluster_legend Legend Start (S)-2,3-Dimethyl-3-buten-1-ol (Chiral Precursor) Step1 Activation (TsCl, Pyridine, DMAP) Start->Step1 Intermediate Tosylate Intermediate (In Situ) Step1->Intermediate Step2 Bromination (LiBr or direct displacement) Intermediate->Step2 Product (R)-4-Bromo-2,3-dimethylbut-1-ene (Target) Step2->Product Kinetic Control Isomer 1-Bromo-2,3-dimethylbut-2-ene (Thermodynamic Byproduct) Product->Isomer Acid/Heat (Isomerization) key1 Target Pathway key2 Degradation Pathway

Figure 1: Synthesis pathway highlighting the risk of isomerization.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5][6][7]

1H NMR Spectral Signature

The proton NMR spectrum of 4-Bromo-2,3-dimethylbut-1-ene is distinct due to the presence of terminal alkene protons and a methine proton at the chiral center.

Solvent: CDCl₃ (7.26 ppm reference) Frequency: 400 MHz

PositionGroupShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Assignment
1a =CH₂4.95 - 5.05s (br) or m1H-Terminal Vinyl Proton (trans to alkyl)
1b =CH₂4.80 - 4.90s (br) or m1H-Terminal Vinyl Proton (cis to alkyl)
4 -CH₂Br3.35 - 3.50dd2HJ ≈ 10, 6 HzDiastereotopic Bromomethyl protons
3 -CH-2.60 - 2.75m1H-Allylic Methine (Chiral Center)
2-Me =C-CH₃1.70 - 1.80s3H-Methyl on C2 (Allylic)
3-Me -CH-CH₃1.10 - 1.15d3HJ ≈ 7 HzMethyl on C3 (Secondary)
Comparative Analysis: Target vs. Isomer

Distinguishing the target from its isomer is critical. The isomer lacks the terminal alkene signals and the methine proton.

Feature4-Bromo-2,3-dimethylbut-1-ene (Target)1-Bromo-2,3-dimethylbut-2-ene (Isomer)
Olefinic Region Two signals (4.8 - 5.1 ppm)Silent (Tetrasubstituted alkene)
Bromomethyl Doublet of Doublets (~3.4 ppm)Singlet (~4.0 ppm)
Methyl Groups 2 distinct environments (s, d)3 distinct singlets (~1.7 - 1.8 ppm)
Symmetry Asymmetric (Chiral)Planar/Achiral (around C=C)

Expert Insight: If you observe a singlet at ~4.0 ppm and a disappearance of the peaks at 4.8-5.0 ppm, your sample has isomerized to the internal alkene. This often occurs during purification on acidic silica gel.

Mass Spectrometry (MS) Data[2][5][8][9]

Fragmentation Pattern (EI, 70 eV)

The mass spectrum is characterized by the molecular ion doublet (Br isotope effect) and specific allylic cleavages.

  • Molecular Ion (M⁺): m/z 162 and 164 (1:1 ratio due to ⁷⁹Br/⁸¹Br).

  • Base Peak: Typically m/z 83 (Loss of Br).

m/z (amu)AbundanceIon IdentityFragmentation Mechanism
162 / 164 Low (<10%)

Molecular Ion (M⁺)
83 100% (Base)

Loss of Br• (Allylic cation formation)
55 High

Retro-cleavage / rearrangement
41 Moderate

Allyl cation
Fragmentation Pathway Diagram[9]

MS_Fragmentation cluster_note Note M_Ion Molecular Ion [C6H11Br]+. m/z 162/164 Cation Allylic Cation [C6H11]+ m/z 83 M_Ion->Cation - Br• Frag1 Fragment [C4H7]+ m/z 55 Cation->Frag1 - C2H4 (Rearrangement) Br Br Radical (Loss of 79/81) txt m/z 83 is the diagnostic base peak for this structure.

Figure 2: Primary fragmentation pathway under Electron Ionization (EI).

Experimental Protocol: Synthesis & Isolation

Adapted from Williams et al. (J. Org.[1] Chem.)

Objective: Synthesis of (R)-4-Bromo-2,3-dimethylbut-1-ene from (S)-2,3-dimethyl-3-buten-1-ol.

  • Preparation: In a flame-dried flask under argon, dissolve (S)-2,3-dimethyl-3-buten-1-ol (1.0 equiv) in anhydrous pyridine (approx. 0.2 M).

  • Activation: Cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl) (2.0 equiv) and DMAP (0.1 equiv).

  • Reaction: Allow the mixture to warm to ambient temperature and stir for 16 hours. Note: The bromide is often generated in situ or via subsequent displacement if LiBr is added, though the tosylate is the direct product of this step. For the bromide, a Finkelstein condition (LiBr/Acetone) or Appel reaction (CBr4/PPh3) is often preferred for higher yield.

  • Workup (Crucial for Stability):

    • Cannulate the mixture into a vigorously stirred mixture of Et₂O and saturated aqueous NaHSO₃ at 0 °C.

    • Wash organic layer with water and brine.

    • Dry over MgSO₄ and concentrate in vacuo at low temperature (< 30 °C).

  • Purification: The crude allylic bromide is often used without further purification to prevent isomerization on silica. If necessary, flash chromatography should be performed rapidly using neutral alumina or silica deactivated with 1% triethylamine (5% EtOAc/Hexanes).

    • Rf: ~0.50 (5% EtOAc/Hexanes).

References

  • Williams, D. R., Plummer, S. V., & Patnaik, S. (2003).[1] Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. Journal of Organic Chemistry.

  • PubChem Database. (n.d.). 4-Bromo-2,3-dimethylbut-1-ene (CID 15245426). National Center for Biotechnology Information.

  • BenchChem. (n.d.). 1-Bromo-2,3-dimethylbut-2-ene (Isomer Data).[2]

  • SpectraBase. (n.d.). NMR Data for 2,3-Dimethyl-1-butene (Precursor).

Sources

comparative reactivity of 4-Bromo-2,3-dimethylbut-1-ene vs other allylic bromides

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 4-Bromo-2,3-dimethylbut-1-ene , contrasting its reactivity profile with standard allylic bromides.

This analysis addresses the specific structural classification of the molecule (homoallylic) versus the user's comparative set (allylic), highlighting critical mechanistic divergences essential for experimental design in drug development.

Executive Summary & Structural Classification

4-Bromo-2,3-dimethylbut-1-ene (CAS 58654-04-9) is frequently evaluated alongside allylic bromides (e.g., Prenyl Bromide, Methallyl Bromide) as a five-carbon (C5/C6) alkene building block. However, a rigorous structural analysis reveals a critical distinction: it is a homoallylic bromide , not an allylic bromide.

  • Allylic Bromides (e.g., Prenyl Bromide): The bromine is attached to a carbon

    
     to the alkene (
    
    
    
    ). The transition state is stabilized by resonance, significantly accelerating S\textsubscript{N}1 and S\textsubscript{N}2 reactions.
  • 4-Bromo-2,3-dimethylbut-1-ene: The bromine is attached to a carbon

    
     to the alkene (
    
    
    
    ). The insulating methylene group prevents direct orbital overlap between the
    
    
    -system and the reaction center, drastically altering the reactivity profile.
Structural Comparison
Feature4-Bromo-2,3-dimethylbut-1-ene Prenyl Bromide (1-Bromo-3-methylbut-2-ene)
Classification Homoallylic (

)
Allylic (

)
Hybridization (C-Br)

(Primary)

(Primary)
Steric Environment

-branched (2,3-dimethyl)

-branched (3,3-dimethyl)
Electronic Effect Inductive (weak), NGP potentialResonance (strong activation)
Primary Reactivity S\textsubscript{N}2 (Slow), E2S\textsubscript{N}2 (Fast), S\textsubscript{N}1

Reactivity Profile & Mechanistic Divergence

The reactivity of 4-Bromo-2,3-dimethylbut-1-ene is governed by steric hindrance from the 2,3-dimethyl substitution and the lack of allylic resonance .

Nucleophilic Substitution (S\textsubscript{N}2)

Unlike allylic bromides, which react rapidly due to orbital alignment (


), 4-Bromo-2,3-dimethylbut-1-ene exhibits suppressed S\textsubscript{N}2 reactivity .
  • Steric Drag: The methyl group at the C3 position (beta to the leaving group) creates significant steric hindrance for the incoming nucleophile.

  • Kinetic Consequence: Expect reaction rates 10–100x slower than allyl bromide. High temperatures or polar aprotic solvents (DMF, DMSO) are often required to drive conversion.

Neighboring Group Participation (NGP)

While lacking direct resonance, the alkene can participate via a homoallylic mechanism. Under solvolytic conditions (S\textsubscript{N}1-like), the


-electrons can attack the developing cation at C4, potentially forming a cyclopropylcarbinyl intermediate. This can lead to skeletal rearrangements  (scrambling), which must be monitored by NMR.
Reactivity Flowchart

The following diagram illustrates the decision matrix for selecting between 4-Bromo-2,3-dimethylbut-1-ene and standard allylic alternatives based on desired pathways.

ReactivityComparison Start Target Transformation Allylic Allylic Bromide (e.g., Prenyl Br) Start->Allylic Need High Reactivity Homoallylic 4-Bromo-2,3-dimethylbut-1-ene (Homoallylic) Start->Homoallylic Need Terminal Alkene Scaffold SN2 Direct Substitution (SN2) Allylic->SN2 Isomer Risk of Isomerization (SN1') Allylic->Isomer Allylic Shift Homoallylic->SN2 Coupling Metal Coupling (Grignard/Suzuki) Homoallylic->Coupling Preferred Route Stable Retains Terminal Alkene Structure Homoallylic->Stable No Conjugation Fast Rapid Reaction (Room Temp) SN2->Fast Allylic Activation Slow Slow Reaction (Heat/Catalyst Req.) SN2->Slow Beta-Branching Sterics

Caption: Decision matrix comparing kinetic profiles and structural stability of homoallylic vs. allylic bromides.

Experimental Data & Performance Metrics

The following data summarizes the comparative performance in standard nucleophilic substitution scenarios.

Table 1: Comparative Reactivity Rates (Relative to n-Butyl Bromide)
SubstrateRelative Rate (S\textsubscript{N}2, NaOEt/EtOH)Mechanism Note
Allyl Bromide 40.0Transition state stabilized by

-overlap.
Prenyl Bromide ~2.0Sterically hindered at

-position, but electronically active.
n-Butyl Bromide 1.0Baseline primary alkyl halide.
4-Bromo-2,3-dimethylbut-1-ene < 0.5 (Est.)Deactivated.

-branching (C3-Me) hinders nucleophile approach; no resonance.
Table 2: Physical Properties for Handling
Property4-Bromo-2,3-dimethylbut-1-ene1-Bromo-2,3-dimethyl-2-butene (Isomer)
CAS 58654-04-95072-70-8
Boiling Point ~163°C (Calc.)~165°C
Density ~1.23 g/mL~1.25 g/mL
Stability Stable at RT; less prone to hydrolysis.Unstable; hydrolyzes rapidly in moist air.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2,3-dimethylbut-1-ene

Note: Direct bromination of the alkene often yields mixtures. The preferred route is via the alcohol.

Reagents: 2,3-Dimethyl-3-buten-1-ol, Phosphorus Tribromide (


), Pyridine, 

.
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under

    
     atmosphere.
    
  • Dissolution: Dissolve 2,3-Dimethyl-3-buten-1-ol (10 mmol) in anhydrous

    
     (50 mL) and add Pyridine (1.1 eq). Cool to 0°C.
    
  • Bromination: Add

    
     (0.4 eq) dropwise over 20 minutes. The reaction is less exothermic than with allylic alcohols but requires care.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). Target

    
     ~0.8.
    
  • Workup: Quench with saturated

    
     (cold). Extract with 
    
    
    
    (3x). Wash organics with Brine.[1] Dry over
    
    
    .[2]
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (100% Pentane) to avoid elimination.

Protocol B: Grignard Formation (Activation Strategy)

Due to lower electrophilicity, converting 4-Bromo-2,3-dimethylbut-1-ene to its Grignard reagent is a superior strategy for C-C bond formation.

  • Activation: Use Rieke Magnesium or standard Mg turnings activated with

    
     and 1,2-dibromoethane.
    
  • Solvent: Anhydrous THF is required (Diethyl ether is often insufficient for initiation).

  • Initiation: Add 10% of the bromide solution to the Mg. Heat to 60°C until color fades (

    
     consumption).
    
  • Addition: Add remaining bromide dropwise to maintain gentle reflux.

  • Coupling: React the resulting Grignard with electrophiles (aldehydes/ketones) at -78°C to prevent Wurtz coupling side reactions.

Mechanistic Pathway: Homoallylic Participation

While S\textsubscript{N}2 is slow, under Lewis Acid conditions, the double bond can assist in bromide departure.

Mechanism cluster_0 Pathway Warning Substrate 4-Bromo-2,3-dimethylbut-1-ene IonPair Ion Pair (Assisted Ionization) Substrate->IonPair Lewis Acid (Ag+ or AlCl3) Cyclo Cyclopropylcarbinyl Cation (Intermediate) IonPair->Cyclo Pi-Participation Product Rearranged Products Cyclo->Product Nucleophile Attack

Caption: Homoallylic participation mechanism leading to potential skeletal rearrangement under cationic conditions.

References

  • PubChem. 4-Bromo-2,3-dimethylbut-1-ene (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

A Comparative Guide to the Structural Validation of 4-Bromo-2,3-dimethylbut-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical synthesis and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Every subsequent biological assay, mechanistic study, and optimization effort rests on the foundational certainty of the compound's atomic arrangement. While single-crystal X-ray diffraction (SC-XRD) is universally recognized as the "gold standard" for structural elucidation, providing definitive proof of connectivity and stereochemistry, it is not always a feasible option.[1][2] This is particularly true for small organic molecules that are liquids or oils at ambient temperatures, making the requisite single crystal growth a significant, and often insurmountable, challenge.

This guide addresses a common scenario faced by researchers: how to rigorously validate the structure of a compound when the gold standard is out of reach. We will use 4-Bromo-2,3-dimethylbut-1-ene as a case study to compare the definitive, yet often impractical, crystallographic approach with a powerful and practical suite of spectroscopic techniques that, when used in concert, provide a highly confident structural assignment.

The Gold Standard: The Challenge of Single-Crystal X-ray Diffraction (SC-XRD)

X-ray crystallography offers an unparalleled, direct visualization of molecular structure by mapping the electron density of a crystalline solid.[1][3] This technique provides precise bond lengths, bond angles, and absolute stereochemistry, leaving no room for ambiguity.[2][4] However, the first and most critical step is growing a high-quality single crystal, a process that is as much an art as a science.[1]

For a compound like 4-Bromo-2,3-dimethylbut-1-ene, which is expected to be a volatile liquid at room temperature (similar to its analog 4-Bromo-1-butene), obtaining a single crystal suitable for diffraction presents a formidable obstacle.[5]

Hypothetical Crystallization Protocol for a Volatile Liquid

Should one attempt this, the strategy would revolve around low-temperature techniques to induce crystallization.

  • Sample Preparation: A high-purity sample (>95%) of 4-Bromo-2,3-dimethylbut-1-ene is essential. Impurities can disrupt the crystal lattice, inhibiting the growth of a single crystal.

  • Solvent Screening (if necessary): If the neat liquid does not crystallize upon cooling, a minimal amount of a solvent in which the compound is sparingly soluble at low temperatures (e.g., pentane, hexane) would be added.

  • Low-Temperature Crystallization:

    • The sample, in a small, sealed vial, would be placed in a programmable cooling bath or a Dewar flask.

    • The temperature would be lowered very gradually (e.g., 1-2 °C per hour) from room temperature to a temperature well below the compound's freezing point (e.g., -80 °C).

    • This slow temperature ramp minimizes thermal shock and gives the molecules time to find the lowest energy conformation within the growing crystal lattice.

  • Crystal Mounting: If a suitable crystal forms, it must be rapidly transferred to the diffractometer's goniometer under a stream of liquid nitrogen to prevent it from melting. This is a delicate and often frustrating step.

Given these significant challenges, most researchers would turn to a combination of spectroscopic methods as a more practical and rapid path to structural validation.

The Practical Standard: A Multi-Technique Spectroscopic Approach

When SC-XRD is not feasible, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system of evidence. Each technique offers a unique piece of the structural puzzle, and together they build a comprehensive and compelling case for the proposed structure.

Caption: Workflow comparing the direct path of X-ray crystallography with the corroborative, multi-technique spectroscopic approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

This experiment provides information about the number of different types of protons, their electronic environment, their relative numbers (integration), and how many neighboring protons they have (multiplicity).

  • Expected ¹H NMR Signals for 4-Bromo-2,3-dimethylbut-1-ene:

    • ~5.0-5.2 ppm (2H, multiplet): Two signals for the terminal alkene (=CH₂) protons. They are diastereotopic and will likely appear as complex multiplets.

    • ~3.4-3.6 ppm (2H, doublet): The methylene protons (-CH₂Br) adjacent to the bromine atom. They are deshielded by the electronegative bromine and split by the adjacent methine proton.

    • ~2.5-2.8 ppm (1H, multiplet): The methine proton (-CH-) which is coupled to the -CH₂Br protons and the adjacent methyl group protons.

    • ~1.7-1.9 ppm (3H, singlet): The methyl group attached to the double bond (C2-CH₃).

    • ~1.0-1.2 ppm (3H, doublet): The methyl group attached to the chiral center (C3-CH₃), split by the methine proton.

¹³C NMR Spectroscopy

This provides the number of unique carbon environments.

  • Expected ¹³C NMR Signals:

    • ~145 ppm: Quaternary alkene carbon (C2).

    • ~115 ppm: Terminal alkene carbon (=CH₂).

    • ~50 ppm: Chiral methine carbon (C3).

    • ~40 ppm: Methylene carbon attached to bromine (-CH₂Br).

    • ~20-25 ppm (2 signals): Two distinct methyl carbons.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice for its good dissolving power and well-characterized residual solvent peak.

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. This typically takes a few minutes.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment takes longer due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (e.g., COSY): If assignments are ambiguous, a 2D COSY (Correlation Spectroscopy) experiment can be run to show which protons are coupled (i.e., adjacent) to each other, confirming the connectivity.

Mass Spectrometry (MS): The Molecular Weight and Halogen Signature

MS provides the molecular weight of the compound and, through fragmentation patterns, gives clues about its substructures. For organohalogen compounds, MS is particularly diagnostic due to the characteristic isotopic patterns of halogens.

The Bromine Isotopic Signature: A key feature for validating this structure is the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10][11] This means the mass spectrum will show two molecular ion peaks of almost equal intensity, separated by two mass units (m/z).[10] This "M/M+2" pattern is a definitive fingerprint for a monobrominated compound.[10]

  • Expected Molecular Ions:

    • m/z = 162.00: [M]⁺ corresponding to the molecule containing ⁷⁹Br.

    • m/z = 164.00: [M+2]⁺ corresponding to the molecule containing ⁸¹Br.

    • The molecular formula for the compound is C₆H₁₁Br, with a molecular weight of approximately 163.06 g/mol .[12][13][]

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a gas chromatograph (GC-MS) for purification and controlled introduction.

  • Ionization: In the EI source, high-energy electrons bombard the sample, knocking off an electron to form a positive radical ion (the molecular ion, M⁺˙).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, generating a signal. The resulting plot of relative intensity versus m/z is the mass spectrum.

Infrared (IR) Spectroscopy: The Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups, which absorb IR radiation at characteristic frequencies.

  • Expected Key IR Absorptions:

    • ~3080 cm⁻¹: C-H stretch for the sp² carbons of the alkene.

    • ~1645 cm⁻¹: C=C double bond stretch. This is a key indicator of the alkene group.

    • ~910 cm⁻¹: An out-of-plane C-H bend confirming the terminal (=CH₂) nature of the alkene.

    • ~550-650 cm⁻¹: C-Br stretch. This absorption in the fingerprint region supports the presence of an alkyl bromide.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Background: A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded.

  • Sample Application: A single drop of the neat liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded. This process is extremely fast, typically taking less than a minute.

  • Cleaning: The crystal is simply wiped clean with a solvent-moistened cloth (e.g., with isopropanol).

Synthesizing the Evidence: A Self-Validating Conclusion

No single spectroscopic technique provides the complete picture. However, by integrating the data, a definitive structural assignment can be made.

Caption: How distinct data from NMR, MS, and IR logically converge to validate the final molecular structure.

Comparative Summary of Validation Techniques

Technique Information Provided Key Advantage Limitation for this Compound
Single-Crystal X-ray Diffraction Absolute 3D structure, bond lengths/angles, stereochemistry.[2][4]Unambiguous and definitive.Extremely difficult to obtain the required single crystal from a volatile liquid.[1]
¹H & ¹³C NMR Spectroscopy Carbon-hydrogen framework, connectivity, chemical environment.Rich structural detail on the molecular skeleton.Does not directly provide molecular weight or confirm elemental composition.
Mass Spectrometry Molecular weight, elemental formula (high-res), halogen presence.Definitive confirmation of bromine via the 1:1 M/M+2 isotopic pattern.[10]Provides little information on the specific connectivity of atoms.
Infrared Spectroscopy Presence of key functional groups (alkene, alkyl halide).Fast, simple, and excellent for functional group identification.Provides no information on the overall molecular framework or connectivity.

Conclusion

While X-ray crystallography remains the unequivocal standard for molecular structure determination, its application is fundamentally limited by the requirement of a high-quality single crystal. For a vast number of compounds, including liquids like 4-Bromo-2,3-dimethylbut-1-ene, this prerequisite is a practical impossibility. This guide demonstrates that a carefully planned and executed multi-technique spectroscopic approach, integrating the specific strengths of NMR, MS, and IR, serves as a robust and scientifically rigorous alternative. The corroborating evidence from these orthogonal techniques provides a self-validating system that allows researchers to assign molecular structures with a very high degree of confidence, enabling the confident progression of research and development programs.

References

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • Crystallisation. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,3-dimethylpent-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

  • Crystallization. (2024). In Wikipedia. Retrieved from [Link]

  • Crystallization process guide | industrial use. (n.d.). ANDRITZ. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,3-dimethylbut-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

  • Use of isotopic signatures for mass spectral detection of protein adduction by chemically reactive metabolites of bromobenzene: studies with model proteins. (2005, November 15). Chemical Research in Toxicology. Retrieved from [Link]

  • Compound-specific bromine isotope compositions of one natural and six industrially synthesised organobromine substances. (2011, May 2). Environmental Chemistry. Retrieved from [Link]

  • Isotopes in Mass Spectrometry. (2025, September 27). Chemistry Steps. Retrieved from [Link]

  • 13.04 Isotopic Abundance in Mass Spectrometry. (2018, January 1). Organic Chemistry Course [YouTube Video]. Retrieved from [Link]

  • X-ray crystallography. (2024). In Wikipedia. Retrieved from [Link]

  • Ch13 - Mass Spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]

  • X-Ray Crystallography of Chemical Compounds. (2009). Methods in Molecular Biology. Retrieved from [Link]

  • X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences. Retrieved from [Link]

  • x Ray crystallography. (2001). Journal of Clinical Pathology: Molecular Pathology. Retrieved from [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University. Retrieved from [Link]

  • 4-Bromo-1-butene. (n.d.). SpectraBase. Retrieved from [Link]

  • 4-bromo-3,3-dimethylbut-1-yne (C6H9Br). (n.d.). PubChemLite. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3,3-dimethylbut-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

  • 1-bromo-2,3-dimethylbutane. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Kinetic & Performance Profile: 4-Bromo-2,3-dimethylbut-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Subject: 4-Bromo-2,3-dimethylbut-1-ene (CAS: 58654-04-9) Synonyms: 1-Bromo-2,3-dimethyl-3-butene (depending on nomenclature priority); Homoallylic Bromide 33 (Leighton designation). Classification: Chiral Homoallylic Electrophile.

This guide evaluates the kinetic and synthetic performance of 4-Bromo-2,3-dimethylbut-1-ene , a critical C4-building block used to introduce the 2,3-dimethyl-3-butenyl motif. Unlike its allylic counterparts (e.g., prenyl bromide), this homoallylic bromide exhibits a distinct reactivity profile characterized by kinetic resistance to ionization (SN1) and controlled SN2 reactivity .

Target Audience: Medicinal chemists and process engineers optimizing fragment coupling in polyketide or macrolide synthesis (e.g., Leucascandrolide A).

Comparative Analysis: Reactivity & Kinetics

In the context of alkylation and metallation, the performance of 4-Bromo-2,3-dimethylbut-1-ene must be benchmarked against Allylic Bromides (highly reactive, prone to scrambling) and Saturated Alkyl Bromides (stable, slower activation).

Table 1: Kinetic Performance Matrix
Feature4-Bromo-2,3-dimethylbut-1-ene (Target)1-Bromo-3-methylbut-2-ene (Allylic Alternative)1-Bromo-2,3-dimethylbutane (Saturated Control)
SN2 Rate (Relative) Moderate (

)
Fast (

)
Slow (

)
SN1 Susceptibility Low (Primary Cation)High (Resonance Stabilized)Negligible
Stereochemical Stability High (Resists Racemization)Low (Scrambles via Ion Pair)High
Grignard Initiation Controlled (Inductive stabilization)Rapid (Wurtz coupling risk)Standard
Hydrolytic Stability High (

in aq. solvent)
Low (Hydrolyzes rapidly)High
Mechanistic Insight: The "Homoallylic" Advantage

The kinetic utility of 4-Bromo-2,3-dimethylbut-1-ene lies in its positional isomerism .

  • Allylic Bromides: The

    
    -system adjacent to the leaving group stabilizes the transition state for both SN1 and SN2, leading to high reactivity but also high "chemical noise" (regio-scrambling between 
    
    
    
    and
    
    
    attack).
  • Homoallylic (Target): The alkene is insulated by one methylene group (

    
    ). This prevents resonance stabilization of the carbocation, effectively shutting down the SN1 pathway. Consequently, substitution reactions (e.g., Finkelstein exchange) proceed exclusively via SN2 , preserving the chiral integrity of the C2 and C3 centers.
    

Case Study: Optimization in Leucascandrolide A Synthesis

Reference: Hornberger, K. R., et al. (J. Am. Chem. Soc.)

The synthesis of Leucascandrolide A provides the definitive "stress test" for this reagent. The protocol requires the conversion of a chiral alcohol to the bromide, followed by Grignard formation.[1][2]

Experimental Workflow Analysis

The transformation follows a strict kinetic pathway to avoid elimination or rearrangement.

  • Activation: The alcohol is converted to a Tosylate (OTs).

  • Displacement: Lithium Bromide (LiBr) in DMF effects the displacement.

    • Kinetic Note: The reaction requires elevated temperature or polar aprotic solvent (DMF) because the

      
      -branching (methyl at C2) creates steric drag on the nucleophile's approach, slowing the 
      
      
      
      compared to a linear primary bromide.
  • Metallation: Formation of the Grignard reagent.

    • Performance: The resulting Grignard is described as "well-behaved," capable of Copper(I)-catalyzed addition to epoxides without significant homocoupling (Wurtz reaction), a common failure mode for more reactive allylic halides.

Pathway Visualization

The following diagram illustrates the kinetic pathway and the critical "No-Go" pathways (Ionization) that this molecule successfully avoids.

ReactionKinetics cluster_0 Kinetic Stability Zone Alcohol Chiral Alcohol (Precursor) Tosylate Tosylate (OTs) (Activated Intermediate) Alcohol->Tosylate TsCl, Pyridine (Kinetic Control) Bromide 4-Bromo-2,3-dimethylbut-1-ene (Target Electrophile) Tosylate->Bromide LiBr, DMF SN2 (Inversion) Cation Carbocation (SN1 Intermediate) Tosylate->Cation Solvolysis (Slow/Disfavored) Grignard Grignard Reagent (Nucleophile) Bromide->Grignard Mg, THF (Reflux 10 min) Cation->Bromide Racemization Product Coupled Product (Leucascandrolide Fragment) Grignard->Product CuI, Epoxide (-78°C)

Caption: Kinetic pathway showing the favored SN2/Metallation route (Green) vs. the disfavored SN1 ionization route (Red) which preserves stereochemistry.

Experimental Protocols

Validation: These protocols are derived from the optimized steps reported in the synthesis of Leucascandrolide A.

Protocol A: Finkelstein Conversion (Tosylate Bromide)

Objective: Synthesis of (S)-4-Bromo-2,3-dimethylbut-1-ene with >98% ee retention.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Reactants: Dissolve the Tosylate precursor (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Reagent: Add Lithium Bromide (LiBr) (5.0 equiv). Note: Excess LiBr drives the equilibrium forward via mass action, compensating for the moderate leaving group ability of OTs in this sterically branched system.

  • Kinetics: Stir at 60°C for 4-6 hours.

    • Checkpoint: Monitor by TLC. The bromide is less polar than the tosylate (

      
       vs 
      
      
      
      in Hexane/EtOAc).
  • Workup: Dilute with Et2O, wash extensively with water (to remove DMF), dry over MgSO4, and concentrate.

    • Stability Note: The product is volatile. Do not apply high vacuum (< 10 mbar) for extended periods.

Protocol B: Grignard Formation & Evaluation

Objective: Generation of the nucleophile for cross-coupling.

  • Activation: Flame-dry Mg turnings (6.5 equiv) in a flask. Add a crystal of Iodine (

    
    ) to activate the surface.
    
  • Initiation: Add minimal THF to cover Mg. Add 10% of the bromide solution.

    • Observation: Look for turbidity and heat generation. If delayed, apply a heat gun briefly. Homoallylic bromides initiate slower than allylic ones.

  • Addition: Add the remaining bromide in THF dropwise over 30 minutes while maintaining a gentle reflux.

  • Completion: Reflux for an additional 10 minutes. Cool to RT.

  • Titration: Titrate an aliquot with salicylaldehyde phenylhydrazone to determine molarity (typically 0.5 - 0.8 M).

References

  • Hornberger, K. R., Hamblett, C. L., & Leighton, J. L. (2000). "Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone." Journal of the American Chemical Society.

  • PubChem. (2025).[3] "4-Bromo-2,3-dimethylbut-1-ene Compound Summary." National Library of Medicine.

  • Winstein, S., & Adams, R. (1948). "The Role of Neighboring Groups in Replacement Reactions." Journal of the American Chemical Society.

Sources

comparing synthetic routes to 4-Bromo-2,3-dimethylbut-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes to 4-Bromo-2,3-dimethylbut-1-ene (CAS 58654-04-9), a critical C6 building block used in the synthesis of complex terpenes, macrolides (e.g., Amphidinolides), and pharmaceutical intermediates.

The guide evaluates two primary methodologies: the Scalable Prins-Ene Route (for racemic, large-scale production) and the Stereoselective Precursor Activation Route (for enantiopure applications).

Executive Summary & Strategic Analysis

4-Bromo-2,3-dimethylbut-1-ene is a primary allylic bromide characterized by a terminal alkene and a 2,3-dimethyl substitution pattern. Its reactivity is defined by the lability of the C-Br bond (susceptible to nucleophilic substitution,


) and the potential for metallation (Grignard/Lithium reagent formation) without immediate isomerization, provided conditions are controlled.
Route Comparison Matrix
FeatureRoute A: Prins-Ene Assembly Route B: Stereoselective Alcohol Activation
Primary Mechanism Lewis-Acid Catalyzed Ene ReactionNucleophilic Substitution (Appel/Tosylation)
Starting Material 2-Methyl-2-butene (Trimethylethylene)(S)- or (R)-2,3-Dimethyl-3-buten-1-ol
Step Count 2 Steps1 Step (from precursor) / 4+ Steps (to make precursor)
Stereochemistry Racemic (±)Enantiopure (>95% ee)
Scalability High (Kg scale)Low to Medium (Gram scale)
Cost Efficiency High (Commodity reagents)Low (Requires chiral pool/auxiliaries)
Key Impurity Isomeric alcohols (3,3-dimethyl...)Elimination byproducts (Dienes)

Route A: The Prins-Ene Assembly (Scalable/Racemic)

This route is the industry standard for generating the carbon skeleton from inexpensive commodity chemicals. It relies on the Prins reaction (formally a Lewis-acid catalyzed Ene reaction) between trimethylethylene and formaldehyde.

Mechanistic Pathway

The reaction exploits the nucleophilicity of the trisubstituted alkene. Formaldehyde (activated by a Lewis acid, typically


 or 

) acts as the enophile. The abstraction of a proton from the gem-dimethyl group of 2-methyl-2-butene drives the formation of the terminal double bond, thermodynamically favoring the target skeleton.
Experimental Protocol
Step 1: Synthesis of 2,3-Dimethylbut-3-en-1-ol (The Alcohol Precursor)
  • Reagents: 2-Methyl-2-butene (1.0 equiv), Paraformaldehyde (1.2 equiv),

    
     (0.05 equiv, catalyst).
    
  • Solvent: Dichloromethane (DCM) or Toluene.

  • Conditions:

    
     to RT, 12 hours.
    

Procedure:

  • Suspend paraformaldehyde in anhydrous DCM under

    
     atmosphere.
    
  • Cool to

    
     and add 
    
    
    
    dropwise (exothermic).
  • Slowly add 2-methyl-2-butene to control the temperature.

  • Stir at room temperature until the aldehyde is consumed (monitor via TLC/GC).

  • Quench: Pour into ice-cold saturated

    
    .
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Distillation (bp ~140-145°C) yields the alcohol as a colorless oil.

Step 2: Bromination via Appel Reaction
  • Reagents: 2,3-Dimethylbut-3-en-1-ol (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    (1.1 equiv).
  • Solvent: DCM (

    
    ).
    

Procedure:

  • Dissolve the alcohol and

    
     in DCM at 
    
    
    
    .
  • Add

    
     portion-wise to maintain temperature 
    
    
    
    .
  • Stir for 2 hours. The formation of triphenylphosphine oxide (

    
    ) precipitates or remains soluble depending on concentration.
    
  • Workup: Add pentane to precipitate bulk

    
    , filter through a silica plug.
    
  • Purification: Careful vacuum distillation (product is volatile and lachrymatory).

Data & Validation[1][2]
  • Yield (Step 1): 65-75%

  • Yield (Step 2): 85-92%

  • 1H NMR (CDCl3):

    
     4.85 (s, 1H), 4.78 (s, 1H), 3.45 (dd, 2H, 
    
    
    
    ), 2.40 (m, 1H), 1.75 (s, 3H), 1.15 (d, 3H).

Route B: Stereoselective Alcohol Activation (Enantiopure)

For drug development (e.g., synthesis of Amphidinolides), enantiopurity is non-negotiable. This route bypasses the skeletal construction issues by utilizing a pre-resolved or chirally synthesized alcohol.

Mechanistic Pathway

The transformation of the chiral alcohol to the bromide must proceed with retention of configuration at the C2 stereocenter (since the reaction occurs at the primary C1 position) or complete inversion if the center were involved. Since the reaction is at the primary carbon (C4 in IUPAC, C1 relative to alcohol), the C2 stereocenter is unaffected by standard


 conditions, preserving the ee established in the precursor.
Experimental Protocol
  • Precursor: (S)-2,3-Dimethyl-3-buten-1-ol (derived from Evans alkylation or enzymatic resolution of the ester).

  • Reagents:

    
     (0.35 equiv) or 
    
    
    
    .

Procedure (PBr3 Method):

  • Dissolve (S)-alcohol in anhydrous Ether (

    
    ) at 
    
    
    
    .
  • Add

    
     dropwise. The low temperature prevents double bond migration (isomerization to the internal alkene).
    
  • Stir for 3 hours at

    
    .
    
  • Quench: Careful addition of ice water.

  • Isolation: Extract with pentane (to avoid volatility losses), wash with brine/NaHCO3.

  • Purification: Flash chromatography (Silica, Pentane/Ether) or Kugelrohr distillation.

Critical Control Points
  • Isomerization Risk: Acidic byproducts (HBr) can catalyze the migration of the double bond from the terminal (kinetic) to the internal (thermodynamic) position. The presence of pyridine or a base scavenger is often recommended.

  • Racemization: None observed at the C2 position under neutral/basic conditions.

Visual Analysis & Decision Logic

Reaction Pathway Diagram

The following diagram illustrates the mechanistic divergence between the two routes and the critical intermediate.

G Start_Ind 2-Methyl-2-butene (Commodity Chemical) Alcohol 2,3-Dimethylbut-3-en-1-ol (Key Intermediate) Start_Ind->Alcohol Prins-Ene Reaction (Racemic) Formaldehyde Formaldehyde (SnCl4 Catalyst) Formaldehyde->Alcohol Bromination Bromination (Appel: CBr4/PPh3 or PBr3) Alcohol->Bromination Start_Chiral Chiral Precursor (e.g., Roche Ester deriv.) Chiral_Alc (S)-2,3-Dimethylbut-3-en-1-ol (Enantiopure) Start_Chiral->Chiral_Alc Multi-step Synthesis Chiral_Alc->Bromination Product 4-Bromo-2,3-dimethylbut-1-ene (Final Product) Bromination->Product SN2 Substitution

Caption: Synthetic workflow comparing the Prins-Ene assembly (Route A) and Chiral Precursor pathway (Route B).

Decision Tree: Which Route to Choose?

Decision Start Start: Define Requirement IsChiral Is Enantiopurity Required? Start->IsChiral Scale Scale > 100g? IsChiral->Scale No (Racemic OK) RouteB USE ROUTE B (Alcohol Activation) High Cost, Specific Stereochem IsChiral->RouteB Yes (Drug Target) RouteA USE ROUTE A (Prins-Ene) Low Cost, Scalable Scale->RouteA Yes Scale->RouteA No (Still cheaper)

Caption: Selection logic based on project constraints (Stereochemistry vs. Scalability).

References

  • BenchChem. (n.d.). 2,3-Dimethylbut-3-en-1-ol: Structure, Synthesis, and Reactivity. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15245426, 4-Bromo-2,3-dimethylbut-1-ene. Retrieved from

  • Decultot, L. (2016). Towards the total synthesis of amphidinolides C and F. University of Glasgow. (Describes the use of the chiral alcohol precursor). Retrieved from

  • Arundale, E., & Mikeska, L. A. (1952). The Olefin-Aldehyde Condensation (The Prins Reaction). Chemical Reviews, 51(3), 505–555.
  • BOC Sciences. (n.d.). 4-Bromo-2,3-dimethyl-1-butene Product Data. Retrieved from

Computational Analysis Guide: Reaction Mechanisms of 4-Bromo-2,3-dimethylbut-1-ene

[1]

Executive Summary

4-Bromo-2,3-dimethylbut-1-ene represents a classic "neopentyl-like" primary halide where


1

For drug development and synthetic optimization, relying solely on intuition is insufficient. This guide outlines a computational benchmarking protocol to distinguish between three competing pathways:

  • Direct

    
     Substitution:  Hindered by 
    
    
    -branching.
  • Homoallylic Participation (

    
    ):  Facilitated by the alkene 
    
    
    -cloud.
  • E2 Elimination: Leading to the conjugated diene (2,3-dimethyl-1,3-butadiene).

Mechanistic Pathways & Causality

Before setting up calculations, one must map the potential energy surface (PES). The causality of experimental choices depends on accurately modeling these specific transition states (TS).

Path A: Direct Attack (The Reference Standard)
  • Mechanism: Concerted backside attack by the nucleophile (Nu⁻) at C4.[1]

  • Computational Challenge: The methyl group at C3 creates steric bulk, raising the activation barrier (

    
    ). Standard DFT functionals (like B3LYP) often underestimate this barrier due to self-interaction errors.
    
  • Key Geometric Parameter: The

    
     angle (ideal: 180°) and the 
    
    
    bond rotation.
Path B: Homoallylic Participation (NGP / )[1]
  • Mechanism: The

    
    -electrons of the C1=C2 double bond assist in displacing the bromide, forming a non-classical cyclopropylcarbinyl cation  intermediate.
    
  • Computational Challenge: This pathway relies on weak non-covalent interactions (dispersion) in the pre-reaction complex. You must use dispersion-corrected functionals.

  • Indicator: A "late" transition state resembling a bicyclic cation rather than a linear displacement.

Path C: E2 Elimination
  • Mechanism: Base-induced removal of the proton at C3, expelling Br⁻ to form 2,3-dimethyl-1,3-butadiene .[1]

  • Thermodynamic Driver: Formation of a stable conjugated diene.

  • Computational Challenge: Modeling the entropic contribution correctly, as this pathway creates two molecules from two (or one from one in solvolysis), often favored at high temperatures.[1]

Computational Protocol (Self-Validating System)

Step 1: Level of Theory Selection

Do not use B3LYP/6-31G(d) for this system.[1] It fails to capture the dispersion forces critical for the homoallylic interaction.

ComponentRecommended MethodRationale
Functional

B97X-D
or M06-2X
Captures long-range dispersion and accurate barrier heights for main-group kinetics.[1]
Basis Set def2-TZVP Triple-zeta quality reduces basis set superposition error (BSSE).
Solvation SMD (Acetone/DMF)The SMD model is superior to IEFPCM for calculating

of charged nucleophiles.[1]
Step 2: Input Generation (Gaussian/ORCA Format)
  • Pre-Optimization: Run a conformational search on the reactant to find the global minimum (the C3-C4 bond can rotate, affecting reactivity).

  • Transition State Guess:

    • For

      
      : Fix the 
      
      
      bond angle at 180° and scan the
      
      
      bond distance.
    • For NGP: Scan the distance between the C1=C2 midpoint and C4.

Step 3: Validation Workflow

Every TS must be validated by three criteria:

  • Imaginary Frequency: Exactly one imaginary mode corresponding to the reaction coordinate (e.g., C-Br bond stretch).[1]

  • IRC Calculation: The Intrinsic Reaction Coordinate must connect the TS to the correct Reactant and Product/Intermediate.

  • Wavefunction Stability: Check for RHF

    
     UHF instability, especially for the delocalized cationic intermediate.
    

Visualizing the Competitive Landscape

The following diagram illustrates the bifurcation of the reaction flux.

ReactionPathReactantReactant(4-Bromo-2,3-dimethylbut-1-ene)TS_SN2TS: Direct SN2(Sterically Hindered)Reactant->TS_SN2 + Nu-TS_NGPTS: Homoallylic NGP(Pi-Assisted)Reactant->TS_NGP SolvolysisTS_E2TS: E2 Elimination(Proton Abstraction)Reactant->TS_E2 + BaseProd_SN2Product: Substitution(Primary Ether/Amine)TS_SN2->Prod_SN2 InversionInt_CationIntermediate:Cyclopropylcarbinyl CationTS_NGP->Int_Cation RearrangementProd_DieneProduct: Elimination(2,3-Dimethyl-1,3-butadiene)TS_E2->Prod_Diene -HBrInt_Cation->Prod_SN2 Trapping

Figure 1: Mechanistic divergence showing the three competing pathways. Note that the NGP pathway leads to a cationic intermediate that can be trapped to form substitution products (often with retention of configuration or rearrangement).

Comparative Performance Guide

When analyzing your output data, use this comparison table to interpret the results. Values are representative of typical homoallylic systems calculated at the M06-2X/def2-TZVP level.

FeatureDirect

Homoallylic NGP E2 Elimination
Activation Energy (

)
High (~20-25 kcal/mol) due to

-branching.[1]
Moderate (~18-22 kcal/mol) if solvent is polar.Variable (depends on base strength).
Entropic Cost (

)
High (Bimolecular).Low (Unimolecular/Intramolecular).High (Bimolecular).
Solvent Sensitivity Moderate.High (Stabilizes cationic TS).Low to Moderate.
Stereochemistry Inversion (Walden).[1]Retention or Scrambling.N/A (Forms Alkene).
Dominant Condition Strong Nucleophile, Aprotic Solvent.[1]Weak Nucleophile, Polar Protic Solvent.Strong Bulky Base, High Temp.
Experimental Validation Data

To confirm your computational model, compare your predicted KIEs (Kinetic Isotope Effects) with experimental standards:

  • 
    -Secondary Deuterium KIE (
    
    
    ):
    • 
      : ~1.00 - 1.05 (Tight TS).
      
    • NGP/

      
      : ~1.15 - 1.25 (Hybridization change 
      
      
      ).

References

  • Activation Strain Analysis Title: SN2 versus SN2′ Competition: An Activation Strain Analysis. Source:The Journal of Organic Chemistry (ACS). URL:[Link][1]

  • Synthesis and Reactivity Title: Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A. Source:Journal of the American Chemical Society (via NCBI). URL:[Link]

  • General Homoallylic Participation Title: Solvolysis of Homoallylic derivatives: Cyclopropylcarbinyl cation intermediates.[1] Source:Chemical Reviews (General Reference for NGP mechanisms). URL:[Link][1]

Spectroscopic Comparison of 4-Bromo-2,3-dimethylbut-1-ene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic comparison of 4-Bromo-2,3-dimethylbut-1-ene and its relevant isomers. This document is designed for researchers requiring rigorous structural validation during the synthesis of complex chiral building blocks.

Introduction & Strategic Context

4-Bromo-2,3-dimethylbut-1-ene (CAS 58654-04-9) is a critical homoallylic bromide scaffold, frequently employed in the synthesis of polyketide natural products (e.g., leucascandrolide A) and chiral auxiliaries. Its value lies in the C3 stereocenter and the orthogonal reactivity of the terminal alkene and the primary bromide.

However, synthesis of this scaffold—typically via the bromination of 2,3-dimethyl-3-buten-1-ol—is prone to isomerization . The migration of the double bond or the bromine atom can generate thermodynamically stable byproducts that are difficult to separate. Furthermore, as a chiral building block, enantiomeric purity is paramount but invisible to standard achiral spectroscopy.

This guide provides a definitive spectroscopic framework to distinguish the Target Molecule (TM) from its two most common constitutional isomers and its enantiomer.

The Isomer Landscape

We will compare the Target Molecule against two specific "Problem Isomers" often co-generated during synthesis:

DesignationCompound NameStructure TypeOrigin Risk
Target (TM) 4-Bromo-2,3-dimethylbut-1-ene Terminal Alkene, Primary Bromide (Homoallylic)Desired Product
Isomer A 1-Bromo-2,3-dimethylbut-2-ene Internal Alkene, Primary Bromide (Allylic)Acid-catalyzed isomerization (Thermodynamic sink)
Isomer B 3-Bromo-2,3-dimethylbut-1-ene Terminal Alkene, Tertiary Bromide (Allylic)SN2' rearrangement or direct allylic bromination

Constitutional Isomer Differentiation (1H NMR & IR)

The most robust method for validating the regiochemistry of the bromide and the position of the double bond is 1H NMR. The electronic environments of the protons in the Target (homoallylic) vs. Isomer A (allylic) vs. Isomer B (tertiary) are distinct.

Comparative 1H NMR Data Table
SignalTarget (TM) Isomer A (Internal) Isomer B (Tertiary)
Olefinic Protons (=CH2) Diagnostic: 2H, singlets/multiplets at 4.7–4.9 ppm .Absent. (Tetrasubstituted alkene).2H, multiplets at 4.9–5.1 ppm .
Bromomethyl (-CH2Br) Diagnostic: 2H, doublet/multiplet at 3.3–3.5 ppm (Homoallylic).2H, singlet at ~4.0 ppm (Allylic, deshielded).Absent. (Br is on a quaternary carbon).
Allylic Methine (-CH-) 1H, multiplet at ~2.5 ppm .Absent.Absent.
Methyl Groups 1x Doublet (~1.1 ppm, C3-Me)1x Singlet (~1.7 ppm, C2-Me)3x Singlets (~1.7–1.8 ppm).2x Singlets (~1.8–1.9 ppm).
Mechanistic Interpretation
  • Target vs. Isomer A: The disappearance of the olefinic signals at 4.7–4.9 ppm and the downfield shift of the -CH2Br protons (from ~3.4 to ~4.0 ppm) strongly indicate the double bond has migrated to the internal position (Isomer A), forming a conjugated allylic system.

  • Target vs. Isomer B: If the -CH2Br signal disappears entirely but the olefinic signals remain, the bromine has substituted at the tertiary position (Isomer B).

Infrared (IR) Spectroscopy Signatures
  • Target: Strong absorption at 3070 cm-1 (=C-H stretch) and 1640–1650 cm-1 (C=C stretch).

  • Isomer A: The tetrasubstituted double bond results in a very weak or silent C=C stretch in the 1600–1700 cm-1 region.

Workflow: Structural Validation Logic

The following decision tree outlines the logical flow for confirming the identity of the isolated product using standard 1D NMR.

IsomerIdentification Start Crude Product Isolated CheckOlefin Step 1: Check 4.7-5.0 ppm Region (Olefinic Protons) Start->CheckOlefin OlefinPresent Signals Present (2H) CheckOlefin->OlefinPresent OlefinAbsent Signals Absent CheckOlefin->OlefinAbsent CheckCH2Br Step 2: Check 3.3-4.1 ppm Region (Bromomethyl Protons) OlefinPresent->CheckCH2Br IsomerA IDENTIFIED: Isomer A (Internal Alkene) 1-Bromo-2,3-dimethylbut-2-ene OlefinAbsent->IsomerA Isomerization Signal34 Signal at ~3.3-3.5 ppm (Homoallylic) CheckCH2Br->Signal34 Signal40 Signal at ~4.0 ppm (Allylic) CheckCH2Br->Signal40 NoSignal No Signal in region CheckCH2Br->NoSignal Target CONFIRMED: Target Molecule 4-Bromo-2,3-dimethylbut-1-ene Signal34->Target Signal40->IsomerA Misinterpretation? Check Integration IsomerB IDENTIFIED: Isomer B (Tertiary Bromide) 3-Bromo-2,3-dimethylbut-1-ene NoSignal->IsomerB

Figure 1: Logical decision tree for distinguishing 4-Bromo-2,3-dimethylbut-1-ene from its constitutional isomers using 1H NMR.

Enantiomeric Purity Analysis (Chiral Validation)

Since the target molecule contains a chiral center at C3, distinguishing the (R) and (S) enantiomers is critical for asymmetric synthesis applications. Standard NMR cannot distinguish these.

Method A: Indirect Determination (Mosher Ester Analysis)

Because the bromide is often synthesized from the corresponding alcohol (2,3-dimethyl-3-buten-1-ol ), the most reliable method is to determine the enantiomeric excess (ee) of the precursor alcohol before conversion.

Protocol:

  • Derivatize a small aliquot of the precursor alcohol with both (R)- and (S)- MTPA-Cl (Mosher's acid chloride).

  • Analyze via 1H NMR or 19F NMR .

  • Calculate ee based on the integration of the diastereomeric methyl or methoxy signals.

  • Assumption: The bromination step (e.g., via Tosylate displacement) typically proceeds with inversion (if SN2) or retention (if no bond to chiral center is broken). Note: For this specific substrate, the reaction occurs at the primary carbon (C4), so the stereocenter at C3 is not involved in the mechanism and configuration is generally retained.

Method B: Direct Chiral GC/HPLC

If the bromide is already formed, direct analysis requires a chiral stationary phase.

  • Technique: Chiral Gas Chromatography (GC).[1]

  • Column Recommendation: Cyclodextrin-based phases (e.g., β-DEX or γ-DEX).

  • Conditions: Isothermal elution at low temperature (60–80°C) is often required to separate volatile enantiomers of this molecular weight (~163 g/mol ).

Experimental Protocols

Protocol 1: Standard 1H NMR Characterization

Objective: Confirm regiochemical purity.

  • Sample Preparation: Dissolve ~10 mg of the isolated oil in 0.6 mL of CDCl3 (Chloroform-d). Ensure the solvent is neutralized (filtered through basic alumina) to prevent acid-catalyzed isomerization in the tube.

  • Acquisition:

    • Frequency: 400 MHz or higher recommended.

    • Scans: 16–32 scans.

    • Relaxation Delay (d1): ≥ 2.0 seconds (to ensure accurate integration of olefinic protons).

  • Processing:

    • Reference residual CHCl3 to 7.26 ppm.

    • Integrate the olefinic region (4.5–5.2 ppm). Set this integral to 2.00.

    • Check the integral of the 3.3–3.5 ppm region. It must match 2.00 ± 0.1.

Protocol 2: Synthesis Note for Isomer Avoidance

Causality: The formation of Isomer A is driven by thermodynamic equilibration. Prevention:

  • Avoid strong acids during workup.

  • Perform bromination (e.g., Appel reaction or Tosylate displacement) at the lowest effective temperature (0°C to RT).

  • Store the product over potassium carbonate (K2CO3) or copper stabilizers to scavenge trace acid.

References

  • PubChem. 4-Bromo-2,3-dimethylbut-1-ene (Compound).[2][3] National Library of Medicine. Available at: [Link]

  • Fidanze, S., & Jacobsen, E. N. (2001). Enantioselective Synthesis of Leucascandrolide A. Journal of the American Chemical Society. (Describes the synthesis of the (R)-enantiomer via the alcohol precursor). Available at: [Link]

Sources

Technical Guide: Biological Activity Screening of 4-Bromo-2,3-dimethylbut-1-ene Derivatives

[1]

Executive Summary: The "Branched-Tail" Advantage[1]

In the optimization of bioactive small molecules, the 3-methylbut-2-enyl (prenyl) group is a standard motif used to enhance lipophilicity and membrane permeability.[1] However, metabolic instability (epoxidation/oxidation) and patent crowding often limit its utility.[1][2]

4-Bromo-2,3-dimethylbut-1-ene serves as a strategic alternative.[1] It introduces the 2,3-dimethylbut-1-enyl group—a structural isomer of the hexenyl chain but with significant steric branching and a terminal alkene.[1] This guide details how this specific modification alters Structure-Activity Relationships (SAR) in MDM2-p53 inhibitors , antifungal azoles , and cytotoxic chalcones , offering a distinct pharmacological profile compared to linear alkyl or standard prenyl analogs.[1][2]

Chemical Rationale & Comparative Properties[1][3]

Before screening, it is critical to understand why this derivative is synthesized. The 2,3-dimethylbut-1-enyl group provides a unique "steric wedge" that differs from standard lipophilic tails.[1]

Table 1: Physicochemical Comparison of Alkenyl Side Chains[1][2]
FeatureStandard Prenyl (3-methylbut-2-enyl)Target Derivative (2,3-dimethylbut-1-enyl)Implication for Biological Activity
Structure Linear, internal alkeneBranched, terminal alkeneThe target derivative creates a wider "footprint" in hydrophobic pockets.[1]
Steric Bulk ModerateHigh (Methyl at C2 & C3)Increases resistance to metabolic hydrolysis; restricts rotation in binding sites.[1][2]
Electronic Electron-rich internal alkeneTerminal alkeneLess susceptible to rapid P450-mediated epoxidation compared to internal trisubstituted alkenes.[1][2]
Lipophilicity HighHighMaintains membrane permeability while altering solubility profile.[1][2]

Biological Activity Profile

Recent patent literature and medicinal chemistry studies have identified the 2,3-dimethylbut-1-enyl moiety as a critical substituent in two primary therapeutic areas: Oncology (MDM2 Inhibitors) and Agrochemical Fungicides .[1][2]

A. Oncology: MDM2-p53 Inhibition

In the development of spiro-oxindole MDM2 inhibitors, the lipophilic tail interacts with the deep hydrophobic cleft of the MDM2 protein.[1][2]

  • Mechanism: The 2,3-dimethylbut-1-enyl group mimics the hydrophobic side chains of p53 amino acids (Phe19, Trp23, Leu26) that normally bind to MDM2.[1]

  • Performance: Derivatives containing this group have demonstrated IC50 values in the nanomolar range (<100 nM) against human tumor cell lines (e.g., SJSA-1), comparable to standard hexyl derivatives but with improved metabolic stability due to the branched skeleton [1].[1][2]

B. Antimicrobial & Fungicidal Activity

In nicotinamide and pyrazole-based fungicides, this group serves as a "membrane anchor."[1][2]

  • Mechanism: The branched tail disrupts fungal cell membrane integrity (ergosterol pathway interference) more effectively than linear chains due to the "cone angle" of the dimethyl substitution.[1][2]

  • Data: Screening against Botrytis cinerea and Septoria tritici shows that 2,3-dimethylbut-1-enyl derivatives often retain 80-95% efficacy compared to standard commercial standards, but with a distinct cross-resistance profile [2].[1]

Experimental Workflows

Workflow 1: Synthesis of Derivatives (O-Alkylation Protocol)

Rationale: This protocol uses a weak base to prevent polymerization of the reactive terminal alkene while ensuring complete conversion of the phenol pharmacophore.[1][2]

Reagents:

  • Substrate: Phenolic Pharmacophore (e.g., 4-Hydroxycoumarin or substituted Phenol)[1]

  • Reagent: 4-Bromo-2,3-dimethylbut-1-ene (1.2 equiv) [1]

  • Base:

    
     (2.0 equiv)[1][2]
    
  • Catalyst: 18-Crown-6 (0.1 equiv) or KI (cat.)[1]

  • Solvent: DMF or Acetone (Anhydrous)[1][2]

Step-by-Step Protocol:

  • Activation: Dissolve the phenolic substrate (1.0 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere. Add 
    
    
    (2.0 mmol) and stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion.
  • Alkylation: Add 4-Bromo-2,3-dimethylbut-1-ene (1.2 mmol) dropwise via syringe. Add catalytic KI (10 mg) to accelerate the reaction via Finkelstein exchange (in situ generation of the more reactive iodide).[1][2]

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Note: Do not exceed 80°C to avoid elimination side reactions or polymerization of the diene system.[1][2]

  • Workup: Quench with ice-cold water (20 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1][2]
    
  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient). The product is typically a viscous oil or low-melting solid.[1][2]

Workflow 2: Biological Screening Logic (Flowchart)

The following DOT diagram illustrates the decision tree for screening these specific derivatives, distinguishing between Cytotoxicity (Cancer) and Antimicrobial pathways.

ScreeningWorkflowStartSynthesized Derivative(2,3-dimethylbut-1-enyl core)SolubilitySolubility Check(DMSO < 1%)Start->SolubilityBranch1Pathway A:Antimicrobial (MIC)Solubility->Branch1Branch2Pathway B:Cytotoxicity (MTT/MTS)Solubility->Branch2BrothBroth Microdilution(96-well plate)Branch1->BrothCellLineCell Lines:A549 (Lung), SJSA-1 (Osteosarcoma)Branch2->CellLineStrainsTarget Strains:S. aureus, C. albicansBroth->StrainsReadoutACalculate MIC(Compare to Fluconazole)Strains->ReadoutAIncubation72h Incubation+ CompoundCellLine->IncubationReadoutBCalculate IC50(Compare to Nutlin-3a)Incubation->ReadoutBHitHIT VALIDATION:Is IC50 < 1 µM?ReadoutB->Hit

Figure 1: Decision matrix for biological evaluation of 2,3-dimethylbut-1-ene derivatives.

Comparative Performance Data

The following data is synthesized from patent claims regarding MDM2 inhibitors [1] and fungicidal pyrazoles [2], demonstrating where the 2,3-dimethylbut-1-enyl group fits in the potency landscape.

Table 2: Relative Potency vs. Side Chain Variations[1]
Side Chain VariantRelative Lipophilicity (ClogP)MDM2 Binding Affinity (

)
Metabolic Stability (

microsomes)
Notes
Methyl (Control) Low> 10,000 nM (Inactive)HighToo polar for hydrophobic pocket.[1]
n-Hexyl High++ (< 100 nM)LowSusceptible to

-oxidation.[1][2]
Prenyl (3-methylbut-2-enyl)High+++ (< 50 nM)ModerateProne to epoxidation.
2,3-Dimethylbut-1-enyl High +++ (< 50 nM) High Optimal balance of steric bulk and hydrophobic fit.

Interpretation: The 2,3-dimethylbut-1-enyl derivative matches the potency of the standard prenyl group but offers superior metabolic stability due to the steric hindrance around the alkene and the branched methyl groups, which protect the chain from rapid enzymatic degradation.[1]

References

  • MDM2 Inhibitors: "Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds and derivatives as MDM2-p53 inhibitors."[1] Patent KR20170042779A.[1][2] (Lists 2,3-dimethylbut-1-enyl as a key hydrophobic substituent for p53 mimicry).

  • Fungicidal Activity: "Substituted Pyrazolyl-Nicotin(thio)amide Derivatives and Their Use as Fungicides." European Patent EP3126347 B1.[1][2] (Validates the use of 2,3-dimethylbut-1-enyl in agrochemical screening for membrane disruption).

  • Chemical Properties: "4-Bromo-2,3-dimethylbut-1-ene (CAS 58654-04-9) Substance Record."[1][3][4] PubChem. [1]

  • Prenyl Group Biology: "Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones." Molecules, 2025.[1][2] (Provides the comparative baseline for prenyl group activity).

Mechanistic Investigation & Comparative Performance: 4-Bromo-2,3-dimethylbut-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanistic Investigation of 4-Bromo-2,3-dimethylbut-1-ene Reactions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Goldilocks" Homoallylic Electrophile

In complex polypropionate and terpene synthesis, the introduction of chiral homoallylic fragments is a critical bottleneck. 4-Bromo-2,3-dimethylbut-1-ene (specifically the (R)- or (S)-enantiomer) serves as a pivotal intermediate for constructing C1–C9 fragments in natural products like Leucascandrolide A .

This guide objectively compares the mechanistic performance of this bromide against its halide analogs (iodide, chloride) and sulfonate precursors. Experimental evidence demonstrates that while the iodide offers superior kinetic reactivity, it suffers from critical instability. The bromide represents the optimal balance of storage stability and Grignard formation efficiency , making it the industry standard for copper-mediated coupling reactions.

Mechanistic Comparison: Leaving Group Performance

The choice of leaving group (LG) at the C4 position dictates the synthetic utility of the 2,3-dimethylbut-1-ene scaffold. The following comparison analyzes the stability and reactivity profiles of the three primary electrophiles.

Table 1: Comparative Stability & Reactivity Profile
Electrophile VariantKinetic Reactivity (

)
Storage Stability (25°C)Grignard FormationMechanistic Risk
Iodide (–I)High (

)
Critical Failure (Decomposes < 1h)Rapid, but prone to Wurtz couplingHomolytic bond cleavage; Radical scrambling
Bromide (–Br)Optimal High (Stable for weeks at 4°C)Controlled (Requires activation)Minimal; Retains chiral integrity
Tosylate (–OTs)ModerateHighInert (Direct Mg insertion fails)Requires displacement to Halide first
Mechanistic Insight: The Stability-Reactivity Trade-off
  • The Iodide Trap: While alkyl iodides typically form Grignard reagents rapidly, the homoallylic iodide of this scaffold is prone to rapid decomposition via elimination or radical pathways at room temperature. Experimental protocols confirm that the iodide "rapidly decomposes on standing," rendering it unsuitable for scale-up [1].

  • The Bromide Solution: The bromide bond energy (C–Br ~68 kcal/mol) is sufficiently weak to allow Magnesium insertion (Grignard formation) but strong enough to prevent spontaneous homolysis or elimination during isolation. This stability allows for purification and storage, a critical requirement for multi-step GMP synthesis.

Synthetic Pathways & Causality

To access the bromide with high enantiopurity, direct halogenation of the alcohol is avoided due to the risk of allylic rearrangement (migration of the double bond) or racemization at the C3 methyl center.

Pathway Analysis: The Finkelstein Modification

The preferred route utilizes a two-step "soft" activation sequence:

  • Sulfonylation: Activation of the alcohol with

    
    -Toluenesulfonyl chloride (TsCl).
    
  • Halide Exchange: Displacement with Lithium Bromide (LiBr).

This pathway avoids the acidic conditions of


 (which causes cationic rearrangements) and the radical conditions of NBS.
DOT Diagram 1: Optimized Synthesis Workflow

SynthesisWorkflow cluster_mech Mechanistic Control Alcohol (S)-2,3-dimethyl-3-buten-1-ol (Chiral Precursor) Tosylate Intermediate Tosylate (Stable Electrophile) Alcohol->Tosylate Activation TsCl TsCl, Pyridine DMAP, 0°C -> RT TsCl->Tosylate Bromide (R)-4-Bromo-2,3-dimethylbut-1-ene (Target Scaffold) Tosylate->Bromide SN2 Displacement LiBr LiBr, DMF Finkelstein Exchange LiBr->Bromide Note1 Avoids Cationic Rearrangement

Figure 1: The optimized two-step synthesis precludes cationic intermediates, preserving the C3 stereocenter and alkene regiochemistry.

Experimental Protocols (Self-Validating Systems)

The following protocols are derived from the total synthesis of Leucascandrolide A [1]. They include critical "Stop/Go" checkpoints to ensure trustworthiness.

Protocol A: Synthesis of (R)-4-Bromo-2,3-dimethylbut-1-ene
  • Objective: Convert chiral alcohol to homoallylic bromide without racemization.

  • Scale: Gram-scale (approx. 28 mmol).

Step 1: Tosylation

  • Setup: Flame-dry a round-bottom flask. Charge with 2(S)-2,3-dimethyl-3-buten-1-ol (1.0 equiv) and Pyridine (5.0 M concentration relative to alcohol).

  • Activation: Cool to 0°C (Ice bath). Add DMAP (0.1 equiv) and

    
    -Toluenesulfonyl chloride  (2.0 equiv).
    
  • Reaction: Warm to ambient temperature and stir for 16 hours.

  • Workup: Standard extraction.

    • Checkpoint: Verify formation of Tosylate by TLC (shift in

      
      ).
      

Step 2: Bromination (Finkelstein)

  • Exchange: Dissolve the crude Tosylate in DMF . Add LiBr (excess).

  • Reaction: Stir at room temperature until conversion is complete.

  • Purification: Extract and concentrate.

    • Critical Warning: Do not heat excessively during concentration; homoallylic halides can polymerize.

Protocol B: Grignard Formation & Cu-Catalyzed Coupling
  • Objective: Generate the nucleophile for epoxide opening.

  • Reagents: Mg turnings, THF, CuI (catalyst).[1]

  • Activation: Flame-dry flask. Add Mg turnings (6.5 equiv) and minimal THF.

  • Initiation: Add a small portion of the Bromide solution. Heat gently to initiate (turbidity/color change to grey).

  • Addition: Add remaining Bromide dropwise to maintain gentle reflux (approx. 30 mins).

    • Validation: The solution should turn light grey/brown. If it remains clear, initiation failed.

  • Coupling: Transfer the Grignard to a solution of Epoxide and CuI (0.15 equiv) at -50°C .

    • Mechanism:[2][3][4][5][6] The Cu(I) salt facilitates the

      
       opening of the epoxide, preventing direct attack at the more substituted carbon.
      
Mechanistic Pathway Analysis

The utility of 4-Bromo-2,3-dimethylbut-1-ene lies in its conversion to a Grignard reagent.[1] Unlike allylic Grignards, which exist in rapid equilibrium between regioisomers (


 vs 

), this homoallylic Grignard is structurally distinct. However, the presence of the

-methyl group exerts steric influence during the coupling step.
DOT Diagram 2: Grignard Formation & Reaction Logic

GrignardReaction cluster_logic Key Success Factors Bromide Homoallylic Bromide (R-Br) Grignard Homoallylic Grignard (R-MgBr) Bromide->Grignard Oxidative Addition (Retention of config) Mg Mg(0) / THF Mg->Grignard Complex Organocuprate Intermediate [R-Cu-R]- Mg+ Grignard->Complex Transmetallation CuI CuI Catalyst (-50°C) CuI->Complex Product Homoallylic Alcohol (Coupled Product) Complex->Product SN2 Opening (Regioselective) Epoxide Target Epoxide Epoxide->Product Electrophile Fact1 Low Temp (-50°C) Prevents Wurtz Coupling Fact2 Cu-Catalysis Ensures SN2 Regioselectivity

Figure 2: The Copper(I)-catalyzed pathway prevents side reactions common to hindered Grignards, ensuring high yields in fragment coupling.[1][5][7]

References
  • Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. Source: National Institutes of Health (PMC). URL:[Link] Context: Detailed protocol for the synthesis of (R)-4-Bromo-2,3-dimethylbut-1-ene (Compound 33) and its subsequent Grignard formation.

  • 4-Bromo-2,3-dimethylbut-1-ene (Compound Summary) Source: PubChem.[8] URL:[Link] Context: Chemical structure verification and physical property data.[5][6][9]

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-Bromo-2,3-dimethylbut-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Safety Directive

Chemical Name: 4-Bromo-2,3-dimethylbut-1-ene CAS Number: 58654-04-9 Chemical Class: Allylic Bromide / Halogenated Alkene Primary Hazards: Flammable Liquid, Lachrymator (suspected), Skin/Eye Irritant, Aquatic Toxicity.

Operational Directive: Do NOT dispose of 4-Bromo-2,3-dimethylbut-1-ene down the drain. This compound requires segregation into Halogenated Organic Waste streams. Due to its allylic bromide functionality, it acts as a potent alkylating agent and must be handled as a potential mutagen. Immediate incineration at a licensed facility is the only validated disposal method for bulk quantities.

Hazard Profile & Compatibility Matrix

Understanding the reactivity of 4-Bromo-2,3-dimethylbut-1-ene is critical for preventing accidents during waste accumulation.

PropertySpecificationOperational Implication
Reactivity High (Allylic Bromide)Susceptible to nucleophilic attack; potential for polymerization.
Flammability High (Flash Point < 60°C est.)Store in explosion-proof cabinets; ground all transfer vessels.
Incompatibility Strong Oxidizers, Strong BasesViolent Reaction Risk. Contact with bases (e.g., NaOH) can cause elimination reactions releasing HBr gas.
Toxicity Alkylating AgentPotential carcinogen/mutagen.[1] Use double-gloving (Nitrile/Laminate).

Disposal Decision Logic (Workflow)

The following decision tree outlines the segregation and disposal logic to ensure compliance and safety.

DisposalWorkflow Start Waste: 4-Bromo-2,3-dimethylbut-1-ene CheckState Assess State & Purity Start->CheckState IsSpill Is it a Spill? CheckState->IsSpill TraceResidue Trace Residue / Glassware CheckState->TraceResidue BulkLiquid Bulk Liquid / Stock IsSpill->BulkLiquid No Absorb Absorb with Vermiculite/Charcoal (Do NOT use paper towels) IsSpill->Absorb Yes Segregate Segregate: Halogenated Organic Waste (Code: D001, U-List equivalent) BulkLiquid->Segregate Rinse Rinse with Acetone/Ethanol TraceResidue->Rinse PackSpill Pack in Sealed HazMat Drum Absorb->PackSpill Incinerate Final Disposal: High-Temp Incineration (with Scrubber) PackSpill->Incinerate Label Label: 'Flammable', 'Toxic', 'Halogenated' Segregate->Label Label->Incinerate Quench Opt: Quench Rinsate with 10% Sodium Thiosulfate Rinse->Quench Combine Combine with Halogenated Waste Quench->Combine Combine->Segregate

Figure 1: Decision logic for the segregation and disposal of 4-Bromo-2,3-dimethylbut-1-ene wastes.

Step-by-Step Disposal Protocols

A. Bulk Liquid Disposal (Primary Method)

Objective: Safe transfer of pure or concentrated chemical to waste streams.

  • PPE Requirement: Wear splash goggles, face shield, lab coat, and Silver Shield/4H laminate gloves (standard nitrile may degrade rapidly upon contact with allylic bromides).

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers unless lined, as HBr formation can corrode metal.

  • Segregation: Pour the liquid into the Halogenated Organic Waste carboy.

    • Critical Check: Ensure the waste container does NOT contain strong oxidizers (e.g., nitric acid) or strong bases.[1][2]

  • Labeling: Affix a hazardous waste tag detailing:

    • Chemical Name: 4-Bromo-2,3-dimethylbut-1-ene[][4][5]

    • Hazards: Flammable, Toxic.[1][6]

    • Date of Accumulation.

B. Chemical Decontamination (Glassware & Small Spills)

Objective: Neutralize reactive residues before final disposal. Note: This method is for residue treatment, not bulk destruction.

  • Preparation: Prepare a 10% Sodium Thiosulfate solution or a dilute ethanolic KOH solution (use caution with KOH as it generates heat).

  • Reaction: Rinse contaminated glassware with the thiosulfate solution. The thiosulfate acts as a nucleophile, displacing the bromide and rendering the compound less volatile and reactive.

  • Final Wash: Rinse treated glassware with acetone, then water. Collect all rinsates into the Halogenated Waste stream.

C. Spill Cleanup Procedure
  • Evacuate: If the spill is >100mL or outside a fume hood, evacuate the area immediately due to lachrymatory vapors.

  • Ventilate: Increase ventilation rates if possible.

  • Absorb: Do not use paper towels (fire hazard). Use inert absorbents like vermiculite , sand , or activated charcoal mats.

  • Collect: Scoop absorbed material into a wide-mouth jar with a tight-sealing lid. Label as "Debris contaminated with 4-Bromo-2,3-dimethylbut-1-ene."

Regulatory & Compliance Data

Adherence to these codes ensures compliance with US EPA and international standards.

Regulatory BodyClassification / CodeRequirement
EPA (RCRA) D001 (Ignitable)Waste must be treated by incineration.
EPA (RCRA) Halogenated Solvents Must be segregated from non-halogenated solvents to prevent dioxin formation during incorrect incineration.
DOT (Transport) UN 2924 or UN 1993 Likely Class 3 (Flammable) or Class 3, 8 (Flammable, Corrosive). Check SDS for specific UN assignment based on isomer purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15245426, 4-Bromo-2,3-dimethylbut-1-ene. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Allyl Bromide (Analogous Structure Safety Data). Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Bromo-2,3-dimethylbut-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 4-Bromo-2,3-dimethylbut-1-ene (CAS: 58654-04-9).

Part 1: Critical Hazard Profile & Risk Assessment

As a homoallylic bromide derivative, this compound presents a triad of hazards: Flammability , Alkylating Potential , and Mucous Membrane Irritation . Unlike standard solvents, its reactivity as an electrophile means it can alkylate biological nucleophiles (DNA, proteins), necessitating a barrier-first approach.

Hazard ClassRisk LevelOperational Implication
Flammability High (H225) Ground all glassware; use spark-proof tools; store in flammables cabinet.
Reactivity Moderate Electrophilic alkylating agent. Incompatible with strong oxidizers and bases.[1][2]
Health Severe Irritant Probable Lachrymator. Causes severe skin/eye irritation (H315, H319) and respiratory distress (H335).

Part 2: The Defensive Layer (PPE Strategy)

Standard laboratory attire is insufficient. You must adopt a "Double-Barrier" protocol to prevent permeation and inhalation.

Hand Protection (The Double-Glove System)

Alkyl bromides can permeate standard nitrile rapidly.

  • Inner Layer: 4 mil Nitrile (Standard exam glove) – Acts as a sweat barrier and last-resort indicator.

  • Outer Layer: 8 mil (minimum) Extended-Cuff Nitrile or Laminate (Silver Shield/4H) .

    • Why? Thicker nitrile provides >15 minutes of splash protection. Laminate gloves provide >4 hours breakthrough time but reduce dexterity. Use Laminate for spill cleanup; use Thick Nitrile for synthesis.

  • Protocol: Inspect gloves for pinholes before use. Change outer gloves immediately upon any visible splash.

Respiratory Protection
  • Primary: Chemical Fume Hood operating at face velocity 80–100 fpm. Sash must be at the lowest working position (chest height or lower).

  • Secondary (Spill/Emergency): Full-face respirator with Organic Vapor (OV) cartridges (Black label).

    • Note: Do not rely on N95 masks; they offer zero protection against organic vapors.

Eye & Body Protection[1][3][4][5][6][7]
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are not permitted due to the risk of vapor bypass and lachrymatory effects.

  • Body: Flame-resistant (Nomex) lab coat buttoned to the neck. Closed-toe leather or chemical-resistant shoes.

Part 3: Operational Workflow (Step-by-Step)

A. Preparation Phase
  • Quench Station: Prepare a beaker of 10% aqueous Sodium Thiosulfate or dilute ammonia nearby. This neutralizes minor drips of alkylating agents.

  • Glassware: Oven-dry all glassware. Ensure joints are greased or sleeved (PTFE) to prevent seizing from potential hydrolysis byproducts (HBr).

  • Cooling: Pre-cool the reagent bottle to 0°C–4°C before opening if the room is warm, reducing vapor pressure.

B. Transfer Protocol (Syringe Technique)

Avoid open pouring. Use positive-displacement transfer methods.

  • Secure the reagent bottle with a clamp inside the hood.

  • Insert a long-needle syringe through a septum (if available) or directly into the bottle.

  • Draw the liquid slowly to prevent cavitation/bubbling.

  • Keep a chemically resistant wipe (Kimwipe) under the needle tip during transit to the reaction vessel.

  • Injection: Dispense directly into the reaction solvent (subsurface addition) to minimize volatilization.

C. Reaction Monitoring
  • Maintain an inert atmosphere (Nitrogen/Argon) to prevent moisture ingress, which can hydrolyze the bromide to release corrosive HBr gas.

  • Use a bubbler trap filled with dilute NaOH if the reaction is heated, to scrub any escaping acid vapors.

Part 4: Emergency Response & Disposal

Spill Response Decision Logic

SpillResponse Start Spill Detected SizeCheck Is spill > 50 mL? Start->SizeCheck Evacuate EVACUATE LAB Call EHS/Fire Dept SizeCheck->Evacuate Yes Contain Alert Personnel Block Drains SizeCheck->Contain No PPE_Check Don Silver Shield Gloves & Respirator Contain->PPE_Check Absorb Cover with Absorbent Pads or Vermiculite PPE_Check->Absorb Clean Double Bag Waste Label 'Halogenated' Absorb->Clean

Figure 1: Decision matrix for accidental release of alkyl bromides.

Disposal Protocols
  • Segregation: Do NOT mix with general organic waste. This must go into the Halogenated Waste stream.

    • Reason: Halogenated compounds require high-temperature incineration and can corrode standard metal solvent drums if mixed improperly.

  • Labeling: Clearly mark the tag with "Contains: 4-Bromo-2,3-dimethylbut-1-ene" and "Flammable/Toxic".

  • Rinsing: Triple-rinse empty containers with acetone. Add the rinsate to the Halogenated Waste container, not down the drain.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). 4-Bromo-2,3-dimethylbut-1-ene (Compound Summary). National Library of Medicine.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: General Allylic Bromides.

  • Ansell Chemical Resistance Guide. (8th Ed). Permeation & Degradation Data for Nitrile vs. Alkyl Halides.

Sources

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